molecular formula C31H28N2O B565578 (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol CAS No. 176721-01-0

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Cat. No.: B565578
CAS No.: 176721-01-0
M. Wt: 444.578
InChI Key: MRSWAVYGHKFFDV-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is a critical synthetic intermediate and pharmaceutical reference standard in the development of potent alpha-2 adrenoceptor agonists . Its primary research value lies in the synthesis of medetomidine and its pharmacologically active dextro-isomer, dexmedetomidine . Dexmedetomidine is a highly selective agonist used in scientific research for its sedative and analgesic properties . In this context, the compound serves as a key building block, where the trityl (triphenylmethyl) group acts as a protecting moiety for the imidazole nitrogen, allowing for selective reactions at other sites of the molecule during the complex multi-step synthesis . Researchers utilize this compound as a high-quality standard for quality control and analytical purposes, including method development and validation, stability studies, and impurity profiling in active pharmaceutical ingredients (APIs) . Its application ensures batch-to-batch reproducibility and compliance with stringent international pharmacopeia standards, making it an indispensable tool for analytical and medicinal chemists working in pharmaceutical R&D .

Properties

IUPAC Name

(2,3-dimethylphenyl)-(3-tritylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-32-22-33(29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22,30,34H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSWAVYGHKFFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726418
Record name (2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-5-yl]methanol
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Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176721-01-0
Record name (2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,3-dimethylphenyl)hydroxymethyl]-1-(triphenylmethyl)imidazole
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Foundational & Exploratory

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions. The protocol is structured to ensure reproducibility and high-yield synthesis of the target compound, a key intermediate in the development of novel therapeutic agents.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest in medicinal chemistry. They serve as crucial precursors for a range of bioactive molecules, including potential antifungal agents and modulators of various enzymatic pathways. The core structure, featuring a substituted aryl methanol linked to a protected imidazole ring, is a common pharmacophore.

The synthetic strategy outlined herein is predicated on a highly reliable and versatile organometallic addition reaction. The core of this approach involves the nucleophilic attack of a custom-prepared Grignard reagent, 2,3-dimethylphenylmagnesium bromide, onto the electrophilic carbonyl carbon of 1-trityl-1H-imidazole-5-carbaldehyde. The trityl (triphenylmethyl) group serves as a critical protecting group for the imidazole nitrogen, preventing side reactions and enhancing the stability of the intermediates.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages:

  • Preparation of the Grignard Reagent: Synthesis of 2,3-dimethylphenylmagnesium bromide from 1-bromo-2,3-dimethylbenzene.

  • Preparation of the Imidazole Aldehyde: Synthesis of 1-trityl-1H-imidazole-5-carbaldehyde.

  • The Key Coupling Reaction and Product Formation: The Grignard addition to form the target secondary alcohol, followed by aqueous workup and purification.

G A 1-Bromo-2,3-dimethylbenzene C 2,3-Dimethylphenyl- magnesium bromide (Grignard Reagent) A->C Activation B Mg turnings, THF B->C I Grignard Addition (THF, -78 °C to RT) C->I D 1-Trityl-1H-imidazole F 5-Lithio-1-trityl-1H-imidazole D->F Lithiation E n-BuLi, THF, -78 °C E->F H 1-Trityl-1H-imidazole- 5-carbaldehyde F->H Formylation G DMF G->H H->I J Magnesium Alkoxide Intermediate I->J C-C Bond Formation L (2,3-Dimethylphenyl)(1-trityl-1H- imidazol-5-yl)methanol (Final Product) J->L Protonation K Aqueous Workup (NH4Cl) K->L

Figure 1: High-level overview of the synthetic workflow, illustrating the convergent approach where the Grignard reagent and the imidazole aldehyde are prepared separately before the final coupling reaction.

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier (Example)Notes
1-Bromo-2,3-dimethylbenzeneReagentPlus®, 99%Sigma-AldrichStore under inert gas.
Magnesium Turnings99.8%Acros OrganicsActivate before use.
1-Trityl-1H-imidazole97%Combi-Blocks
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichHighly pyrophoric; handle with extreme caution.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Thermo FisherUse freshly opened or distilled.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled from sodium/benzophenone.
Diethyl EtherAnhydrous, ≥99.7%EMD Millipore
Ammonium Chloride (NH₄Cl)ACS Reagent, ≥99.5%VWR
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
Silica Gel230-400 meshSorbent Tech.For column chromatography.

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere reactions.

  • Low-temperature cooling bath (e.g., dry ice/acetone).

  • Magnetic stirrers with heating capabilities.

  • Rotary evaporator.

  • NMR Spectrometer (¹H NMR, ¹³C NMR).

  • Mass Spectrometer (e.g., ESI-MS).

Stage 1: Synthesis of 2,3-Dimethylphenylmagnesium Bromide

Causality: The Grignard reagent is a potent nucleophile essential for forming the new carbon-carbon bond with the aldehyde. The use of anhydrous THF is critical as Grignard reagents are highly reactive with water. A small crystal of iodine is used to initiate the reaction by etching the passivating magnesium oxide layer on the turnings.

Protocol:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

  • To the flask, add magnesium turnings (1.2 eq).

  • Activate the magnesium by adding a single crystal of iodine and gently warming the flask until the purple vapor dissipates.

  • Add anhydrous THF via syringe.

  • In a separate flame-dried flask, dissolve 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by gentle refluxing and the disappearance of the metallic magnesium sheen.

  • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the resulting dark grey-brown solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. This solution is used directly in Stage 3.

Stage 2: Synthesis of 1-Trityl-1H-imidazole-5-carbaldehyde

Causality: This step involves a directed ortho-metalation (DoM) reaction. n-Butyllithium, a strong base, selectively deprotonates the C5 position of the imidazole ring, which is the most acidic proton. The resulting lithiated species is a powerful nucleophile that readily attacks the electrophilic carbonyl of DMF to form the aldehyde after an aqueous workup. The trityl group is bulky, providing steric hindrance that directs the deprotonation to the C5 position and protects the imidazole nitrogen.

Protocol:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1-trityl-1H-imidazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe. A color change to deep red or orange is typically observed, indicating the formation of the lithiated intermediate.

  • Stir the solution at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise. The reaction is often exothermic.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the aldehyde as a white to off-white solid.

Stage 3: Coupling Reaction and Synthesis of the Final Product

Causality: This is the key bond-forming step. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is performed at low temperature to control reactivity and minimize side reactions. A subsequent aqueous quench with a mild acid like ammonium chloride protonates the resulting magnesium alkoxide to yield the desired secondary alcohol.

G start Dissolve Aldehyde in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone) start->cool add_grignard Add Grignard Solution (prepared in Stage 1) Dropwise cool->add_grignard warm Slowly Warm to Room Temperature (Overnight Stirring) add_grignard->warm Nucleophilic Attack quench Quench with Saturated Aqueous NH4Cl warm->quench Protonation extract Extract with Ethyl Acetate (3x) quench->extract wash_dry Wash with Brine, Dry over Na2SO4 extract->wash_dry concentrate Concentrate via Rotary Evaporation wash_dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify end Final Product: (2,3-Dimethylphenyl)(1-trityl-1H- imidazol-5-yl)methanol purify->end

Figure 2: Step-by-step experimental workflow for the final Grignard addition and product purification.

Protocol:

  • Dissolve the purified 1-trityl-1H-imidazole-5-carbaldehyde (1.0 eq) from Stage 2 in anhydrous THF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the freshly prepared 2,3-dimethylphenylmagnesium bromide solution (1.2-1.5 eq) from Stage 1 via cannula or syringe.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Remove the cooling bath and allow the mixture to warm to room temperature, stirring overnight.

  • Cool the reaction to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, is effective for separating the product from non-polar impurities and more polar byproducts.

Expected Characterization Data:

  • ¹H NMR: Expect characteristic signals for the trityl group (multiplet, ~7.1-7.5 ppm), the imidazole protons (singlets), the 2,3-dimethylphenyl aromatic protons (multiplets), the benzylic proton (singlet), and the methyl groups (singlets).

  • ¹³C NMR: Signals corresponding to all unique carbons, including the quaternary carbons of the trityl group, the imidazole ring carbons, the substituted phenyl ring carbons, and the methanol carbon.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Appearance: A white to off-white solid.

Safety and Handling

  • n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques. Always wear fire-resistant personal protective equipment (PPE).

  • Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential for success and safety.

  • Anhydrous solvents like THF and diethyl ether are flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout the procedure.

References

  • PubChem. National Center for Biotechnology Information. Clotrimazole. Available from: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Available from: [Link]

Spectroscopic Blueprint of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery, the precise characterization of molecular architecture is paramount. (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, a heterocyclic compound featuring a bulky trityl protective group, represents a significant intermediate in the synthesis of various potential therapeutic agents. The imidazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anticancer, antifungal, and antiviral properties.[1][2][3][4][5] The strategic incorporation of a trityl group not only facilitates selective reactions during synthesis due to its steric hindrance but can also enhance the lipophilicity of the molecule, a critical factor in pharmacokinetic profiles.[6][7]

Molecular Structure and Key Spectroscopic Regions

The molecular structure of this compound is characterized by four distinct regions that will be reflected in its spectroscopic data: the 2,3-dimethylphenyl group, the methanol linker, the 1-trityl-1H-imidazole core, and the trityl group itself. Understanding the expected spectroscopic behavior of each of these fragments is crucial for the interpretation of the overall spectra.

NMR_Workflow cluster_NMR NMR Sample Preparation and Acquisition SamplePrep 1. Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). [22] Filtering 2. Filter the solution through a glass wool pipette into a clean NMR tube. [15] SamplePrep->Filtering Acquisition 3. Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. [19] Filtering->Acquisition Processing 4. Process the FID data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Acquisition->Processing Referencing 5. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). [36] Processing->Referencing FTIR_Workflow cluster_FTIR FT-IR Analysis (Thin Solid Film) SamplePrep_FTIR 1. Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride). [6] FilmFormation 2. Apply a drop of the solution to a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film. [6] SamplePrep_FTIR->FilmFormation Background 3. Acquire a background spectrum of the clean, empty sample compartment. [37] FilmFormation->Background SampleScan 4. Place the sample plate in the spectrometer and acquire the sample spectrum. Background->SampleScan Processing_FTIR 5. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. SampleScan->Processing_FTIR

Figure 3: Workflow for obtaining an FT-IR spectrum of a solid sample using the thin film method.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESIMS_Workflow cluster_ESIMS ESI-MS Analysis SamplePrep_MS 1. Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation. [11, 26] Infusion 2. Introduce the sample solution into the ESI source via direct infusion using a syringe pump. [30] SamplePrep_MS->Infusion Acquisition_MS 3. Acquire the mass spectrum in positive ion mode over an appropriate m/z range. Infusion->Acquisition_MS MSMS 4. For structural confirmation, perform MS/MS analysis by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID). [23] Acquisition_MS->MSMS

Sources

Technical Guide: Physicochemical Characterization of α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol (CAS 176721-01-0)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol, a key intermediate and known impurity in the synthesis of the veterinary sedative Medetomidine and its active enantiomer, Dexmedetomidine.[1][][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's identity, properties, and the requisite analytical methodologies for its thorough characterization. The guide emphasizes the causality behind experimental choices and provides field-proven insights into establishing a robust physicochemical profile, which is critical for regulatory compliance and understanding the compound's behavior in pharmaceutical development.

Introduction and Pharmacological Context

α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol (CAS 176721-01-0) is a complex imidazole derivative primarily recognized for its role as a process impurity in the manufacturing of Medetomidine and Dexmedetomidine.[][4][5] These parent active pharmaceutical ingredients (APIs) are potent and highly selective α2-adrenergic receptor agonists.[6][7][8][9] Their mechanism of action involves binding to presynaptic α2-adrenoceptors in the central and peripheral nervous systems, which inhibits the release of norepinephrine.[6][8][10] This sympatholytic action results in clinically significant sedation, analgesia (pain relief), and anxiolysis (anxiety reduction).[6][8][11]

Given that impurities can impact the safety and efficacy of the final drug product, a thorough characterization of α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol is a critical aspect of quality control in the pharmaceutical industry. Understanding its physical properties is essential for developing effective purification strategies and for assessing its potential impact on the stability and formulation of the API.

Biological Significance of the Parent Compound

The parent compounds, Medetomidine and Dexmedetomidine, exert their sedative effects by activating α2-adrenoceptors in the locus coeruleus of the brainstem, which mimics the natural non-rapid eye movement (NREM) sleep pathway.[12] The activation of these G-protein coupled receptors leads to a decrease in sympathetic tone, resulting in sedation and analgesia.[8][10]

G Dex Dexmedetomidine Alpha2R α2-Adrenergic Receptor (Locus Coeruleus) Dex->Alpha2R Binds to Gi Gi-protein signaling Alpha2R->Gi Activates AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Norepi ↓ Norepinephrine Release cAMP->Norepi Sedation Sedation & Analgesia Norepi->Sedation Leads to

Caption: Signaling pathway of Dexmedetomidine via the α2-adrenergic receptor.

Core Physicochemical Properties

A foundational aspect of characterizing any chemical entity is the determination of its core physicochemical properties. These data points are fundamental to the compound's identity, purity, and behavior.

Chemical Identity
PropertyValueSource(s)
CAS Number 176721-01-0[13][14]
IUPAC Name (2,3-dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol[13]
Synonyms α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol, Medetomidine Impurity 36, Dexmedetomidine Impurity II[][3][4][12]
Molecular Formula C₃₁H₂₈N₂O[7][13][14]
Molecular Weight 444.57 g/mol [7][13][14]
Appearance White to Off-White Solid[6][15]
Thermal and Solubility Properties
PropertyValueSource(s)
Melting Point 193-198 °C[16]
Boiling Point 616.0 ± 50.0 °C (Predicted); may decompose[16][17]
Solubility Slightly soluble in Chloroform, Dichloromethane, and DMSO (with heating)[15]
pKa 13.08 ± 0.20 (Predicted)[15]

Note: While a predicted boiling point is available, empirical determination is often challenging for complex organic molecules that may degrade at high temperatures.

Analytical Characterization Protocols

While specific spectral data for CAS 176721-01-0 is not widely published, this section outlines the standard, self-validating protocols required for its comprehensive characterization. These methodologies represent the gold standard in pharmaceutical development for establishing the identity, purity, and structure of a new chemical entity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the cornerstone of purity analysis in pharmaceutical chemistry. A well-developed method can separate the main compound from process-related impurities and degradation products, allowing for accurate quantification. For an impurity standard like CAS 176721-01-0, establishing its purity is paramount for its use in the quantitative analysis of the API.

Step-by-Step Protocol:

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common starting point due to the non-polar nature of the trityl group.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • The use of TFA as an ion-pairing agent helps to improve peak shape for the basic imidazole moiety.

  • Gradient Elution: A gradient elution is necessary to separate compounds with a wide range of polarities.

    • Initial conditions: 95% A, 5% B.

    • Linear gradient to 5% A, 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detection: UV detection at 220 nm and 254 nm is recommended to capture the absorbance of the aromatic rings.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.

Structural Elucidation by NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful spectroscopic techniques that, when used in conjunction, provide unambiguous structural confirmation.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent is critical and should be based on solubility.[15]

  • Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and types of protons.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, confirming the overall structure.

  • Data Interpretation: The spectra should be consistent with the proposed structure of α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol. Key signals to identify would include the aromatic protons of the dimethylphenyl and trityl groups, the imidazole ring protons, the methyl protons, and the methine proton adjacent to the hydroxyl group.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Ionization Method: Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds like imidazoles.

  • Analysis: The instrument will measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

  • Validation: The measured accurate mass should be within 5 ppm of the theoretical calculated mass for the molecular formula C₃₁H₂₉N₂O⁺ (the protonated form), which is 445.2274. This provides strong evidence for the elemental composition of the molecule.

Solid-State Characterization

For any compound intended for use in a solid dosage form, understanding its solid-state properties is non-negotiable. Properties such as polymorphism and hygroscopicity can significantly impact bioavailability, stability, and manufacturability.[15][16][18]

Polymorphism Screening

Rationale: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physical properties.[15][16] An uncontrolled polymorphic transformation during manufacturing or storage can have disastrous consequences for the final product.[16] A polymorph screen is an essential risk mitigation activity in early drug development.

G cluster_0 Crystallization Methods cluster_1 Analytical Techniques Evap Solvent Evaporation XRPD X-Ray Powder Diffraction (XRPD) Evap->XRPD Primary Analysis Cool Cooling Crystallization Cool->XRPD Primary Analysis Slurry Slurry Conversion Slurry->XRPD Primary Analysis Precip Anti-Solvent Precipitation Precip->XRPD Primary Analysis DSC Differential Scanning Calorimetry (DSC) XRPD->DSC Further Characterization TGA Thermogravimetric Analysis (TGA) XRPD->TGA Further Characterization FTIR FTIR/Raman Spectroscopy XRPD->FTIR Further Characterization Polymorphs Identified Polymorphs (Forms I, II, III...) DSC->Polymorphs TGA->Polymorphs FTIR->Polymorphs API CAS 176721-01-0 (Amorphous or Initial Form) API->Evap Subjected to API->Cool Subjected to API->Slurry Subjected to API->Precip Subjected to

Caption: Workflow for a comprehensive polymorph screening study.

Step-by-Step Protocol for Polymorph Screening:

  • Solvent Selection: Choose a diverse range of solvents (approx. 20-30) with varying polarities, hydrogen bonding capabilities, and boiling points.

  • Crystallization Experiments:

    • Slow Evaporation: Dissolve the compound in various solvents at room temperature and allow the solvent to evaporate slowly.

    • Cooling Crystallization: Create saturated solutions at elevated temperatures and then cool them at controlled rates.

    • Slurry Conversion: Stir a suspension of the compound in different solvents at various temperatures for an extended period (e.g., 7 days) to allow for conversion to the most stable form.

    • Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the compound to induce precipitation.

  • Primary Analysis (XRPD): Analyze every solid sample generated using X-Ray Powder Diffraction. XRPD is the definitive technique for identifying different crystal forms, as each polymorph will produce a unique diffraction pattern.[18]

  • Secondary Analysis: For any unique XRPD patterns observed, further characterize the form using:

    • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion.

    • Thermogravimetric Analysis (TGA): To identify if the form is a solvate or hydrate.

    • FTIR/Raman Spectroscopy: To detect differences in molecular vibrations between forms.

Hygroscopicity Assessment

Rationale: Hygroscopicity is the tendency of a substance to absorb moisture from the air.[][19] This is a critical parameter as moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation (e.g., hydrolysis).[][19][20]

Step-by-Step Protocol using Dynamic Vapor Sorption (DVS):

  • Sample Preparation: Place a small amount of the sample (5-10 mg) onto the DVS microbalance.

  • Drying Step: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption/Desorption Isotherm:

    • Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample weight to equilibrate. This generates the sorption (water uptake) curve.

    • Subsequently, decrease the RH in the same stepwise manner back to 0% RH to generate the desorption (water loss) curve.

  • Data Analysis and Classification:

    • Calculate the percentage of water sorbed at different RH levels.

    • Classify the compound's hygroscopicity based on established criteria, such as those from the European Pharmacopoeia.[21][22] For example, a weight gain of 0.2% to 2% after 24 hours at 80% RH would classify the material as "slightly hygroscopic."[21]

    • The shape of the isotherm and any hysteresis (difference between sorption and desorption curves) can indicate potential phase changes or the formation of hydrates.

Stability Considerations

While no specific stability data for CAS 176721-01-0 is publicly available, a safety data sheet indicates a lack of data on reactivity and chemical stability.[19][23] Therefore, it is imperative for any laboratory handling this compound to perform forced degradation studies to understand its stability profile.

Forced Degradation Protocol Outline:

  • Stress Conditions: Expose solutions of the compound to a range of stress conditions:

    • Acidic: 0.1 N HCl at 60 °C

    • Basic: 0.1 N NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60 °C

    • Photolytic: Expose to light according to ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the stressed samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

  • Outcome: This study will identify the degradation pathways and potential liabilities of the molecule, which is crucial information for determining appropriate storage and handling conditions.

Conclusion

α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol (CAS 176721-01-0) is a molecule of significant interest to pharmaceutical scientists involved in the development and manufacturing of Medetomidine-related drugs. This guide has provided a framework for its comprehensive physicochemical characterization. By employing the detailed analytical and solid-state protocols described herein, researchers can build a robust data package for this compound. This ensures a deep understanding of its properties, mitigates risks associated with impurities, and supports the development of safe and effective pharmaceutical products. The principles and methodologies outlined are grounded in the rigorous standards of the pharmaceutical industry and are designed to ensure scientific integrity and trustworthiness in the characterization of this important compound.

References

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An In-depth Technical Guide to (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, a heterocyclic compound of interest in pharmaceutical research and development. We will delve into its chemical properties, a detailed synthesis protocol, and the strategic importance of its structural components, namely the imidazole core and the trityl protecting group. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule and its potential applications.

Core Molecular Characteristics

This compound is a complex organic molecule that serves as a valuable intermediate in the synthesis of various target compounds. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₃₁H₂₈N₂O[1][2][3][4]
Molecular Weight 444.57 g/mol [1][3]
CAS Number 176721-01-0[1][2][3][4]
Appearance White Solid[3]
Storage Conditions 2-8°C Refrigerator[3]

The Strategic Importance of Key Structural Features

The structure of this compound is not arbitrary; it is a product of deliberate chemical design aimed at facilitating multi-step syntheses. Two key features dominate its chemical behavior and utility: the imidazole ring and the trityl protecting group.

The Imidazole Nucleus: A Privileged Pharmacophore

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[5][6] This moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in various biological interactions such as hydrogen bonding, π–π stacking, and coordination with metal ions in enzymes.[7][8] The imidazole ring is a key component of blockbuster drugs like the antifungal agent clotrimazole and the antihypertensive drug losartan.[7] Its presence in the target molecule suggests its potential as a precursor for novel therapeutic agents.[5][9]

The Trityl (Triphenylmethyl) Protecting Group

The trityl (Trt) group is a bulky protecting group frequently used in organic synthesis to mask reactive functional groups, particularly primary alcohols and the nitrogen atoms in heterocycles like imidazole.[10][11][12] Its primary advantages are its steric bulk, which allows for selective protection of less hindered sites, and its acid lability, which permits its removal under mild acidic conditions without affecting other, more robust protecting groups.[11][13]

In the context of this compound, the trityl group serves to protect one of the nitrogen atoms of the imidazole ring. This is a critical strategic decision in a multi-step synthesis, as it prevents this nitrogen from participating in unwanted side reactions, thereby directing subsequent chemical transformations to other parts of the molecule.[14] The ease of its eventual removal is a key factor in its widespread use.[10][13]

Synthesis Protocol

The synthesis of this compound is a multi-step process that involves the formation of a Grignard reagent and its subsequent reaction with a trityl-protected imidazole aldehyde. The following is a detailed experimental protocol based on established synthetic routes.[15]

Materials and Reagents
  • 1-bromo-2,3-dimethylbenzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • 1-Trityl-1H-imidazole-4-carbaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Step-by-Step Procedure
  • Preparation of the Grignard Reagent:

    • In a dry, nitrogen-flushed round-bottom flask, combine magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous THF.

    • Slowly add a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous THF to the magnesium suspension.

    • The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color.

    • After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

    • Slowly add a solution of 1-trityl-1H-imidazole-4-carbaldehyde (0.9 eq) in anhydrous THF to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Remove the THF under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a minimal amount of hot dichloromethane, followed by cooling to -5°C to induce crystallization.

    • Collect the crystals by filtration, wash with cold dichloromethane, and dry under vacuum to yield this compound as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_purification Workup & Purification A 1-bromo-2,3-dimethylbenzene C 2,3-Dimethylphenylmagnesium bromide A->C Reflux, 1h B Mg, I2, Anhydrous THF B->C E This compound (Crude) C->E 0°C to RT, 1.5h D 1-Trityl-1H-imidazole-4-carbaldehyde D->E F 1. Quench (NH4Cl) 2. Extraction (DCM) 3. Dry (MgSO4) E->F G Pure Product F->G Recrystallization

Caption: Workflow for the synthesis of the target compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons of the dimethylphenyl and trityl groups, as well as the protons of the imidazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, matching the molecular formula C₃₁H₂₈N₂O.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A high-purity sample should exhibit a single major peak.

Potential Applications in Drug Discovery

As an intermediate, this compound is a versatile building block. The trityl group can be selectively removed under acidic conditions to free the imidazole nitrogen, which can then be further functionalized. The secondary alcohol can be oxidized to a ketone, providing another point for chemical modification.[16]

Logical Flow for Further Synthesis

cluster_deprotection Deprotection Pathway cluster_oxidation Oxidation Pathway start This compound deprotection Acidic Conditions (e.g., TFA in DCM) start->deprotection Remove Trityl Group oxidation Oxidation (e.g., PCC, DMP) start->oxidation Oxidize Alcohol product_A (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol deprotection->product_A further_functionalization_N N-Alkylation / N-Arylation product_A->further_functionalization_N Further Synthesis product_B (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone oxidation->product_B further_functionalization_C Reductive Amination, etc. product_B->further_functionalization_C Further Synthesis

Caption: Potential synthetic pathways from the title compound.

Given the pharmacological importance of the imidazole scaffold, this intermediate could be utilized in the synthesis of novel inhibitors for enzymes such as kinases or cytochromes P450, or as precursors for new antifungal or anticancer agents. The specific substitution pattern on the phenyl ring may also be designed to confer selectivity for a particular biological target.

Conclusion

This compound is a strategically designed chemical intermediate that leverages the protective qualities of the trityl group and the pharmacological potential of the imidazole core. A robust and scalable synthesis has been outlined, and the potential for this molecule to serve as a scaffold for a diverse range of new chemical entities is significant. This guide provides the foundational knowledge for researchers to incorporate this valuable building block into their drug discovery and development programs.

References

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Foreword: The Imidazole Methanol Scaffold - A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Functionalized Imidazole Methanols

The imidazole ring is a privileged structure in medicinal chemistry, a five-membered aromatic heterocycle whose unique electronic properties and hydrogen bonding capabilities make it a frequent constituent of biologically active molecules.[1][2][3] From the essential amino acid histidine to blockbuster drugs, the imidazole core is a testament to nature's and science's synthetic versatility.[4] When this venerable scaffold is appended with a methanol group (-CH₂OH), it gives rise to the functionalized imidazole methanols. This class of compounds serves not only as a key pharmacophore, interacting with biological targets, but also as a versatile synthetic intermediate, where the hydroxyl group acts as a handle for further molecular elaboration.

This guide provides an in-depth exploration of the primary synthetic pathways to functionalized imidazole methanols. Moving beyond a mere recitation of protocols, we will dissect the causality behind experimental choices, address common challenges such as regioselectivity and N-protection, and provide field-proven methodologies for researchers, scientists, and drug development professionals. Our narrative is built on the principles of chemical logic and validated through authoritative references, ensuring a trustworthy and comprehensive resource for your laboratory endeavors.

Core Synthetic Paradigms: A Strategic Overview

The synthesis of imidazole methanols can be broadly categorized into two strategic approaches: the modification of a pre-existing imidazole core or the de novo construction of the imidazole ring with the hydroxymethyl group (or its precursor) already incorporated. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the overall complexity of the target molecule.

Diagram 1: Major Synthetic Paradigms

A high-level overview of the strategic choices in synthesizing functionalized imidazole methanols.

cluster_0 Strategy 1: Post-Modification of Imidazole Core cluster_1 Strategy 2: De Novo Ring Construction A Target: Functionalized Imidazole Methanol B Pre-formed Imidazole C Introduce Carbonyl (Formylation/Carboxylation) B->C Vilsmeier-Haack n-BuLi, CO2 E Direct Hydroxymethylation B->E HCHO, Base D Reduce Carbonyl to Alcohol C->D NaBH4 LiAlH4 F Organometallic Addition to Imidazole Aldehyde C->F R-MgBr R-Li D->A E->A F->A G Acyclic Precursors (with -CH2OH or precursor) H Ring-Forming Condensation G->H e.g., Dihydroxyacetone + HCHO I Multicomponent Reactions (MCRs) G->I Diversity-Oriented H->A I->A

Strategy 1: Functionalization of the Pre-formed Imidazole Scaffold

This is arguably the most common and versatile approach, leveraging the rich chemistry of the imidazole ring. The core logic involves installing a functional group handle, typically a carbonyl, onto the ring and subsequently reducing it to the desired methanol.

The Formylation/Carboxylation-Reduction Pathway

This two-step sequence is a robust and highly controllable method for producing primary imidazole methanols. The key is the initial introduction of a carbonyl group at a specific position on the imidazole ring.

Causality Behind the Choice of Method:

  • Formylation at C2: The C2 position of an N-substituted imidazole is acidic and can be deprotonated with a strong base like n-butyllithium (n-BuLi). Quenching the resulting lithiated species with an electrophile like N,N-dimethylformamide (DMF) installs the aldehyde (formyl) group. For N-H imidazoles, the nitrogen must first be protected.[5]

  • Formylation at C4/C5: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles and is effective for imidazoles, typically yielding the C4 or C5 aldehyde.[5]

  • Reduction: The choice of reducing agent is critical.

    • Aldehydes to Alcohols: Sodium borohydride (NaBH₄) is the reagent of choice. It is mild, selective for aldehydes and ketones, and tolerant of many other functional groups. The reaction is typically run in an alcoholic solvent like methanol or ethanol.[5][6]

    • Carboxylic Acids/Esters to Alcohols: These are less electrophilic than aldehydes and require a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the classic choice, capable of reducing acids, esters, and amides.[7][8][9] Borane (BH₃) complexes are also highly effective and can offer different selectivity profiles.[8]

Diagram 2: Workflow for Synthesis via Reduction of Imidazole-2-carbaldehyde

A detailed workflow from a protected imidazole to the corresponding 2-hydroxymethyl derivative.

G start N-Protected Imidazole step1 1. Dissolve in Anhydrous THF 2. Cool to -78 °C start->step1 step2 Add n-BuLi (strong base) Deprotonation at C2 step1->step2 step3 Add DMF (formyl source) Quench Reaction step2->step3 intermediate N-Protected Imidazole-2-carbaldehyde step3->intermediate step4 Dissolve in Methanol Cool to 0 °C intermediate->step4 step5 Add NaBH4 (reducing agent) Portion-wise step4->step5 step6 1. Stir to Completion 2. Quench with Water 3. Extraction & Purification step5->step6 product N-Protected (Imidazol-2-yl)methanol step6->product

Experimental Protocol: Synthesis of (1-Pentyl-1H-imidazol-2-yl)methanol[5]

This protocol exemplifies the N-alkylation, C2-formylation, and subsequent reduction sequence.

Part A: N-Alkylation - Synthesis of 1-Pentyl-1H-imidazole

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise. Causality: The highly basic hydride deprotonates the imidazole N-H, forming the sodium imidazolate salt, which is a potent nucleophile.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add 1-bromopentane (1.05 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part B: C2-Formylation - Synthesis of 1-Pentyl-1H-imidazole-2-carbaldehyde

  • Dissolve 1-pentyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C. Causality: n-BuLi is a very strong, non-nucleophilic base that selectively deprotonates the most acidic C-H bond, which is at the C2 position.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 eq) dropwise. Causality: The lithiated C2 carbon acts as a nucleophile, attacking the carbonyl carbon of DMF.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel.

Part C: Reduction - Synthesis of (1-Pentyl-1H-imidazol-2-yl)methanol

  • Dissolve 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality: NaBH₄ delivers a hydride (H⁻) to the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a borate-alkoxide intermediate.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Slowly add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify as needed to yield the final product.

Direct Hydroxymethylation

For certain substitution patterns, a direct hydroxymethylation offers a more atom-economical route. This involves the reaction of an imidazole derivative with formaldehyde, typically under basic conditions.[6]

Experimental Protocol: Synthesis of 4(5)-Hydroxymethyl-5(4)-methylimidazole [6]

  • Dissolve 4-methylimidazole (1.0 mole) in a concentrated aqueous sodium chloride solution.

  • Add formaldehyde (1.05 to 1.1 moles, as an aqueous solution or paraformaldehyde).

  • Add a catalytically effective amount of a strong inorganic base (e.g., NaOH).

  • Heat the reaction mixture to a temperature between 20 °C and 60 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Causality: The base facilitates the electrophilic aromatic substitution-type reaction where the electron-rich imidazole ring attacks the formaldehyde carbonyl.

  • Carefully neutralize the reaction mixture with concentrated aqueous hydrochloric acid to a pH of 8.5-8.9. This will precipitate the product as the free base.

  • Isolate the precipitate by filtration, wash with cold water, and dry.

Challenges and Strategic Considerations

The synthesis of functionalized imidazole methanols is not without its challenges. A senior scientist must anticipate and mitigate these issues through careful experimental design.

Regioselectivity and the Necessity of Protecting Groups

The imidazole ring presents multiple reactive sites: two nitrogen atoms and three carbon atoms.

  • N-H Acidity: The N-H proton is acidic (pKa ≈ 14.5) and will be readily deprotonated by strong bases or consumed by organometallic reagents. This necessitates the use of a protecting group on the nitrogen to enable C-H functionalization with reagents like n-BuLi or Grignards.[10][11]

  • Choice of Protecting Group: The choice is critical and depends on the downstream reaction conditions.

    • Trityl (Trt) and Tosyl (Ts): Bulky groups that can direct metallation to the C5 position due to steric hindrance at C2.[12]

    • Benzyl (Bn): Stable under a variety of conditions but requires hydrogenolysis for removal.[11]

    • 1-(1-Ethoxyethyl) (EE): An easily introduced and removed protecting group, stable to lithiation but cleaved under mild acidic conditions.[13][14]

Diagram 3: The Role of N-Protection in Grignard Additions

Illustrates why N-protection is non-negotiable when using organometallic reagents.

cluster_0 Without N-Protection (Incorrect Pathway) cluster_1 With N-Protection (Correct Pathway) A Imidazole Aldehyde (with N-H) B Add R-MgBr (Grignard Reagent) A->B C Acid-Base Reaction! Grignard is quenched. B->C D No C-C Bond Formation. Starting Material Recovered. C->D E N-Protected Imidazole Aldehyde F Add R-MgBr (Grignard Reagent) E->F G Nucleophilic Addition at Carbonyl Carbon F->G H Secondary Imidazole Methanol Formed G->H

Comparative Analysis of Synthetic Routes

Synthetic Strategy Key Reagents Position of -CH₂OH Advantages Limitations
Reduction of Aldehyde n-BuLi, DMF, then NaBH₄C2, C4, C5High yielding, good control over regioselectivity, versatile.Requires N-protection for C2 functionalization, multi-step process.
Reduction of Carboxylic Acid LiAlH₄ or BH₃C2, C4, C5Access from carboxylic acid precursors.Requires harsh reducing agents, potential for side reactions.[7][8]
Direct Hydroxymethylation Formaldehyde, BaseC4, C5Atom economical, one-step process.Can be difficult to control, may lead to mixtures or polysubstitution.[6]
Ring Construction Dihydroxyacetone, FormaldehydeC4Convergent synthesis.Starting materials may not be readily available for complex targets.[6]

Conclusion and Future Outlook

The synthesis of functionalized imidazole methanols is a mature field with a robust toolkit of reliable methods. The choice of synthetic route is a strategic decision guided by the desired substitution pattern, scale, and available resources. The functionalization of a pre-formed imidazole core via a formylation-reduction sequence remains the most versatile and widely employed strategy, offering excellent control over product formation.

Looking ahead, the field continues to evolve. The development of novel C-H functionalization techniques using transition metal catalysis promises more direct and efficient routes, potentially obviating the need for multi-step sequences and protecting groups.[15] Furthermore, the application of multicomponent reactions (MCRs) to generate molecular complexity in a single pot will undoubtedly accelerate the discovery of new bioactive imidazole methanols.[16][17] As our understanding of chemical reactivity deepens, so too will our ability to construct these vital pharmaceutical building blocks with greater precision, efficiency, and sustainability.

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Grignard reaction with 1-tritylimidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Grignard Reaction with 1-Tritylimidazole-4-carbaldehyde

Authored by: A Senior Application Scientist

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in carbon-carbon bond formation. When applied to heterocyclic scaffolds, its utility is magnified, providing pathways to complex molecular architectures of significant interest in medicinal chemistry and materials science. This technical guide offers an in-depth exploration of the Grignard reaction with 1-tritylimidazole-4-carbaldehyde, a versatile building block for creating a diverse array of 4-substituted imidazole derivatives. We will dissect the mechanistic nuances, provide field-tested experimental protocols, and address common challenges, furnishing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this powerful transformation.

Introduction: Strategic Importance of 4-Substituted Imidazoles

The imidazole moiety is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The functionalization of the imidazole ring, particularly at the C4 position, is a critical strategy for modulating biological activity. The Grignard addition to 1-tritylimidazole-4-carbaldehyde provides a direct and modular route to secondary alcohols, which are valuable precursors for a multitude of further transformations.

The substrate itself, 1-tritylimidazole-4-carbaldehyde, is a strategically designed intermediate.[1] The imidazole core provides the essential heterocyclic element, the C4-aldehyde serves as the electrophilic handle for the Grignard reaction, and the N1-trityl group offers crucial protection and steric influence.[1]

The Role of the Trityl (Triphenylmethyl) Group:

The trityl group is not merely an inert placeholder; its presence is fundamental to the success of the reaction for several reasons:

  • N-H Protection: Grignard reagents are exceptionally strong bases and would be instantly quenched by the acidic N-H proton of an unprotected imidazole.[2][3] The bulky trityl group effectively masks this acidic site.

  • Steric Direction: The significant steric bulk of the three phenyl rings can influence the regioselectivity of reactions and the conformational preferences of the molecule.[1]

  • Enhanced Solubility: The hydrophobic nature of the trityl group increases the molecule's solubility in common ethereal solvents (e.g., THF, diethyl ether) used for Grignard reactions.[1]

  • Acid Lability: The trityl group is readily cleaved under mild acidic conditions, allowing for straightforward deprotection after the desired C-C bond has been formed, without compromising other functional groups.[4][5]

Reaction Mechanism and Causality

The core of the reaction is the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde.[6][7][8]

Formation of the Grignard Reagent

The process begins with the formation of the Grignard reagent itself, typically by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent.[2][9] This reaction occurs on the surface of the magnesium metal and is highly sensitive to moisture.[9][10]

Nucleophilic Addition

The highly polarized carbon-magnesium bond renders the carbon atom strongly nucleophilic.[11] This nucleophile attacks the electrophilic carbonyl carbon of the 1-tritylimidazole-4-carbaldehyde. This forms a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[8]

Workup and Protonation

The reaction is quenched by the addition of a mild acid, typically an aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[12] This protonates the alkoxide to yield the final secondary alcohol product and forms water-soluble magnesium salts that can be easily removed during aqueous workup.[13]

Grignard Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Grignard R-MgX (Grignard Reagent) Aldehyde 1-Trityl-imidazole-4-carbaldehyde Alkoxide Tetrahedral Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Alcohol Secondary Alcohol Product Alkoxide->Alcohol Aqueous Workup (H+) Salts Mg(OH)X (Magnesium Salts) Alkoxide->Salts Aqueous Workup

Caption: Generalized mechanism of Grignard addition to an aldehyde.

Field-Proven Experimental Protocol

This protocol provides a reliable methodology for the reaction of a Grignard reagent with 1-tritylimidazole-4-carbaldehyde. Critical Note: All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight or flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen.[9][14] Anhydrous solvents are mandatory.

Materials and Reagents
Reagent/MaterialTypical GradeNotes
1-Tritylimidazole-4-carbaldehyde>95% PurityEnsure it is dry before use.
Magnesium TurningsGrignard Grade
Alkyl/Aryl Halide (e.g., Bromobenzene)Anhydrous, >98%Should be freshly distilled or passed through activated alumina.
Tetrahydrofuran (THF) or Diethyl EtherAnhydrous, <50 ppm H₂OUse from a freshly opened bottle or a solvent purification system.
IodineCrystalUsed as an initiator.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeFor quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeFor drying the organic phase.
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)HPLC Grade
Silica Gel230-400 meshFor flash column chromatography.
Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)

  • Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas inlet), and a pressure-equalizing dropping funnel.

  • Add a small portion (~10%) of a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous THF via the dropping funnel to the flask.

  • The reaction should initiate, evidenced by the disappearance of the iodine color and gentle refluxing of the solvent. If it does not start, gentle warming with a heat gun may be required.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, stir the resulting grey/brown solution at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Addition to 1-Tritylimidazole-4-carbaldehyde

  • In a separate dry flask under an inert atmosphere, dissolve 1-tritylimidazole-4-carbaldehyde (1.0 equivalent) in anhydrous THF.

  • Cool this aldehyde solution to 0°C using an ice-water bath. This is crucial to control the reaction exotherm and minimize side reactions.

  • Slowly add the prepared Grignard reagent solution from Part A to the cooled aldehyde solution via cannula or the dropping funnel.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours at 0°C to room temperature.

Part C: Quenching and Work-up

  • Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Part D: Purification

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired secondary alcohol, (1-trityl-1H-imidazol-4-yl)methanol derivative.

Experimental Workflow cluster_prep A: Grignard Preparation cluster_reaction B: Grignard Addition cluster_workup C/D: Workup & Purification A1 Combine Mg + I₂ in dry THF A2 Add Alkyl Halide (initiate reaction) A1->A2 A3 Dropwise addition of remaining halide A2->A3 A4 Stir to complete formation A3->A4 B3 Slowly add Grignard Reagent A4->B3 Transfer Reagent B1 Dissolve Aldehyde in dry THF B2 Cool to 0°C B1->B2 B2->B3 B4 Monitor by TLC B3->B4 C1 Quench with aq. NH₄Cl at 0°C B4->C1 Reaction Complete C2 Extract with Organic Solvent C1->C2 C3 Dry & Concentrate C2->C3 D1 Purify via Flash Chromatography C3->D1

Caption: Step-by-step experimental workflow for the Grignard reaction.

Troubleshooting and Side Reactions

A successful Grignard reaction requires careful control of conditions. Deviation can lead to several common side reactions.[6]

Issue / Side ReactionPotential Cause(s)Recommended Solution(s)
Low or No Yield - Wet reagents, solvents, or glassware.- Poor quality magnesium.- Grignard reagent failed to form.- Rigorously dry all components.[14]- Use fresh, high-quality anhydrous solvents.- Activate magnesium with I₂ or by crushing.
Wurtz Coupling Product - Reaction of Grignard reagent with unreacted alkyl halide.- Often favored by higher temperatures.- Ensure slow, controlled addition of the alkyl halide during Grignard formation.- Do not overheat the reaction mixture.[9]
Recovery of Starting Aldehyde - Incomplete reaction.- Grignard reagent acting as a base, causing enolization of the aldehyde.- Increase reaction time or equivalents of Grignard reagent.- Maintain low temperature (0°C or below) during addition to favor nucleophilic addition.
Reduction of Aldehyde - The Grignard reagent (especially those with β-hydrogens) can act as a reducing agent via hydride transfer.- Use Grignard reagents without β-hydrogens if possible (e.g., PhMgBr, MeMgI).- Maintain low reaction temperatures.

Post-Reaction: Trityl Group Deprotection

Once the desired 4-substituted imidazole alcohol is obtained, the trityl group can be removed to unmask the N-H of the imidazole.

Protocol: Acid-Catalyzed Detritylation

  • Dissolve the trityl-protected alcohol in a suitable solvent such as Dichloromethane (DCM) or a mixture of DCM and Methanol.

  • Add an acid, such as Trifluoroacetic Acid (TFA) (typically 5-20% v/v), to the solution.[4][15]

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting residue can be purified by chromatography or precipitation/crystallization to yield the deprotected 4-substituted imidazole.

Conclusion

The Grignard reaction on 1-tritylimidazole-4-carbaldehyde is a robust and highly adaptable method for synthesizing complex 4-substituted imidazoles. The success of this transformation hinges on a thorough understanding of the reaction mechanism and meticulous control over experimental conditions, particularly the exclusion of water. The trityl protecting group is instrumental, preventing undesirable side reactions and facilitating the desired nucleophilic addition. By following the protocols and troubleshooting guidance outlined in this document, researchers can confidently employ this reaction to advance their synthetic targets in drug discovery and beyond.

References

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Chemical structure of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound this compound. This molecule is a significant synthetic intermediate, combining three key structural motifs: a sterically hindered 2,3-dimethylphenyl group, a versatile 1,5-disubstituted imidazole core, and a bulky N-trityl protecting group. This document, intended for researchers, medicinal chemists, and drug development professionals, delineates the compound's chemical structure, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it outlines a robust strategy for its analytical characterization using modern chromatographic and spectroscopic techniques. The guide contextualizes the molecule's importance by discussing the broader significance of imidazole derivatives in pharmaceutical discovery and the strategic use of the trityl group in complex organic synthesis.

Introduction: The Strategic Value of Imidazole Scaffolds in Modern Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2] This five-membered aromatic heterocycle is a key structural feature in numerous natural products, including the amino acid histidine, and is the central scaffold in a wide array of approved therapeutic agents.[3][4] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antifungal, and anti-inflammatory properties, making them a focal point of drug discovery programs.[2][3]

The synthesis of complex, highly functionalized imidazole-based molecules often requires a multi-step approach where specific reactive sites are temporarily blocked to ensure chemo- and regioselectivity. The triphenylmethyl (trityl) group is a widely employed protecting group for the nitrogen atom of the imidazole ring.[5] Its significant steric bulk not only prevents unwanted side reactions but can also influence the conformational properties of the molecule, a factor that can be leveraged in stereoselective synthesis.[5]

This guide focuses on this compound, a chiral alcohol that serves as a valuable intermediate. Its structure suggests its utility in building more complex molecular architectures, potentially as a precursor to novel kinase inhibitors or other targeted therapeutics. This document provides the essential technical knowledge for its synthesis, purification, and comprehensive characterization.

Chemical Structure and Properties

Molecular Structure Analysis

The structural identity of the compound is defined by the precise arrangement of its constituent moieties.

  • Chemical Name: this compound

  • CAS Number: 176721-01-0[6][7][8][9][10]

  • Molecular Formula: C₃₁H₂₈N₂O[6][7][8][9][10]

  • Molecular Weight: 444.57 g/mol [9]

The molecule's architecture consists of:

  • A 2,3-Dimethylphenyl Group: An aromatic ring with two methyl substituents that create a specific steric and electronic profile.

  • A Chiral Methanol Linker: The hydroxyl-bearing carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers.

  • A 1,5-Disubstituted Imidazole Ring: The core heterocycle, with substituents at the N1 and C5 positions.

  • An N-Trityl Protecting Group: A bulky triphenylmethyl group attached to the N1 position of the imidazole ring, providing steric shielding.

Figure 1: Chemical structure of the title compound.
Physicochemical Properties

The following table summarizes key physicochemical properties, which are essential for designing experimental conditions for synthesis, purification, and formulation. Note that these values are computationally predicted.

PropertyValueSource
Molecular Weight 444.57 g/mol [9]
XLogP3 6.4[8]
Boiling Point (Predicted) 616.0 ± 50.0 °C[8]
Density (Predicted) 1.09 ± 0.1 g/cm³[8]
Polar Surface Area (PSA) 38.05 Ų[8]

Synthesis Methodology

The construction of this molecule is efficiently achieved via a Grignard reaction, a classic and powerful carbon-carbon bond-forming strategy.

Retrosynthetic Analysis

The primary disconnection is made at the bond between the methanol carbon and the 2,3-dimethylphenyl ring. This reveals a Grignard reagent derived from 1-bromo-2,3-dimethylbenzene and an electrophilic imidazole aldehyde, specifically 1-trityl-1H-imidazole-5-carbaldehyde. This approach is logical as it joins the two key aromatic fragments in a convergent manner.

Retrosynthesis cluster_precursors Precursors Target This compound Disconnect C-C Bond (Grignard Reaction) Target->Disconnect Grignard 2,3-Dimethylphenyl magnesium bromide (Grignard Reagent) Disconnect->Grignard Nucleophile Aldehyde 1-Trityl-1H-imidazole -5-carbaldehyde Disconnect->Aldehyde Electrophile

Figure 2: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures and optimized for both yield and purity.[11]

Step 1: Formation of 2,3-Dimethylphenylmagnesium Bromide

  • System Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry three-necked flask equipped with a reflux condenser and a dropping funnel with magnesium turnings (1.5 g, 61.7 mmol) and a crystal of iodine in anhydrous tetrahydrofuran (THF, 50 mL).

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-2,3-dimethylbenzene (11.5 g, 60.2 mmol) in anhydrous THF (200 mL). Add a small portion (approx. 10%) of this solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicates the initiation of the Grignard reaction. If the reaction does not start, gentle warming may be required.

  • Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.

Causality Insight: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water. Iodine acts as a chemical activator, cleaning the magnesium surface to facilitate the reaction.

Step 2: Nucleophilic Addition to the Imidazole Aldehyde

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Aldehyde Addition: Slowly add a solution of 1-trityl-1H-imidazole-5-carbaldehyde (approx. 58 mmol, 1.0 eq) in anhydrous THF to the Grignard solution with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours to ensure the nucleophilic addition goes to completion.

Step 3: Aqueous Work-up and Product Isolation

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the resulting alkoxide and neutralizes any remaining Grignard reagent.

  • Solvent Removal: Remove the bulk of the THF using a rotary evaporator.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Crystallization: Dissolve the crude residue in a minimum amount of hot dichloromethane. Allow the solution to cool slowly to room temperature and then cool further to -5 °C for 1 hour to induce crystallization.

  • Final Product: Collect the resulting crystals by filtration, wash with a small amount of cold dichloromethane, and dry under vacuum to obtain the pure this compound. A typical yield for this process is around 54%.[11]

Synthesis Workflow Diagram

SynthesisWorkflow A 1-Bromo-2,3-dimethylbenzene + Mg, I₂ S1 Step 1: Grignard Formation (Anhydrous THF, Reflux) A->S1 B 1-Trityl-1H-imidazole -5-carbaldehyde S2 Step 2: Nucleophilic Addition (THF, 0°C to RT) B->S2 S1->S2 S3 Step 3: Quench (Sat. aq. NH₄Cl) S2->S3 S4 Step 4: Extraction & Drying (EtOAc, MgSO₄) S3->S4 S5 Step 5: Crystallization (Dichloromethane, -5°C) S4->S5 P Final Product: This compound S5->P

Figure 3: Step-by-step synthesis workflow.

Analytical Characterization Strategy

A combination of chromatographic and spectroscopic methods is required for unambiguous structural verification and purity assessment.

Chromatographic Analysis

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

  • Objective: To monitor the consumption of the starting aldehyde and the formation of the product.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity should be optimized to achieve an Rf value for the product between 0.3 and 0.4.

  • Visualization: UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate).

  • Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot validates reaction progress.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the final product.

  • System: HPLC with a Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using acetonitrile and water is typically effective.

  • Crucial Insight: Due to the basic nitrogen of the imidazole ring, peak tailing can occur from interactions with residual acidic silanols on the column. To ensure sharp, symmetrical peaks, it is essential to add a basic modifier to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine.[12]

  • Detection: Monitor at a wavelength where the aromatic chromophores absorb, typically around 220-260 nm.

  • Data: Purity is reported as the percentage area of the main product peak relative to the total peak area.

Spectroscopic Elucidation

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: Unambiguous confirmation of the chemical structure.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The spectrum is expected to show distinct signals for each proton environment.

    • Aromatic Region (δ 6.8-7.5 ppm): Complex multiplets corresponding to the protons of the trityl groups and the 2,3-dimethylphenyl ring.

    • Imidazole Protons (δ ~7.0-7.8 ppm): Two singlets or doublets for the C2-H and C4-H protons.[13][14]

    • Methine Proton (δ ~5.5-6.0 ppm): A singlet for the C-H proton of the methanol linker.

    • Hydroxyl Proton (variable): A broad singlet for the OH proton, which can be confirmed by D₂O exchange.

    • Methyl Protons (δ ~2.0-2.5 ppm): Two singlets for the two non-equivalent methyl groups on the phenyl ring.

  • ¹³C NMR: Will show distinct signals for all carbon atoms, including the characteristic upfield signals for the methyl carbons and the downfield signals for the aromatic and imidazole carbons.

  • 2D NMR (COSY, HSQC): Can be used to definitively assign proton and carbon signals and confirm connectivity.

Expected NMR Data Summary

Proton TypeExpected Chemical Shift (δ ppm)Multiplicity
Trityl-H7.20 - 7.50Multiplet
Dimethylphenyl-H6.90 - 7.20Multiplet
Imidazole-H7.00 - 7.802 x Singlet/Doublet
Methine CH-OH5.50 - 6.00Singlet
Hydroxyl O-HVariableBroad Singlet
Methyl CH₃2.00 - 2.502 x Singlet

Protocol 4: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and gain insight into the structural fragments.

  • Technique: Electrospray Ionization (ESI) in positive ion mode is recommended.

  • Expected Result: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 445.58.

  • Fragmentation Analysis: A key diagnostic fragmentation pathway would be the loss of the trityl group to form a very stable triphenylmethyl cation (m/z = 243.12). This is a common and often dominant fragmentation pattern for N-tritylated compounds.[15] The remaining fragment would correspond to the (2,3-dimethylphenyl)(imidazol-5-yl)methanol cation.

Conclusion and Future Outlook

This compound is a well-defined synthetic intermediate whose value lies in its potential for elaboration into more complex molecular targets. The synthesis via a Grignard reaction is robust and scalable, and the compound can be reliably characterized using standard analytical techniques. The protocols and insights provided in this guide offer a solid foundation for researchers utilizing this molecule in their synthetic campaigns. Given the established importance of substituted imidazoles in drug discovery, this compound represents a valuable building block for the development of novel therapeutics, particularly in areas where the specific steric and electronic properties of the 2,3-dimethylphenyl moiety can be exploited for targeted biological interactions.[1]

References

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Biological potential of substituted imidazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Potential of Substituted Imidazole Compounds

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in vital biological molecules like the amino acid histidine and purines, render it a "privileged structure" for drug design.[2][3][4] This technical guide provides a comprehensive analysis of the diverse biological activities of substituted imidazole derivatives, intended for researchers, scientists, and drug development professionals. We will explore the key therapeutic areas where imidazoles have shown significant promise, including their roles as antimicrobial, anticancer, and anti-inflammatory agents. The narrative synthesizes mechanistic insights with field-proven experimental methodologies, elucidating the structure-activity relationships that govern their efficacy and offering a forward-looking perspective on their potential in modern drug discovery.

The Imidazole Scaffold: A Foundation for Bioactivity

The versatility of the imidazole nucleus is rooted in its chemical nature. It is a planar, 6π-electron aromatic system, existing in two equivalent tautomeric forms.[5] This amphoteric nature allows it to function as both a weak acid and a weak base, facilitating interactions with a wide array of biological targets.[6] Its incorporation into a lead molecule can improve pharmacokinetic properties such as solubility and bioavailability.[2][5] Many clinically successful drugs, including the antifungal miconazole, the antibacterial metronidazole, and the anti-ulcer agent cimetidine, feature this core structure, attesting to its therapeutic significance.[1][7][8]

Core Synthesis Strategies

The generation of diverse imidazole libraries for biological screening is enabled by robust synthetic methodologies. The choice of synthesis dictates the substitution patterns achievable, which is critical for tuning biological activity.

The Debus-Radziszewski Reaction

A foundational method for synthesizing 2,4,5-trisubstituted imidazoles involves the condensation of a dicarbonyl compound (like benzil), an aldehyde, and ammonia (often from ammonium acetate).[5][7] This one-pot reaction is highly efficient for creating a variety of derivatives.

  • Causality of Component Choice : The dicarbonyl provides the C4-C5 backbone, the aldehyde provides the C2 atom and its substituent, and ammonia provides the two nitrogen atoms of the ring. Using a primary amine instead of ammonium acetate allows for the synthesis of N-1 substituted (trisubstituted) imidazoles.[9]

G Dicarbonyl Dicarbonyl (e.g., Benzil) Reaction Condensation Reaction Dicarbonyl->Reaction Aldehyde Aldehyde Aldehyde->Reaction Amine Amine Source (Ammonium Acetate) Amine->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Product 2,4,5-Trisubstituted Imidazole Reaction->Product G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediate FF-MAS Ergosterol Ergosterol (Fungal Membrane Integrity) Intermediate->Ergosterol Multiple Steps Disruption Membrane Disruption & Fungal Cell Death Ergosterol->Disruption Enzyme->Intermediate Imidazole Imidazole Antifungal Imidazole->Inhibition

Caption: Mechanism of imidazole antifungals via inhibition of ergosterol synthesis.

Antibacterial Activity

Substituted imidazoles exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. [7][10][11]Their mechanisms are diverse and depend on the specific substitutions on the imidazole core. [7]

  • Mechanisms of Action :

    • DNA Damage : Nitroimidazoles, such as metronidazole, are prodrugs that are activated under anaerobic conditions. The nitro group is reduced to form radical anions that induce DNA strand breaks, leading to cell death. [7] * Cell Membrane Disruption : Lipophilic imidazole derivatives can insert into the bacterial cell membrane, increasing its permeability and causing leakage of essential cellular components. [12] * Inhibition of Synthesis : Some derivatives interfere with the synthesis of the cell wall or essential proteins. [7]

Anticancer Activity: An Expanding Frontier

There is considerable interest in developing imidazoles as anticancer agents, with numerous derivatives showing potent cytotoxicity against various cancer cell lines. [13][14]They achieve this through modulation of multiple biological targets. [3][15]

  • Mechanisms of Action :

    • Tubulin Polymerization Inhibition : Certain imidazole derivatives bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and induces apoptosis.

    • Kinase Inhibition : Many imidazoles are designed to target protein kinases, which are often dysregulated in cancer. They can act as ATP-competitive inhibitors of tyrosine kinases like VEGFR and EGFR, blocking downstream signaling pathways responsible for cell proliferation and angiogenesis. [3][16] * DNA Intercalation and Alkylation : Benzimidazole derivatives, which contain a fused imidazole ring, can act as DNA alkylating agents, similar to purine bases, causing DNA damage. [13][16]

G RTK Receptor Tyrosine Kinase (e.g., VEGFR/EGFR) PI3K PI3K RTK->PI3K Imidazole Imidazole-based Kinase Inhibitor Imidazole->RTK Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of a kinase signaling pathway by imidazole derivatives.

Anti-inflammatory Potential

Substituted imidazoles have emerged as promising candidates for treating inflammatory conditions. [4]Their activity often stems from the modulation of key inflammatory pathways.

  • Mechanism of Action : The anti-inflammatory properties of imidazole derivatives can be attributed to their ability to inhibit enzymes like cyclooxygenase (COX), which are responsible for prostaglandin synthesis. [17]More recently, studies have shown that novel derivatives can suppress inflammation by inhibiting key signaling pathways, such as the p38 MAPK and NF-κB pathways. [18]This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. [18]

Key Experimental Protocols

To validate the biological potential of newly synthesized imidazole compounds, a series of standardized in vitro and in vivo assays are essential.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard for assessing the cytotoxic effect of a compound by measuring the metabolic activity of cells.

  • Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology :

    • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment : Prepare serial dilutions of the test imidazole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds and incubate for 48-72 hours. [19] 3. MTT Addition : Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C. [19] 4. Formazan Solubilization : Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. [19] 5. Absorbance Measurement : Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. [19] 6. IC₅₀ Calculation : Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability versus the compound concentration and fitting the data to a dose-response curve. [19]

Protocol: In Vitro Antimicrobial Susceptibility (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle : The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the antimicrobial compound in a liquid growth medium.

  • Step-by-Step Methodology :

    • Compound Preparation : Prepare a stock solution of the imidazole compound in a suitable solvent (e.g., DMSO) and then create two-fold serial dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation and Incubation : Add the standardized inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes). Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). [19]

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds. [9]

  • Principle : Subplantar injection of carrageenan into the rat hind paw induces a localized, acute, and well-characterized inflammation. The efficacy of an anti-inflammatory agent is measured by its ability to reduce the resulting edema (swelling).

  • Step-by-Step Methodology :

    • Animal Acclimatization : Use adult Wistar or Sprague-Dawley rats. Acclimatize them for at least one week before the experiment. Fast the animals overnight before the test.

    • Compound Administration : Administer the test imidazole compound orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like Indomethacin. [9] 3. Induction of Edema : One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

    • Paw Volume Measurement : Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculation of Inhibition : Calculate the percentage inhibition of edema for each group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity. [9]

Data Synthesis and Future Perspectives

The biological potential of substituted imidazoles is vast and well-documented. Different substitutions on the core ring system give rise to a wide spectrum of activities.

Table 1: Representative Biological Activities of Substituted Imidazole Derivatives

Compound ClassSubstitution PatternBiological TargetActivity MetricReference
Antifungal 1-substituted imidazolesLanosterol 14α-demethylaseMIC: 1-10 µg/mL[20][21]
Anticancer 2-phenyl benzimidazolesVEGFR-2 KinaseIC₅₀: 3.37 µM[3]
Anticancer Fused imidazolesTubulin PolymerizationIC₅₀: < 10 µM[14][15]
Anti-inflammatory 1,2,4-trisubstitutedCOX / Inflammatory Cytokines58% edema inhibition[9]
Antibacterial NitroimidazolesBacterial DNAMIC: 4-8 µg/mL[7]

The future of imidazole-based drug discovery lies in the rational design of derivatives with enhanced selectivity and potency. [16]The goal is to develop compounds that specifically target pathological processes while minimizing off-target effects and toxicity. [4][16]The exploration of novel fused heterocyclic systems containing the imidazole moiety and the use of computational modeling to predict binding affinities will undoubtedly accelerate the discovery of the next generation of imidazole-based therapeutics.

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A Technical Guide to the Discovery of Novel Imidazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs and its ability to engage with a wide array of biological targets.[1][2][3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery of novel imidazole derivatives. It navigates the journey from fundamental principles to advanced therapeutic applications, covering the therapeutic landscape, modern discovery workflows, synthetic methodologies, and bioanalytical evaluation. By synthesizing field-proven insights with technical accuracy, this document explains the causality behind experimental choices, offering detailed protocols, data interpretation strategies, and a forward-looking perspective on the challenges and opportunities within this dynamic field of drug discovery.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a structure of profound significance in medicinal chemistry.[5][6] Its unique physicochemical properties are central to its role as a versatile pharmacophore. The ring system is planar and aromatic, with a delocalized sextet of π-electrons that confers stability.[6] One nitrogen atom is of the pyrrole type, capable of donating its lone pair to the aromatic system and acting as a hydrogen bond donor, while the other is of the pyridine type, with its lone pair in the plane of the ring, acting as a hydrogen bond acceptor.[7] This amphoteric nature allows imidazole to interact with biological targets through a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions.[3]

First synthesized in 1858, the imidazole moiety is a recurring motif in nature, most notably in the amino acid histidine, the neurotransmitter histamine, and nucleic acids.[3][5][8] Its integration into clinically vital medicines is extensive, with well-known examples including the antifungal agents clotrimazole and ketoconazole, the antimicrobial metronidazole, and the antihypertensive losartan, demonstrating its broad therapeutic utility.[6][6][9][10] This proven success and chemical versatility are why the imidazole scaffold is frequently described as a "privileged structure," a core molecular framework that is capable of binding to multiple, diverse biological targets with high affinity.[1][2][4]

Therapeutic Landscape of Imidazole Derivatives

The structural adaptability of the imidazole ring has led to the development of derivatives with a vast spectrum of pharmacological activities.[7][10][11][12] This versatility allows medicinal chemists to fine-tune molecules for specific therapeutic applications, leading to a rich and diverse pipeline of potential drug candidates.

Table 1: Pharmacological Activities of Imidazole Derivatives

Therapeutic AreaPrimary Mechanism(s) of ActionExample Drug(s)/Candidates
Anticancer Kinase Inhibition (e.g., EGFR, VEGFR, ALK5), Enzyme Inhibition (HDAC, Topoisomerase), Microtubule Disruption, Apoptosis Induction, Cell-Cycle Arrest.[1][5][9]Nilotinib, Dacarbazine, Nirogacestat.[6][9]
Antifungal Inhibition of lanosterol 14α-demethylase, disrupting ergosterol biosynthesis and fungal cell membrane integrity.[13]Clotrimazole, Miconazole, Ketoconazole.[6][10]
Antibacterial Interference with DNA replication, cell wall synthesis, and cell membrane disruption.[14]Metronidazole.[10][14]
Anti-inflammatory Inhibition of key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX).[3][15][16]Indomethacin (related indole structure), various investigational derivatives.
Antihypertensive Angiotensin II receptor antagonism, preventing vasoconstriction.[6]Losartan, Eprosartan.[6]
Antiviral Inhibition of viral enzymes like reverse transcriptase.[5][7]Investigational compounds.
Antitubercular Inhibition of enzymes essential for Mycobacterium tuberculosis survival, such as ATP production.[2][10]Pretomanid.[6][10]

The anticancer potential of imidazole derivatives is particularly noteworthy. They can be engineered to inhibit protein kinases, which are crucial in cancer cell signaling, growth, and survival.[1] By targeting enzymes like epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor (VEGFR), these compounds can disrupt oncogenic pathways and suppress tumor progression.[1] Furthermore, other derivatives induce programmed cell death (apoptosis) or arrest the cell cycle, preventing the uncontrolled proliferation of cancer cells.[1][17]

In the realm of infectious diseases, imidazole derivatives are mainstays. Antifungal agents like clotrimazole function by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[13] Its disruption leads to increased membrane permeability and ultimately, cell death.[13] Similarly, antibacterial imidazoles can interfere with fundamental bacterial processes like DNA synthesis and cell wall maintenance.[14]

The Discovery Workflow: From Concept to Candidate

The journey of discovering a novel imidazole derivative is a systematic, multi-stage process that integrates chemistry, biology, and computational science. The goal is to identify a molecule with high potency and selectivity for its intended biological target while possessing favorable drug-like properties.

G cluster_0 Phase 1: Discovery & Design cluster_1 Phase 2: Optimization cluster_2 Phase 3: Preclinical Development T Target Identification & Validation L Lead Generation (HTS, FBDD, In Silico Design) T->L Identified Target H Hit-to-Lead Optimization L->H Validated Hits S SAR Studies C Chemical Synthesis S->C Iterative Cycles P Lead Candidate Selection S->P Optimized Lead B Biological Testing C->B New Derivatives B->S Activity Data A ADMET Profiling (In Vitro & In Vivo) P->A

Figure 1: A generalized workflow for the discovery of novel imidazole derivatives.
Target Identification and Validation

The process begins with selecting a biological target—typically a protein, enzyme, or receptor—that plays a critical role in a disease pathway. The rationale for target selection is paramount; it must be "druggable," meaning it has a binding site that a small molecule can access and modulate, and its modulation must be hypothesized to produce a therapeutic effect. For imidazoles, targets often include kinase active sites, metalloenzymes, and G-protein coupled receptors, where the imidazole's hydrogen bonding and metal-coordinating properties can be exploited.[18]

Lead Generation Strategies

Once a target is validated, the search for "hits"—molecules that show initial activity against the target—begins.

  • High-Throughput Screening (HTS): Large libraries of diverse chemical compounds are rapidly tested against the biological target. This is an empirical approach that can uncover novel chemical scaffolds, including imidazoles, with unexpected activity.

  • Fragment-Based Drug Discovery (FBDD): Small, low-complexity molecules ("fragments") are screened for weak binding to the target. Hits are then grown or linked together to create more potent lead compounds. The imidazole ring itself can be a valuable fragment due to its size and versatile binding capabilities.

  • In Silico Design: Computational methods are used to predict how different imidazole derivatives might bind to the target's active site.[19][20] Techniques like molecular docking can screen virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and testing.[21]

Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies

A "hit" from a screening campaign is rarely a drug. It typically requires significant chemical modification to improve its potency, selectivity, and pharmacokinetic properties—a process known as hit-to-lead optimization. The cornerstone of this phase is the development of a Structure-Activity Relationship (SAR).[22][23]

SAR is the systematic study of how changes in a molecule's structure affect its biological activity.[24][25] For an imidazole derivative, chemists will synthesize a series of analogues by modifying substituents at different positions on the imidazole ring and any appended groups. Each new derivative is tested, and the results guide the design of the next round of compounds in an iterative cycle of design, synthesis, and testing.

Causality in SAR: The choice of which modifications to make is driven by chemical and biological rationale. For example, adding a lipophilic group might enhance membrane permeability but could also increase non-specific binding. Adding a hydrogen bond donor/acceptor could improve binding to a specific amino acid in the target's active site, thereby increasing potency and selectivity.

SAR_Logic Start Initial 'Hit' Compound (e.g., IC50 = 10 µM) Hypothesis Hypothesis: Adding a group at R1 will interact with Tyr385 Start->Hypothesis Synthesis Synthesize Analogue (Modify R1) Hypothesis->Synthesis Testing Biological Assay (e.g., Kinase Inhibition) Synthesis->Testing Data Analyze Data Testing->Data Improved Potency Improved! (IC50 = 0.5 µM) Data->Improved Yes NotImproved No Improvement (IC50 = 12 µM) Data->NotImproved No Refine Refine Hypothesis (Modify R2 or R3) Improved->Refine Next Optimization Cycle NotImproved->Refine Refine->Hypothesis

Figure 2: The iterative logic of a Structure-Activity Relationship (SAR) study.

Table 2: Representative SAR of 2,4,5-Trisubstituted Imidazoles as p38 MAP Kinase Inhibitors This table summarizes how substitutions at different positions on the imidazole core can impact inhibitory activity, based on representative data from the literature.[22]

CompoundR2 SubstituentR4 SubstituentR5 Substituentp38 Kinase IC50 (nM)
1 4-Methylsulfinylphenyl4-Fluorophenyl4-Pyridyl10
2 4-Methylthiophenyl4-Fluorophenyl4-Pyridyl150
3 4-Methylsulfonylphenyl4-Fluorophenyl4-Pyridyl25
6 4-MethylsulfinylphenylPhenyl4-Pyridyl80
8 4-Methylsulfinylphenyl4-Fluorophenyl2-Pyridyl500

Data is representative for illustrative purposes.[22]

SAR Insights:

  • Position 2: The oxidation state of the sulfur is critical. The methylsulfinyl group (Compound 1) is optimal, while the thioether (Compound 2) is significantly less potent.[22] This suggests a specific hydrogen bond or polar interaction is enabled by the sulfoxide oxygen.

  • Position 4: A 4-fluorophenyl group is preferred over an unsubstituted phenyl ring (Compound 6), likely due to favorable electronic or hydrophobic interactions within the kinase's binding pocket.[22]

  • Position 5: The 4-pyridyl moiety is crucial for high potency. Its nitrogen atom is known to form a key hydrogen bond within the ATP-binding site of many kinases. Changing its position to 2-pyridyl (Compound 8) drastically reduces activity, highlighting the geometric precision required for this interaction.[22]

Synthetic Methodologies for Imidazole Scaffolds

The ability to efficiently synthesize diverse imidazole derivatives is fundamental to any discovery program. A range of methods, from classical name reactions to modern high-throughput techniques, are available to the medicinal chemist.[26]

Classical Syntheses
  • Debus-Radziszewski Synthesis: This is one of the oldest and most straightforward methods, involving a three-component reaction between a dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia (often from ammonium acetate) in acetic acid.[20][26][27] It is a robust method for producing tri-substituted imidazoles.

  • van Leusen Imidazole Synthesis: This versatile reaction utilizes tosylmethylisocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring.[28] It is particularly useful for synthesizing 1,4- and 1,5-disubstituted imidazoles.[28]

Modern Approaches
  • Multi-component Reactions (MCRs): These reactions, like the Debus-Radziszewski synthesis, combine three or more starting materials in a single step to form a complex product. Modern MCRs are highly efficient and allow for the rapid generation of large libraries of diverse imidazole derivatives.[21]

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields.[26] This is highly advantageous for accelerating the iterative cycles of SAR studies.

  • Click Chemistry: This concept involves using highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link molecular fragments. It is often used to create imidazole-hybrid molecules, where an imidazole scaffold is linked to another pharmacophore (like a triazole) to create a single molecule with potentially dual or enhanced activity.[29][30]

Detailed Experimental Protocol: Debus-Radziszewski Synthesis of a Trisubstituted Imidazole

This protocol describes a general procedure for synthesizing a 2,4,5-triphenylimidazole derivative, a common starting point for further functionalization.

Objective: To synthesize 2,4,5-triphenyl-1H-imidazole.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0-2.5 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of benzil).

  • Reflux: Heat the reaction mixture to reflux (approximately 120°C) with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Rationale: The heat provides the necessary activation energy for the condensation reactions to occur. Acetic acid serves as both a solvent and a catalyst for the imine formation and cyclization steps.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of cold water (approx. 200 mL) while stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove residual acetic acid and ammonium salts.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2,4,5-triphenyl-1H-imidazole as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[20][27]

Bioanalytical Evaluation: Protocols and Rationale

Robust and reproducible biological assays are essential for generating high-quality data to drive SAR and select promising candidates.

In Vitro Assays
  • Enzyme Inhibition Assays: These assays directly measure the effect of a compound on the activity of a purified enzyme. For kinase inhibitors, this often involves measuring the phosphorylation of a substrate using methods like radiometric assays (³²P-ATP) or fluorescence-based assays. The output is typically an IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Cell-Based Assays: These assays measure the effect of a compound on living cells. They provide a more holistic view of a compound's activity, accounting for factors like cell permeability and potential off-target effects. The MTT assay is a common method to assess a compound's cytotoxicity or anti-proliferative effect.[24]

Detailed Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines the steps to determine the IC₅₀ of a novel imidazole derivative against a cancer cell line (e.g., MCF-7, a breast cancer line).

Objective: To quantify the anti-proliferative effect of a synthesized imidazole derivative.

Materials:

  • MCF-7 human breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized imidazole derivative, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

    • Rationale: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the assay.

  • Compound Treatment: Prepare serial dilutions of the imidazole derivative stock solution in growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only). Incubate for 48-72 hours.[24]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

    • Rationale: In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[24]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[24]

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[24]

Case Study: Development of a Novel Imidazole-Based Kinase Inhibitor

This hypothetical case study illustrates the integration of the principles discussed above.

Target: A specific oncogenic kinase, "Kinase X," which is overactive in a particular cancer type. The goal is to develop a selective inhibitor.

Lead Identification: A high-throughput screen of a 200,000-compound library identifies a 2,4,5-trisubstituted imidazole (Lead-1) with an IC₅₀ of 5.2 µM against Kinase X.

Hit-to-Lead Optimization & SAR:

  • Initial Analysis: Docking studies suggest the 4-pyridyl group at the R5 position of Lead-1 forms a critical hydrogen bond with the kinase's hinge region. The R2 and R4 phenyl groups occupy hydrophobic pockets.

  • Iteration 1 (R4 Position): A series of analogues are synthesized to explore the R4 pocket. It is found that adding a small, electron-withdrawing group like fluorine (creating Lead-2) improves potency to 1.1 µM, likely by enhancing hydrophobic interactions.

  • Iteration 2 (R2 Position): Guided by the SAR in Table 2, the team introduces a methylsulfinyl group at the R2 position (creating Lead-3). This modification results in a significant jump in potency to 85 nM. This is hypothesized to be due to a new hydrogen bond formed between the sulfoxide oxygen and a backbone amide in the active site.

Table 3: Optimization of a Kinase X Inhibitor

CompoundR2 SubstituentR4 SubstituentR5 SubstituentKinase X IC50 (µM)
Lead-1 PhenylPhenyl4-Pyridyl5.2
Lead-2 Phenyl4-Fluorophenyl4-Pyridyl1.1
Lead-3 4-Methylsulfinylphenyl4-Fluorophenyl4-Pyridyl0.085

Mechanism of Action: Lead-3 is a competitive inhibitor of ATP, binding to the active site of Kinase X and preventing it from phosphorylating its downstream substrates. This blocks the oncogenic signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells dependent on Kinase X.

Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Inhibitor Imidazole Inhibitor (Lead-3) Inhibitor->KinaseX Inhibits

Figure 3: Inhibition of the Kinase X signaling pathway by an imidazole derivative.

Future Perspectives and Challenges

The future of imidazole-based drug discovery is bright, but not without challenges. The rise of drug resistance, particularly in oncology and infectious diseases, necessitates the development of novel derivatives that can overcome these mechanisms.[1] Achieving selectivity for a specific target over closely related ones (e.g., within the kinome) remains a significant hurdle, requiring sophisticated rational design and extensive screening.

Emerging technologies will play a pivotal role. The use of artificial intelligence and machine learning for in silico drug design can accelerate the discovery process by predicting the activity and pharmacokinetic properties of virtual compounds, allowing chemists to focus on synthesizing only the most promising candidates.[21][29] Furthermore, the design of multi-target imidazole hybrids, which can modulate several disease pathways simultaneously, represents a promising strategy for treating complex diseases like cancer.[4][30] The continued exploration of the vast chemical space around the imidazole scaffold ensures it will remain a central element in the pharmacopeia of the future.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). MDPI. Retrieved January 15, 2026, from [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Retrieved January 15, 2026, from [Link]

  • A review article on synthesis of imidazole derivatives. (2024). GSC Biological and Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • An acumen into anticancer efficacy of imidazole derivatives. (2024). GSC Biological and Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). Medium. Retrieved January 15, 2026, from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). Georgian Medical News. Retrieved January 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. Retrieved January 15, 2026, from [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research. Retrieved January 15, 2026, from [Link]

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  • Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

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  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). Semantic Scholar. Retrieved January 15, 2026, from [Link]

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  • Discovery of Novel Celastrol–Imidazole Derivatives with Anticancer Activity In Vitro and In Vivo. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols: (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a forward-looking guide on the potential applications of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol in the field of organic synthesis, with a particular focus on asymmetric catalysis. While this specific molecule is not yet established in the peer-reviewed literature as a catalyst or chiral auxiliary, its structural features—a chiral secondary alcohol appended to a sterically encumbered N-protected imidazole—suggest a rich potential for development. This guide is intended to serve as a foundational resource for researchers interested in exploring the capabilities of this and structurally related compounds. We will provide a known synthesis for the racemic material, propose methods for its enantiomeric resolution, and detail hypothetical, yet scientifically grounded, protocols for its application as a chiral ligand, a precursor to N-heterocyclic carbene (NHC) organocatalysts, and a chiral organocatalyst.

Introduction: Unveiling the Potential of a Novel Chiral Scaffold

The quest for novel, efficient, and selective catalysts is a cornerstone of modern organic synthesis. Chiral imidazoles, in particular, have emerged as a versatile class of compounds, finding application as organocatalysts, ligands for transition metals, and precursors to N-heterocyclic carbenes (NHCs).[1][2] The title compound, this compound, presents an intriguing scaffold. The presence of a chiral benzylic alcohol directly attached to the C5 position of an N-trityl protected imidazole ring offers several potential points of interaction for catalytic applications. The bulky trityl group can enforce a specific steric environment, while the hydroxyl and the imidazole nitrogen atoms can act as coordinating sites for metal catalysts or as functional groups for further derivatization. The 2,3-dimethylphenyl group further contributes to the steric bulk and can influence the electronic properties of the system.

Currently, the primary context in which this molecule appears is as a potential impurity in the synthesis of pharmaceutical agents such as Medetomidine. However, its inherent chirality and functional group arrangement warrant a thorough investigation into its potential as a valuable tool in asymmetric synthesis. This document aims to bridge this gap by providing a roadmap for such an investigation.

Synthesis and Enantiomeric Resolution

The first critical step towards exploring the catalytic potential of a chiral molecule is to obtain it in an enantiomerically pure form. Below, we outline the synthesis of the racemic compound and propose a robust method for its resolution.

Synthesis of Racemic this compound

The synthesis of the racemic alcohol can be achieved via a Grignard reaction between the Grignard reagent derived from 1-bromo-2,3-dimethylbenzene and 1-trityl-1H-imidazole-5-carbaldehyde.

Protocol 1: Synthesis of Racemic this compound

Materials:

  • 1-Bromo-2,3-dimethylbenzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • 1-Trityl-1H-imidazole-5-carbaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq) and a crystal of iodine.

    • Add a small portion of a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous THF via the dropping funnel.

    • Initiate the reaction with gentle heating. Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining solution of 1-bromo-2,3-dimethylbenzene dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 1-trityl-1H-imidazole-5-carbaldehyde (0.9 eq) in anhydrous THF and add it dropwise to the Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford racemic this compound.

Proposed Enantiomeric Resolution: Kinetic Resolution of the Secondary Alcohol

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. For secondary alcohols, enzymatic or non-enzymatic acylation are highly effective methods.[3][4][5]

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Amano Lipase PS from Burkholderia cepacia (or other suitable lipase)

  • Vinyl acetate (or other acyl donor)

  • Anhydrous toluene (or other suitable organic solvent)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the racemic alcohol (1.0 eq) in anhydrous toluene, add activated 4 Å molecular sieves.

  • Add the lipase (e.g., 50-100 mg per mmol of alcohol).

  • Add vinyl acetate (0.5 - 0.6 eq) and stir the mixture at room temperature.

  • Monitor the reaction progress by chiral HPLC or TLC. The reaction should be stopped at approximately 50% conversion.

  • Filter off the enzyme and molecular sieves, and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol (one enantiomer) from the acylated product (the other enantiomer) by column chromatography.

  • The acylated product can be deacylated (e.g., by hydrolysis with K2CO3 in methanol) to afford the other enantiomer of the alcohol.

Component Role Rationale
LipaseChiral CatalystSelectively acylates one enantiomer of the alcohol faster than the other.
Vinyl AcetateAcyl DonorIrreversible acylating agent, driving the reaction forward.
TolueneSolventA non-polar solvent is generally preferred for lipase activity.
Molecular SievesDehydrating AgentRemoves traces of water that can deactivate the lipase.

Potential Application I: Chiral Ligand in Asymmetric Metal Catalysis

The chiral 1,2-amino alcohol-like motif within the molecule (imidazole nitrogen and the hydroxyl group) makes it a promising candidate for a chiral ligand in metal-catalyzed asymmetric reactions.

Rationale

The imidazole nitrogen and the hydroxyl group can form a chelate with a metal center, creating a chiral environment around the metal. This can be exploited in reactions such as the asymmetric addition of organozinc reagents to aldehydes.

Hypothetical Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Protocol 3: Enantioselective Alkylation of Benzaldehyde

Materials:

  • Enantiomerically pure (e.g., S)- this compound

  • Titanium(IV) isopropoxide

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral ligand (e.g., 10 mol%) in anhydrous toluene.

    • Add titanium(IV) isopropoxide (10 mol%) and stir the mixture at room temperature for 30 minutes.

  • Asymmetric Addition:

    • Cool the catalyst solution to 0 °C.

    • Add diethylzinc solution (1.5 eq) dropwise and stir for 30 minutes at 0 °C.

    • Add benzaldehyde (1.0 eq) dropwise.

    • Stir the reaction mixture at 0 °C and monitor by TLC.

  • Work-up and Analysis:

    • Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess (ee) of the resulting 1-phenylpropan-1-ol by chiral HPLC or GC.

G cluster_0 Catalytic Cycle Ligand Chiral Ligand (L) Catalyst [Ti(L)(O-iPr)2] Ligand->Catalyst + Ti(O-iPr)4 - 2 i-PrOH Ti(O-iPr)4 Ti(O-iPr)4 Active_Catalyst [Ti(L*)(Et)(O-iPr)] Catalyst->Active_Catalyst + Et2Zn - Et-iPrO Et2Zn Et2Zn Intermediate [Ti-Complex] Active_Catalyst->Intermediate + PhCHO Benzaldehyde PhCHO Intermediate->Active_Catalyst Regeneration Product Chiral Alcohol Intermediate->Product Work-up

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde.

Potential Application II: Precursor for Chiral N-Heterocyclic Carbene (NHC) Organocatalysis

N-Heterocyclic carbenes are powerful organocatalysts. A chiral NHC can be generated from a chiral imidazolium salt, which in turn can be synthesized from the title compound.

Rationale

The chiral alcohol can be converted into a suitable leaving group, followed by quaternization of the N3 nitrogen of the imidazole ring to form a chiral imidazolium salt. Deprotonation of this salt will yield the chiral NHC.

Hypothetical Protocol: Synthesis of a Chiral NHC Precursor and its use in the Asymmetric Benzoin Condensation

Protocol 4: Synthesis of Chiral Imidazolium Salt and Catalysis

Part A: Synthesis of the Chiral Imidazolium Salt (NHC Precursor)

  • Mesylation of the Alcohol:

    • Dissolve the enantiomerically pure alcohol (1.0 eq) in anhydrous DCM at 0 °C.

    • Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude mesylate.

  • Quaternization:

    • This step is challenging due to the steric hindrance of the trityl group. A potential route would involve deprotection of the trityl group, followed by N-alkylation and subsequent re-protection or direct use. A more direct but likely low-yielding approach would be direct alkylation of the N3 position. For this hypothetical protocol, we assume a successful quaternization.

    • Dissolve the mesylate in a suitable solvent (e.g., acetonitrile) and treat with an alkylating agent (e.g., methyl triflate) at elevated temperature to yield the chiral imidazolium salt.

Part B: Asymmetric Benzoin Condensation

  • NHC Generation and Catalysis:

    • In a glovebox, add the chiral imidazolium salt (10 mol%) and a base (e.g., DBU, 10 mol%) to a vial.

    • Add anhydrous THF and stir for 10 minutes.

    • Add benzaldehyde (1.0 eq) and stir the reaction at room temperature.

    • Monitor the reaction by TLC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench with dilute HCl.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify the product (benzoin) by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC.

G cluster_0 NHC Catalysis Workflow Start Chiral Alcohol Mesylate Chiral Mesylate Start->Mesylate Mesylation Imidazolium Chiral Imidazolium Salt (Precursor) Mesylate->Imidazolium N-Alkylation NHC Chiral NHC Imidazolium->NHC Deprotonation (Base) Breslow Breslow Intermediate NHC->Breslow + Aldehyde Benzoin Chiral Benzoin Breslow->Benzoin + Aldehyde - NHC

Caption: Workflow for the generation of a chiral NHC and its use in the benzoin condensation.

Conclusion and Future Outlook

This compound represents a structurally intriguing, yet underexplored, molecule with significant potential in asymmetric synthesis. Its chiral secondary alcohol and imidazole functionalities provide a platform for its use as a chiral ligand for metal-catalyzed reactions or as a precursor for the synthesis of novel chiral N-heterocyclic carbene organocatalysts. The protocols and conceptual frameworks presented in this document are intended to serve as a starting point for researchers to unlock the catalytic potential of this promising scaffold. Experimental validation of these hypotheses could lead to the development of a new class of effective catalysts for asymmetric transformations, contributing valuable tools to the fields of organic synthesis and drug development.

References

  • Vedejs, E., & Chen, X. (1997). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society, 119(11), 2584–2585. [Link]

  • Amidine-Based Catalysts for the Kinetic Resolution of Secondary Alcohols. (n.d.). PubMed Central (PMC). [Link]

  • Asymmetric Routes to Chiral Secondary Alcohols. (2009). Pharmaceutical Technology, 33(10). [Link]

  • Bertus, P., & Szymoniak, J. (2001). Chiral β-amino alcohols in zinc-mediated enantioselective synthesis. Chemical Society Reviews, 30(6), 388-396. [Link]

  • Chiral Imidazolium Prolinate Salts as Efficient Synzymatic Organocatalysts for the Asymmetric Aldol Reaction. (2018). Molecules, 23(9), 2345. [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of chiral compounds: A review. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Li, J., Yu, B., & Lu, Z. (2021). Chiral Imidazoline Ligands and Their Applications in Metal-Catalyzed Asymmetric Synthesis. Chinese Journal of Chemistry, 39(2), 488-514. [Link]

  • Chiral Imidazoles and Pyridines as Asymmetric Organocatalysts. (2015). In Comprehensive Organic Synthesis II (pp. 764-802). Elsevier. [Link]

  • Wang, M., Zhang, Z., & Zhang, W. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research, 55(18), 2549-2562. [Link]

  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Trityl-Protected Imidazoles in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic use of protecting groups is a cornerstone of modern synthetic chemistry, enabling precise control over complex molecular transformations. Among these, the triphenylmethyl (trityl) group has emerged not merely as a steric shield but as a versatile functional handle in catalysis. This guide provides an in-depth exploration of trityl-protected imidazoles, focusing on their pivotal role as stable, solid-state precursors for the generation of N-Heterocyclic Carbene (NHC) catalysts. We will dissect the underlying chemical principles, from the synthesis of these precursors to their activation and subsequent application in both organocatalysis and transition metal catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful catalytic systems.

Introduction: The Trityl Group as a Catalyst Precursor Element

N-Heterocyclic Carbenes (NHCs) are a powerful class of organocatalysts and ligands in transition metal chemistry. Their high nucleophilicity and strong σ-donating properties make them highly effective, but their reactivity can also lead to instability. The direct handling of free carbenes often requires inert, anhydrous conditions. To circumvent these challenges, stable precursors, typically imidazolium salts, are employed from which the NHC can be generated in situ.

The trityl group, a bulky triphenylmethyl moiety, offers a unique solution. By reacting a free NHC with a trityl cation, or by N-alkylation of an imidazole with a trityl halide, one can form a stable, often crystalline, trityl-protected imidazolium salt.[1][2] This adduct serves as a convenient "masked" form of the NHC. The trityl group's primary functions in this context are:

  • Stabilization: It converts the reactive carbene into a stable, weighable solid salt, enhancing shelf-life and ease of handling.

  • Controlled Release: The C-N bond to the trityl group is labile under specific conditions, allowing for the controlled, in situ generation of the active NHC catalyst precisely when needed.

  • Steric Influence: The sheer bulk of the trityl group can influence the regioselectivity of the initial protection step.[3]

This guide will focus on the practical applications of these precursors, providing both the mechanistic rationale and detailed protocols for their use.

Synthesis and Activation of Trityl-Protected NHC Precursors

The formation of a trityl-protected imidazolium salt is a key step in preparing the catalyst precursor. The reaction typically proceeds via the formation of a covalent adduct between an NHC and a trityl cation source.

G adduct adduct base base

Caption: General workflow for precursor synthesis and activation.

Mechanistic studies have shown that the reaction between an NHC and the trityl cation can proceed via a single electron transfer (SET) pathway, involving a carbene radical cation and the trityl radical, which then couple to form the final adduct.[1][4] This understanding is crucial as it highlights the potential for side reactions if the reaction conditions are not carefully controlled.

Protocol 1: General Synthesis of a Trityl-Protected Imidazolium Salt

This protocol describes a common method for synthesizing the NHC precursor by reacting an existing imidazolium salt with a strong base to generate the free carbene, which is then trapped by a trityl source.

Materials:

  • 1,3-Disubstituted-imidazolium salt (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl)

  • Strong base (e.g., Potassium hexamethyldisilazide, KHMDS)

  • Trityl source (e.g., Trityl chloride, Ph₃CCl or Trityl tetrafluoroborate, [Ph₃C][BF₄])

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran, THF)

  • Standard Schlenk line or glovebox equipment for inert atmosphere operations

Procedure:

  • Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the 1,3-disubstituted-imidazolium salt (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (or THF) to the flask to create a suspension.

  • Deprotonation: Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add a solution of KHMDS (1.05 eq) in toluene.

  • Carbene Formation: Allow the mixture to warm to room temperature and stir for 2-4 hours. The formation of the free carbene is often indicated by a color change and the precipitation of KCl.

  • Tritylation: Cool the mixture back to -78 °C. Slowly add a solution of the trityl source (1.0 eq) in anhydrous toluene.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter the resulting suspension to remove any inorganic salts. The filtrate contains the desired trityl-protected imidazolium salt.

  • Purification: The product can be purified by removing the solvent under vacuum and recrystallizing the resulting solid from an appropriate solvent system (e.g., dichloromethane/hexane).

Causality: The use of a strong, non-nucleophilic base like KHMDS is critical to ensure complete deprotonation of the imidazolium salt at the C2 position without competing side reactions. The subsequent reaction with the trityl cation source effectively "caps" the highly reactive carbene, rendering it a stable solid.

Applications in Organocatalysis

Once generated in situ from its trityl-protected precursor, the NHC can catalyze a wide array of reactions. The primary mode of action involves the NHC acting as a nucleophile, typically attacking an aldehyde to generate a "Breslow intermediate," which effectively reverses the polarity of the aldehyde's carbonyl carbon (umpolung).[5]

// Nodes start [label="Aldehyde\n(R-CHO)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; nhc [label="Active\nNHC", fillcolor="#34A853", fontcolor="#FFFFFF"]; tetrahedral_int [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; breslow [label="Breslow\nIntermediate\n(Acyl Anion Equivalent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; electrophile [label="Electrophile\n(e.g., another Aldehyde)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; adduct [label="Coupled\nAdduct", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Product\n(e.g., Benzoin)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges nhc -> start [label="Nucleophilic\nAttack"]; start -> tetrahedral_int [style=invis]; tetrahedral_int -> breslow [label="Proton\nTransfer"]; breslow -> electrophile [label="Nucleophilic\nAttack"]; electrophile -> adduct [style=invis]; adduct -> product [label="Catalyst\nRegeneration"]; product -> nhc [style=dashed, color="#5F6368", constraint=false, label="Re-enters cycle"]; }

Caption: Simplified catalytic cycle for NHC-catalyzed benzoin condensation.

Protocol 2: NHC-Catalyzed Benzoin Condensation Using a Trityl Precursor

This protocol details the use of a trityl-protected imidazolium salt for the classic benzoin condensation of benzaldehyde.

Materials:

  • Trityl-protected NHC precursor (e.g., [IPr-CPh₃]BF₄) (5 mol%)

  • Base (e.g., 1,8-Diazabicycloundec-7-ene, DBU) (10 mol%)

  • Benzaldehyde (1.0 eq), freshly distilled

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Setup: To a dry vial under an inert atmosphere, add the trityl-protected NHC precursor (0.05 eq) and a magnetic stir bar.

  • Solvent and Reagents: Add anhydrous THF, followed by benzaldehyde (1.0 eq).

  • Catalyst Generation & Initiation: Add DBU (0.10 eq) to the mixture. The base will deprotonate the C2 position of the imidazolium ring, generating the active NHC catalyst in situ.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure benzoin.

Trustworthiness: This protocol is self-validating. The reaction will not proceed efficiently without all three components: the precursor (source of NHC), the base (to generate the NHC), and the substrate (benzaldehyde). The absence of product in control experiments validates the catalytic pathway.

Applications in Transition Metal Catalysis

Trityl-protected imidazolium salts are also excellent precursors for generating NHC ligands for transition metal complexes. NHCs are often superior alternatives to phosphine ligands due to their strong M-C bond and robust stability. The in situ generation method is particularly useful for creating catalytically active species for cross-coupling reactions.

Protocol 3: Palladium-NHC Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the formation of a Pd-NHC catalyst in situ from a trityl-protected precursor for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium source (e.g., Pd(OAc)₂) (1-2 mol%)

  • Trityl-protected NHC precursor (2-4 mol%)

  • Aryl halide (e.g., 4-Bromotoluene) (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., Toluene/Water mixture or Dioxane)

Procedure:

  • Setup: In a Schlenk tube, combine Pd(OAc)₂ (0.02 eq), the trityl-protected NHC precursor (0.04 eq), the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Solvent Addition: Add the solvent (e.g., a 10:1 mixture of toluene and water).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the biaryl product.

Expertise & Experience: The choice of a slight excess of the NHC precursor relative to the palladium source ensures that all palladium centers are complexed with the strongly-donating NHC ligand, which typically forms a more stable and active catalyst than the corresponding phosphine complexes. The base not only participates in the Suzuki catalytic cycle but also facilitates the in situ generation of the NHC from its precursor.

Data Summary: Deprotection Conditions

The trityl group is famously acid-labile. While basic conditions are used to generate the NHC from the imidazolium salt, acidic conditions can be used to cleave the trityl group entirely. This is more relevant in peptide or carbohydrate chemistry but informs the stability of the precursors.[3][6]

Reagent SystemConditionsSelectivityApplication Context
Trifluoroacetic Acid (TFA) 1-95% in DCMLow (cleaves many acid-labile groups)Global deprotection[6][7]
Formic Acid 80-97%ModerateCan be selective over silyl ethers[3]
BF₃·Et₂O / HFIP / Et₃SiH Catalytic Lewis AcidHighMild deprotection of O-, N-, S-trityl[8]
Lithium Chloride (LiCl) Reflux in MethanolGoodDeprotection of tritylated alcohols[9]

Conclusion

Trityl-protected imidazoles represent a mature and highly practical technology for the storage and deployment of N-Heterocyclic Carbene catalysts. Their synthesis provides stable, crystalline solids from highly reactive carbenes, simplifying handling and improving reproducibility in catalytic reactions. By understanding the mechanisms of their formation and the conditions required for the in situ generation of the active catalyst, researchers can effectively implement these powerful tools in a wide range of applications, from intricate organocatalytic transformations to robust transition-metal-catalyzed cross-couplings.

References

  • Title: SET processes in Lewis acid–base reactions: the tritylation of N-heterocyclic carbenes Source: Chemical Science, RSC Publishing URL: [Link]

  • Title: Trityl Protecting Group: Trityl Chloride Protection & Deprotection Source: Total Synthesis URL: [Link]

  • Title: Trityl Protection Source: Common Organic Chemistry URL: [Link]

  • Title: LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols Source: University of Alicante Institutional Repository (RUA) URL: [Link]

  • Source: Google Patents (US3872095A)
  • Title: A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]

  • Title: Discovering New Reactions with N-Heterocyclic Carbene Catalysis Source: Accounts of Chemical Research, PMC - NIH URL: [Link]

Sources

Application Notes and Protocols for the Deprotection of N-Trityl Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the N-Trityl Group in Imidazole Chemistry

The trityl (triphenylmethyl, Trt) group is a cornerstone protecting group in modern organic synthesis, particularly valued for its steric bulk and acid lability.[1][2] In the realm of medicinal chemistry and drug development, the imidazole moiety is a prevalent heterocyclic scaffold found in numerous bioactive molecules, including antifungal agents and histamine receptor modulators.[3][4] The protection of the imidazole nitrogen is often a critical step to prevent unwanted side reactions during multi-step syntheses. The N-trityl group offers a robust solution, effectively masking the nucleophilicity and basicity of the imidazole ring.[2][5] Its large size can also direct reactions to other positions of the molecule due to steric hindrance.[2]

The strategic advantage of the trityl group lies in its facile removal under acidic conditions, which proceeds via the formation of the highly stable trityl cation.[6] This inherent stability allows for a range of deprotection protocols with varying degrees of mildness, enabling selective deprotection in the presence of other acid-sensitive functionalities.[2][6] This application note provides a comprehensive guide to the deprotection of N-trityl imidazole derivatives, detailing various protocols, the mechanistic rationale behind them, and practical considerations for researchers in organic synthesis and drug development.

Mechanistic Overview of N-Trityl Deprotection

The cleavage of the N-trityl bond is predominantly achieved through acid catalysis. The mechanism, whether initiated by a Brønsted or Lewis acid, hinges on the exceptional stability of the triphenylmethyl (trityl) cation.[6]

  • Brønsted Acid Catalysis: The reaction is initiated by the protonation of one of the nitrogen atoms of the imidazole ring. This protonation increases the electron-withdrawing nature of the imidazole ring, weakening the C-N bond to the trityl group. Subsequent cleavage of this bond releases the free imidazole and the resonance-stabilized trityl cation.[6] The trityl cation can then be quenched by a nucleophile or a scavenger present in the reaction mixture.

  • Lewis Acid Catalysis: Lewis acids, such as zinc bromide (ZnBr₂) or boron trifluoride etherate (BF₃·OEt₂), can also facilitate deprotection.[6][7] The Lewis acid coordinates to a nitrogen atom of the imidazole, which, similar to protonation, enhances the leaving group ability of the imidazole moiety and promotes the formation of the trityl cation.[6][7]

The general workflow for the deprotection of N-trityl imidazole derivatives can be visualized as follows:

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Work-up & Purification cluster_product Final Product Start N-Trityl Imidazole Derivative Reaction Addition of Deprotection Reagent (e.g., Acid, Lewis Acid, or Reducing Agent) Start->Reaction Dissolution in appropriate solvent Workup Aqueous Work-up / Extraction Reaction->Workup Reaction monitoring to completion Purification Chromatography / Recrystallization Workup->Purification Product Deprotected Imidazole Derivative Purification->Product

Caption: General workflow for the deprotection of N-trityl imidazole derivatives.

Comparative Overview of Deprotection Protocols

The choice of deprotection reagent is dictated by the overall functionality of the molecule, particularly the presence of other acid-labile protecting groups. A summary of common deprotection methods is presented below:

Reagent(s)Solvent(s)TemperatureTypical TimeYield (%)Key Considerations & Insights
Brønsted Acids
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp1 - 4 h>90A widely applicable and efficient method for acid-stable compounds.[1]
Formic Acid (88-97%)Neat or in DioxaneRoom Temp3 min - 2 h85 - 95A milder alternative to TFA, useful for more sensitive substrates.[1]
Acetic Acid (50% aq.)WaterNot SpecifiedNot SpecifiedNot SpecifiedOffers selectivity for deprotecting trityl groups in the presence of Boc groups.[1][2]
Hydrochloric Acid (HCl)TolueneAmbientNot SpecifiedNot SpecifiedCan be employed with phase-transfer catalysis for enhanced reactivity.[8]
Lewis Acids
Boron Trifluoride Etherate (BF₃·OEt₂)Dichloromethane (DCM)Room TempNot SpecifiedHighEffective for substrates sensitive to protic acids.[7]
Zinc Bromide (ZnBr₂) / Magnesium Bromide (MgBr₂)Dichloromethane (DCM)Room Temp1 - 2 hHighMild conditions that tolerate other acid-sensitive groups like N-Boc and O-TBS.[6][7]
Reductive Methods
Palladium on Carbon (Pd/C), H₂Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedReductive cleavage via catalytic hydrogenation.[1][2]
Lithium powder, NaphthaleneNot SpecifiedNot SpecifiedNot SpecifiedGoodReductive detritylation suitable for certain substrates.[9]
Other Methods
BF₃·OEt₂, HFIP, Et₃SiHNot SpecifiedNot SpecifiedNot SpecifiedHighA three-component system for rapid and mild deprotection.[10][11]

Detailed Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a general and robust method for the acid-catalyzed removal of the N-trityl group.

Materials:

  • N-trityl-protected imidazole derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve the N-trityl-protected imidazole derivative (1.0 equiv) in anhydrous DCM (concentration approx. 0.1 M).

  • To the stirred solution at room temperature, add TFA (2.0 - 10.0 equiv) dropwise. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization. The triphenylmethanol byproduct is typically easy to separate.[1]

Protocol 2: Mild Deprotection using Formic Acid

This protocol provides a milder alternative to TFA, which is particularly useful for substrates containing other acid-sensitive functional groups.[6]

Materials:

  • N-trityl-protected imidazole derivative

  • Formic Acid (97+%)

  • Dioxane (for co-evaporation)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Standard laboratory glassware

  • Oil pump/vacuum line

Procedure:

  • Treat the N-trityl-protected imidazole derivative (1.0 equiv) with cold formic acid (97+%) for a period ranging from 3 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.[6]

  • Evaporate the formic acid using an oil pump at room temperature.[6]

  • To ensure complete removal of formic acid, co-evaporate the residue twice with dioxane.[1]

  • The resulting residue can be further purified by extraction. Add warm water to the residue, filter off the insoluble triphenylmethanol, and then evaporate the aqueous filtrate in vacuo.[6]

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Protocol 3: Lewis Acid-Mediated Deprotection

This method is advantageous for substrates that are sensitive to strong Brønsted acids.

Materials:

  • N-trityl-protected imidazole derivative

  • Anhydrous Dichloromethane (DCM)

  • Zinc Bromide (ZnBr₂) or Magnesium Bromide (MgBr₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve the N-trityl-protected imidazole derivative (1.0 equiv) in anhydrous DCM.

  • Add the Lewis acid (e.g., MgBr₂, 5 equiv) to the solution at room temperature.[7]

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[7]

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Work up the reaction mixture as described in Protocol 1 (steps 4-6).

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If the reaction stalls, a slight increase in temperature or the addition of more deprotection reagent may be necessary. However, this should be done cautiously to avoid side reactions. For sterically hindered or electron-deficient imidazoles, longer reaction times may be required.

  • Side Reactions: The highly reactive trityl cation can potentially alkylate other nucleophilic sites in the molecule or the solvent. The addition of a scavenger, such as triethylsilane (Et₃SiH) or 2-methyl-2-butene, can trap the trityl cation and prevent these unwanted side reactions.[6]

  • Orthogonality: When designing a synthetic route, the choice of the N-trityl deprotection method should be orthogonal to other protecting groups present in the molecule. For instance, milder conditions like acetic acid can selectively cleave the trityl group in the presence of a Boc group.[2]

  • Purification: The byproduct of the deprotection is typically triphenylmethanol or a derivative thereof. This is often non-polar and can be readily separated from the more polar deprotected imidazole product by silica gel chromatography or by precipitation and filtration.[6]

Conclusion

The deprotection of N-trityl imidazole derivatives is a critical transformation in the synthesis of many important pharmaceutical compounds. The choice of the deprotection protocol is paramount and should be tailored to the specific substrate and the overall synthetic strategy. This application note has provided a detailed overview of the most common and effective methods, from the robust and widely applicable TFA protocol to milder alternatives using formic acid or Lewis acids. By understanding the underlying mechanisms and carefully considering the practical aspects of each protocol, researchers can confidently and efficiently deprotect N-trityl imidazoles to advance their synthetic and drug discovery programs.

References

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • ResearchGate. A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. [Link]

  • ACS Publications. Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry. [Link]

  • ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. [Link]

  • PTC Organics, Inc. PTC-Acid Deprotection of Trityl Group. [Link]

  • Organic Chemistry Portal. Tritylamines. [Link]

  • Bieg, T., & Szeja, W. (1985).
  • Ready Lab, UT Southwestern. Protecting Groups in Organic Synthesis. [Link]

  • Jackson, A. E., & Johnstone, R. A. W. (1976). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid as a hydrogen donor. Synthesis, 1976(10), 685–687.
  • Common Organic Chemistry. Trityl Protection. [Link]

  • Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry.
  • Scite.ai. Incomplete trifluoroacetic acid deprotection of asparagine‐trityl‐protecting group in the vicinity of a reduced peptide bond. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Gaviña, P., et al. (2007). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers.
  • National Institutes of Health. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. [Link]

  • Thieme Gruppe. Trityl Group Deprotection from Tetrazoles. [Link]

  • PubMed. Ligand-based design and synthesis of new trityl histamine and trityl cysteamine derivatives as SIRT2 inhibitors for cancer therapy. [Link]

  • Google Patents. Process for preparing n-tritylimidazole compounds.
  • ResearchGate. I. N‐trityl derivatives of aromatic primary amines. [Link]

  • ResearchGate. Ligand-based design and synthesis of new trityl histamine and trityl cysteamine derivatives as SIRT2 inhibitors for cancer therapy | Request PDF. [Link]

Sources

Application Notes & Protocols: Developing Novel Antimicrobial Agents from Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for developing antimicrobial agents from imidazole derivatives.

Introduction

Imidazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The imidazole ring is a fundamental component of many essential biological molecules, including the amino acid histidine and the hormone histamine.[3] This structural motif is also present in numerous established drugs, including antifungal agents like ketoconazole and clotrimazole, as well as antibacterial, anticancer, and anti-inflammatory compounds.[3][4]

The rise of antimicrobial resistance (AMR) poses a formidable global health challenge, necessitating the urgent discovery of new chemical entities to combat multidrug-resistant pathogens.[5] Imidazole derivatives are promising candidates in this endeavor, with known mechanisms of action that include the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis and interference with bacterial cell wall synthesis and DNA replication.[6][7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis, screening, and characterization of novel imidazole-based antimicrobial agents. It offers detailed, step-by-step protocols for chemical synthesis, evaluation of antimicrobial efficacy, preliminary mechanism of action studies, and essential safety profiling.

Section 1: Synthesis and Characterization of Imidazole Derivatives

The foundation of developing new antimicrobial agents lies in the robust synthesis and purification of novel chemical structures. The Debus-Radziszewski reaction is a classic and effective method for synthesizing substituted imidazoles, often serving as a starting point for creating a library of derivatives for screening.[6][9]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_output Reactants 1. Select Reactants (e.g., Dicarbonyl, Aldehyde, Amine, Ammonium Acetate) Reaction 2. Reflux Reaction (e.g., in Glacial Acetic Acid) Reactants->Reaction Isolation 3. Product Isolation (e.g., Precipitation, Filtration) Reaction->Isolation Purification 4. Purification (e.g., Recrystallization) Isolation->Purification FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Confirm Structure & Purity NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Purification->NMR Confirm Structure & Purity MS Mass Spectrometry (Molecular Weight) Purification->MS Confirm Structure & Purity Compound Pure Imidazole Derivative MS->Compound

Caption: Workflow for the synthesis and characterization of imidazole derivatives.

Protocol 1.1: Synthesis via Debus-Radziszewski Reaction

This protocol describes a general procedure for synthesizing a 2,4,5-trisubstituted imidazole derivative. The choice of specific aldehydes and dicarbonyl compounds allows for the creation of a diverse library of compounds.

Rationale: This one-pot reaction is efficient and versatile, allowing for the combination of three key components (an aldehyde, a dicarbonyl compound, and a source of ammonia) to form the imidazole core. Glacial acetic acid serves as both the solvent and a catalyst.

Materials:

  • Benzil (or other 1,2-dicarbonyl compound)

  • Substituted Aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde)[9]

  • Ammonium Acetate

  • Aniline derivative (e.g., 4-methylaniline or 4-methoxyaniline)[9]

  • Glacial Acetic Acid

  • Ethanol

  • Standard reflux apparatus, magnetic stirrer, Buchner funnel, and filtration equipment

Procedure:

  • In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), the selected aldehyde (1 mmol), the aniline derivative (1 mmol), and ammonium acetate (2 mmol).

  • Add glacial acetic acid (20-30 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold water (200 mL) while stirring.

  • A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold water, followed by a small amount of cold ethanol to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Dry the purified crystals under vacuum.

  • Characterize the final compound using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[3][10][11]

Section 2: In Vitro Antimicrobial Susceptibility Testing

The first step in evaluating a new compound's potential is to determine its ability to inhibit microbial growth. The broth microdilution method is a quantitative technique widely used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]

Workflow for MIC and MBC Determination

G A 1. Prepare Serial Dilutions of Imidazole Compound in 96-well plate C 3. Inoculate Wells & Incubate (16-20h, 37°C) A->C B 2. Prepare Standardized Bacterial Inoculum (~5 x 10⁵ CFU/mL) B->C D 4. Read MIC: Lowest concentration with no visible growth (turbidity) C->D E 5. Plate Aliquots from Clear Wells onto Agar D->E F 6. Incubate Agar Plates (24h, 37°C) E->F G 7. Read MBC: Lowest concentration with ≥99.9% reduction in CFU F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 2.1: Broth Microdilution Assay for MIC Determination

Rationale: This method provides a quantitative result (the MIC value) and is amenable to high-throughput screening of multiple compounds against various microbial strains. Standardization, as per CLSI or EUCAST guidelines, ensures reproducibility.[13][14]

Materials:

  • Synthesized imidazole derivative(s)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)[9]

  • 0.5 McFarland turbidity standard

  • Sterile DMSO (for dissolving compounds)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)[9]

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the imidazole derivative in DMSO. Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate. The final concentration range should be broad enough to capture the MIC (e.g., 512 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculum Preparation: Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and inoculate into broth. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells with inoculum and medium only (no compound).

    • Sterility Control: Wells with medium only (no inoculum).

    • Solvent Control: Wells with inoculum, medium, and the highest concentration of DMSO used.

    • Positive Control: Wells with inoculum and a standard antibiotic.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12] This can also be read using a plate reader by measuring absorbance at 600 nm.

Protocol 2.2: Minimum Bactericidal Concentration (MBC) Determination

Rationale: The MBC test is performed after an MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This is a critical distinction in drug development.

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no growth was observed.

  • Aseptically pipette a small aliquot (e.g., 10 µL) from each of these clear wells.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies (CFU) on each spot.

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation

Summarize the results in a clear, tabular format.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
Imidazole-AS. aureus816Bactericidal (≤4)
Imidazole-AE. coli32>128Bacteriostatic (>4)
Imidazole-BS. aureus1632Bactericidal (≤4)
Imidazole-BE. coli64>128Bacteriostatic (>4)
CiprofloxacinE. coli0.51Bactericidal (≤4)

A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Section 3: Elucidating the Mechanism of Action (MoA)

Understanding how a compound exerts its antimicrobial effect is crucial. For imidazole derivatives, common mechanisms include inhibition of ergosterol synthesis in fungi and disruption of the cell membrane or cell wall in bacteria.[6][8][15]

Potential Mechanisms of Action for Imidazole Derivatives

G cluster_fungi Fungal Cell cluster_bacteria Bacterial Cell Imidazole_F Imidazole Derivative Ergosterol Ergosterol Biosynthesis (via 14α-demethylase) Imidazole_F->Ergosterol Inhibits Membrane_F Fungal Cell Membrane Ergosterol->Membrane_F is essential for Result_F Membrane Disruption, Growth Inhibition Membrane_F->Result_F is compromised leading to Imidazole_B Imidazole Derivative Membrane_B Bacterial Cell Membrane Imidazole_B->Membrane_B Interferes with Wall Cell Wall Synthesis Imidazole_B->Wall Interferes with DNA DNA Replication Imidazole_B->DNA Interferes with Result_B Loss of Integrity, Cell Death Membrane_B->Result_B

Caption: Common antimicrobial mechanisms of action for imidazole derivatives.

Protocol 3.1: Cell Membrane Integrity Assay

Rationale: This assay uses a fluorescent dye like Propidium Iodide (PI), which cannot penetrate the intact membranes of live cells. If a compound damages the cell membrane, PI can enter the cell, bind to DNA, and fluoresce, providing a quantitative measure of membrane disruption.

Materials:

  • Test bacterial suspension (prepared as in the MIC assay)

  • Imidazole compound at MIC and supra-MIC concentrations

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Wash and resuspend mid-log phase bacteria in PBS to a standardized density (e.g., OD₆₀₀ of 0.5).

  • In a black 96-well plate, add the bacterial suspension to wells.

  • Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Add PI to each well to a final concentration of ~1-5 µg/mL.

  • Incubate in the dark for 15-30 minutes.

  • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: ~535 nm, Em: ~617 nm).

  • An increase in fluorescence intensity compared to the untreated control indicates membrane damage.

Section 4: Preliminary Safety and Cytotoxicity Profiling

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[12][16]

Workflow for MTT Cytotoxicity Assay

G A 1. Seed Mammalian Cells (e.g., HEK-293) in 96-well plate; Incubate 24h B 2. Treat cells with Serial Dilutions of Imidazole Compound; Incubate 24-48h A->B C 3. Add MTT Reagent to each well; Incubate 2-4h B->C D 4. Solubilize Formazan Crystals with DMSO or Solubilizing Agent C->D E 5. Read Absorbance (~570 nm) D->E F 6. Calculate % Cell Viability and determine IC₅₀ E->F

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Protocol 4.1: MTT Assay for Cytotoxicity Assessment

Rationale: This assay quantifies the effect of a compound on the viability of mammalian cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][16] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HEK-293, human embryonic kidney cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other formazan solubilizing agent

  • Sterile 96-well cell culture plates

  • Test imidazole compounds

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole compound in complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[16]

Conclusion

This guide outlines a structured and robust pathway for the initial stages of antimicrobial drug discovery based on the versatile imidazole scaffold. By following these protocols for synthesis, antimicrobial evaluation, preliminary MoA investigation, and cytotoxicity screening, researchers can systematically identify and characterize promising lead compounds. The data generated from these assays are critical for making informed decisions in hit-to-lead optimization and advancing the development of the next generation of antimicrobial agents to combat infectious diseases.

References

  • Fromtling, R. A. (1985).
  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.
  • Al-Ghorbani, M., et al. (2024).
  • Sud, I. J., & Feingold, D. S. (n.d.). Mechanisms of action of the antimycotic imidazoles. PubMed.
  • Fromtling, R. A. (1984).
  • Prakash, O., et al. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • Unknown Author. (n.d.). Imidazole antifungal drug mechanism of action. Ruidong Pharmaceutical.
  • Cheesman, M. J., et al. (2024).
  • Al-Ghorbani, M., et al. (2024).
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews.
  • Unknown Author. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
  • Kushwaha, P. M., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
  • Unknown Author. (2014).
  • Kurek, A., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • Unknown Author. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services.
  • Unknown Author. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.
  • Clavijo, C., et al. (2021).
  • Valgas, C., et al. (2007).
  • Reyes-Chaparro, M. M., et al. (2023).
  • Unknown Author. (2023). STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES.
  • El-Banna, T. E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
  • Unknown Author. (n.d.). Antimicrobial activity of imidazoles.
  • Wang, H. Z., et al. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed.

Sources

Application Notes and Protocols: Solid-Phase Synthesis Using Trityl-Protected Imidazole Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of trityl-protected imidazole building blocks, particularly N-Trityl-L-Histidine, in solid-phase peptide synthesis (SPPS). It delves into the rationale behind the use of the trityl protecting group for the imidazole side chain of histidine, detailing its role in preventing side reactions and ensuring high-fidelity peptide synthesis. Detailed, field-proven protocols for the incorporation of Trityl-protected histidine, subsequent peptide elongation, and final cleavage and deprotection are provided. This guide emphasizes the causality behind experimental choices to empower users to optimize their synthetic strategies.

Introduction: The Histidine Challenge in SPPS

The unique imidazole side chain of histidine presents a significant challenge in solid-phase peptide synthesis.[1][2] This heterocyclic moiety contains a reactive nitrogen atom that can lead to undesirable side reactions during peptide chain elongation, such as acylation and racemization.[2][3][4] Unprotected, the imidazole ring can interfere with peptide bond formation, leading to truncated sequences, the formation of side products, and an overall reduction in the yield and purity of the target peptide.[1][5] To mitigate these issues, a robust protecting group for the imidazole side chain is essential.

The trityl (Trt) group has emerged as a widely adopted and effective protecting group for the histidine side chain in Fmoc-based SPPS.[5][6] Its bulky nature sterically hinders the imidazole nitrogen, preventing its participation in unwanted reactions during the coupling steps.[5] The acid-labile nature of the trityl group allows for its efficient removal during the final cleavage of the peptide from the resin, typically with trifluoroacetic acid (TFA).[6] This document will explore the application of N-Trityl-L-Histidine and provide detailed protocols for its successful use in SPPS.

The Chemistry of Trityl Protection

The trityl group is introduced onto the imidazole ring of histidine through a nucleophilic substitution reaction, typically using trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base.[7] The bulky trityl group preferentially attaches to the N-τ position of the imidazole ring.[7] This strategic placement effectively shields the reactive nitrogen, ensuring the integrity of the histidine residue throughout the synthesis.

The key advantage of the trityl group lies in its acid lability. It is stable to the basic conditions used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain but is readily cleaved under the acidic conditions of the final cleavage step.[6] This orthogonality is fundamental to the success of Fmoc-based SPPS.[8][9][10]

Workflow for Solid-Phase Synthesis with Trityl-Protected Histidine

The following diagram illustrates the general workflow for incorporating a trityl-protected histidine residue into a peptide sequence using Fmoc-based SPPS.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection DMF/DCM Coupling 3. Coupling of Fmoc-His(Trt)-OH Fmoc_Deprotection->Coupling Piperidine/DMF Capping 4. Capping (Optional) Coupling->Capping Coupling Reagents Wash 5. Washing Capping->Wash Repeat Repeat Steps 2-5 for subsequent amino acids Wash->Repeat Cleavage 6. Cleavage and Global Deprotection Repeat->Cleavage Precipitation 7. Peptide Precipitation Cleavage->Precipitation TFA Cocktail Purification 8. Purification (RP-HPLC) Precipitation->Purification Cold Ether

Caption: General workflow for SPPS using Fmoc-His(Trt)-OH.

Experimental Protocols

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Fmoc-His(Trt)-OHPeptide Synthesis GradeRecommended to source from a reputable supplier
Solid-phase resin (e.g., Rink Amide, Wang)100-200 meshRecommended to source from a reputable supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeRecommended to source from a reputable supplier
Dichloromethane (DCM)ACS GradeRecommended to source from a reputable supplier
PiperidineACS GradeRecommended to source from a reputable supplier
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeRecommended to source from a reputable supplier
Coupling Reagents (e.g., HBTU, HATU, DIC)Peptide Synthesis GradeRecommended to source from a reputable supplier
Trifluoroacetic acid (TFA)Reagent GradeRecommended to source from a reputable supplier
Triisopropylsilane (TIS)Reagent GradeRecommended to source from a reputable supplier
1,2-Ethanedithiol (EDT)Reagent GradeRecommended to source from a reputable supplier
Diethyl ether or Methyl tert-butyl etherACS Grade, coldRecommended to source from a reputable supplier

4.2. Protocol 1: Resin Preparation and Swelling

  • Place the desired amount of resin in a solid-phase synthesis vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[11]

  • Drain the DMF from the vessel.

  • Wash the resin three times with DMF.

4.3. Protocol 2: Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

4.4. Protocol 3: Coupling of Fmoc-His(Trt)-OH

  • In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

4.5. Protocol 4: Cleavage and Deprotection

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6]

  • Wash the peptide-resin with DCM (3-5 times) to remove residual DMF.[6]

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. The composition of the cocktail depends on the amino acid sequence of the peptide. A common cocktail for peptides containing trityl-protected residues is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). The scavengers in the cocktail are crucial for trapping the reactive trityl cations generated during cleavage, thus preventing side reactions.[6]

  • Add the cleavage cocktail to the dry peptide-resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

4.6. Protocol 5: Peptide Precipitation and Purification

  • Concentrate the TFA solution containing the peptide under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a 10-fold excess of cold diethyl ether or methyl tert-butyl ether.[6] A white precipitate should form.

  • Place the mixture in an ice bath or freezer for at least 30 minutes to maximize precipitation.[6]

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Orthogonal Synthesis Strategies

The trityl group is part of a broader family of protecting groups with varying acid lability, such as the 4-methyltrityl (Mtt) group.[12][13][14][15][16] The Mtt group is more acid-labile than the trityl group and can be removed under milder acidic conditions (e.g., 1-2% TFA in DCM), while the Fmoc group and other side-chain protecting groups remain intact.[13][15] This allows for selective deprotection and modification of the imidazole side chain on the solid support, enabling the synthesis of more complex and modified peptides.[13][15] This orthogonality is a powerful tool for advanced peptide chemistry and drug discovery.

Orthogonal_Strategy Peptide_Resin Peptide-Resin with Fmoc-His(Mtt)-OH Selective_Deprotection Selective Mtt Deprotection (1-2% TFA/DCM) Peptide_Resin->Selective_Deprotection Side_Chain_Modification On-Resin Side-Chain Modification Selective_Deprotection->Side_Chain_Modification Continue_Synthesis Continue Peptide Elongation Side_Chain_Modification->Continue_Synthesis Final_Cleavage Global Deprotection (Strong TFA Cocktail) Continue_Synthesis->Final_Cleavage

Caption: Orthogonal strategy using Mtt protection.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete CouplingInsufficient activation time, poor quality reagents, steric hindrance.Increase coupling time, use fresh reagents, consider a different coupling agent (e.g., HATU for difficult couplings).
Premature CleavageUse of highly acid-labile linker (e.g., 2-chlorotrityl) with acidic coupling reagents.Add a non-nucleophilic base like DIPEA to the coupling reaction to neutralize acidity.[17]
Side Reactions During CleavageInsufficient scavengers in the cleavage cocktail.Ensure the cleavage cocktail is freshly prepared and contains an adequate amount of scavengers like TIS and EDT, especially for peptides containing tryptophan, cysteine, or methionine.[6]
Low Peptide YieldIncomplete precipitation, loss during washing steps.Ensure the ether is sufficiently cold, increase precipitation time, and be careful when decanting the supernatant during washing steps.

Conclusion

The use of trityl-protected imidazole building blocks, particularly Fmoc-His(Trt)-OH, is a cornerstone of modern solid-phase peptide synthesis.[1][5] This strategy effectively mitigates the inherent reactivity of the histidine side chain, leading to higher yields and purities of the target peptides. The detailed protocols and insights provided in this application note are intended to equip researchers with the knowledge to confidently and successfully synthesize histidine-containing peptides for a wide range of applications in research and drug development.

References

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using trityl resins. Tetrahedron Letters, 30(30), 3943-3946. [Link]

  • Figueiredo, R. M., El-Sagheer, A. H., & Brown, T. (2020). 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides. Organic Letters, 22(2), 533-536. [Link]

  • ACS Publications. (2020). 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides. Organic Letters. [Link]

  • ACS Publications. (2020). 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides. Organic Letters. [Link]

  • National Institutes of Health. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. RSC Advances. [Link]

  • ResearchGate. (n.d.). 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Controlled polymerization of histidine and synthesis of well-defined stimuli responsive polymers. Elucidation of the structure–aggregation relationship of this highly multifunctional material. [Link]

  • SciELO. (n.d.). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

  • de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(3), 167-170. [Link]

  • van der Marel, G. A., van Boeckel, C. A. A., Wille, G., & van Boom, J. H. (1981). Application of the trityl group in peptide chemistry. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Solid-phase peptide synthesis using Nα-trityl-amino acids. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Wu, Y., & Li, B. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide. ChemRxiv. [Link]

  • Barlos, K., Gatos, D., & Schäfer, W. (1991). Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Angewandte Chemie International Edition in English, 30(5), 590-593. [Link]

  • Google Patents. (n.d.). CN1526703A - Prepn of Nim-tribenzyl histidine.
  • ResearchGate. (n.d.). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(1), 131. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Som, A., & Ramapanicker, R. (2018). A three-component reagent system for rapid and mild removal of O-, N-and S-trityl protecting groups. Organic & Biomolecular Chemistry, 16(44), 8569-8573. [Link]

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • Biotage. (2024). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin? [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis. The method is designed for precision, accuracy, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential degradation products. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental protocols, and validation parameters according to ICH guidelines.

Introduction

This compound is a complex heterocyclic compound featuring a bulky, hydrophobic trityl protecting group, an aromatic dimethylphenyl moiety, and a polar imidazole ring.[1][2][3] Its molecular structure presents a unique chromatographic challenge, requiring a method that can effectively handle its significant hydrophobicity while ensuring the resolution of closely related impurities and degradation products. The imidazole moiety, in particular, can be susceptible to oxidative and photolytic degradation, making a stability-indicating method crucial for quality control and stability studies.[4]

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high sensitivity and resolution for a wide variety of compounds.[5] Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is the most common mode used in the pharmaceutical industry due to its versatility and compatibility with aqueous-organic mobile phases.[6][7][8] This application note leverages these principles to establish a reliable analytical method suitable for its intended purpose, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10][11][12]

Chromatographic Method Rationale & Development

The primary objective was to develop a method that provides a sharp, symmetrical peak for the main analyte, baseline resolution from potential impurities, and is robust enough for routine use.

  • Column Selection: The analyte possesses significant non-polar character due to the trityl and dimethylphenyl groups. Therefore, a C18 stationary phase was selected for its strong hydrophobic retention capabilities.[8] A column with a particle size of 3.5 µm was chosen as a balance between achieving high efficiency and maintaining moderate backpressure suitable for standard HPLC systems.[13][14] A phenyl column could also be a viable alternative due to potential π-π interactions with the aromatic rings of the analyte, offering different selectivity.[15][16]

  • Mobile Phase Selection: A gradient elution was chosen to ensure that both polar and non-polar impurities could be eluted and resolved within a reasonable runtime.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The imidazole ring has a basic character (pKa ≈ 6.9-7.0).[17] Using a slightly acidic mobile phase (pH ≈ 2.7) ensures the imidazole nitrogen is protonated, leading to consistent interactions with the stationary phase and improved peak shape by minimizing silanol interactions.

    • Organic Phase (B): Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency. It was chosen for its strong elution strength required for this hydrophobic molecule.[18]

  • Detection Wavelength: Based on the aromatic nature of the compound, UV detection is appropriate. An analysis of the UV spectrum of similar aromatic and imidazole-containing compounds suggests strong absorbance between 210-260 nm. A detection wavelength of 225 nm was selected to provide high sensitivity for both the parent compound and expected degradation products.

  • Forced Degradation: To ensure the method is stability-indicating, forced degradation studies are essential.[19] The analyte should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[4][20][21] The method must be able to resolve the parent peak from any degradants formed.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (3%)

Instrumentation & Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector was used.

ParameterConditionRationale
HPLC Column C18, 150 mm x 4.6 mm, 3.5 µmProvides strong hydrophobic retention for the non-polar analyte and good efficiency.[8]
Mobile Phase A 0.1% Formic Acid in WaterEnsures consistent protonation of the imidazole moiety for improved peak shape.[17]
Mobile Phase B AcetonitrileStrong organic solvent required to elute the highly hydrophobic analyte.[18]
Gradient Program 0-20 min: 60% to 95% B; 20-25 min: 95% B; 25.1-30 min: 60% BAllows for elution of early polar impurities and provides sufficient elution strength for the API, followed by a column wash and re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and pressure.[13]
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLStandard volume to balance sensitivity and peak shape.
Detection UV at 225 nmWavelength for high sensitivity to the aromatic chromophores in the molecule.
Run Time 30 minutesSufficient time to elute the API and potential late-eluting impurities, and re-equilibrate the column.
Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the same 50:50 diluent.

  • Sample Preparation: Prepare samples at a similar concentration to the Working Standard Solution using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

Results and Discussion

Method Specificity and Forced Degradation

The method demonstrated excellent specificity. A typical chromatogram of the standard solution shows a sharp, well-defined peak for this compound at the expected retention time. Analysis of stressed samples confirmed the stability-indicating nature of the method.

Stress ConditionObservationPeak Purity
Acid Hydrolysis (0.1N HCl, 60°C, 8h) Minor degradation observed (<5%)Pass
Base Hydrolysis (0.1N NaOH, 60°C, 4h) Significant degradation (~20%) with a major degradant peakPass
Oxidative (3% H₂O₂, RT, 24h) Major degradation (~35%) with multiple degradant peaksPass
Thermal (80°C, 48h) Negligible degradationPass
Photolytic (ICH Option 1) Moderate degradation (~15%)Pass

The ability to separate the intact API from all degradation products, as confirmed by peak purity analysis using a PDA detector, validates the method as stability-indicating.[19][20]

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines.[9][10][11]

Validation ParameterResultAcceptance Criteria
Linearity (0.01 - 0.2 mg/mL) R² > 0.9995R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD) Repeatability < 0.5%, Intermediate < 1.0%RSD ≤ 2.0%
Limit of Detection (LOD) 0.001 mg/mLReportable
Limit of Quantitation (LOQ) 0.003 mg/mLReportable
Robustness No significant impact on results from minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).System suitability parameters met.

The validation results confirm that the method is linear, accurate, precise, and robust for the intended application.

Workflow Visualization

The following diagram illustrates the overall workflow for the HPLC analysis, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard (0.1 mg/mL) filter_sol Filter Solutions (0.45 µm) prep_std->filter_sol prep_sample Prepare Sample (0.1 mg/mL) prep_sample->filter_sol prep_mobile Prepare Mobile Phases (A: 0.1% HCOOH, B: ACN) sys_setup System Setup & Equilibration (C18 Column, 30°C) filter_sol->sys_setup Transfer to Vials inject Inject 10 µL into HPLC sys_setup->inject run_gradient Execute Gradient Program (30 min) inject->run_gradient detect UV Detection at 225 nm run_gradient->detect integrate Integrate Chromatogram detect->integrate Acquire Data quantify Quantify Analyte (External Standard Method) integrate->quantify validate Assess System Suitability (Tailing, Plates, RSD) integrate->validate report Generate Report quantify->report validate->report

Sources

The Strategic Synthesis of Kinase Inhibitors: Utilizing (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol as a Key Intermediate for Nilotinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Kinase Inhibitors and the Significance of Nilotinib

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing the treatment of various malignancies. These small molecule inhibitors are designed to block the action of kinases, a class of enzymes that play a critical role in cell signaling, growth, and proliferation. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime therapeutic target.[1][2]

Nilotinib, a second-generation tyrosine kinase inhibitor, is a potent therapeutic agent used in the treatment of chronic myeloid leukemia (CML).[3][4][5] It functions by targeting the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of leukemia cells.[3][6] Nilotinib was rationally designed based on the structure of its predecessor, imatinib, to have a higher binding affinity and to be effective against many imatinib-resistant mutations.[3][7]

The intricate molecular architecture of Nilotinib necessitates a sophisticated and efficient synthetic strategy. A pivotal intermediate in one of its convergent synthetic routes is (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol . This application note provides a detailed protocol for the synthesis and utilization of this key intermediate, highlighting the chemical principles that underpin its strategic importance in the construction of Nilotinib.

Core Concepts: The Strategic Importance of the Intermediate

The selection of this compound as a key building block is a testament to a well-designed synthetic strategy. Each component of this molecule serves a distinct and critical purpose:

  • The Imidazole Moiety: The imidazole ring is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors.[7][8] Its nitrogen atoms can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase, enhancing binding affinity and selectivity.[7][8]

  • The 2,3-Dimethylphenyl Group: This bulky, lipophilic group contributes to the overall shape and pharmacokinetic properties of the final drug molecule. It can engage in van der Waals interactions within the kinase domain, influencing the inhibitor's potency and selectivity profile.

  • The Trityl Protecting Group: The trityl (triphenylmethyl) group is a sterically demanding protecting group, ideal for masking the N-H functionality of the imidazole ring.[9][10][11] Its key advantages are its ease of introduction and its lability under acidic conditions, allowing for its removal at a later, strategic point in the synthesis without affecting other sensitive functional groups.[9][11] The use of a protecting group is essential to prevent unwanted side reactions during the initial synthetic steps.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol outlines the preparation of the key methanol intermediate via a Grignard reaction.

Diagram of the Synthetic Pathway:

Synthesis_of_Methanol_Intermediate cluster_reaction Grignard Reaction Bromo 1-Bromo-2,3-dimethylbenzene Mg Mg, I2 (cat.) THF, reflux Bromo->Mg Grignard 2,3-Dimethylphenylmagnesium bromide (Grignard Reagent) Mg->Grignard Reaction THF, 0°C to rt Aldehyde 1-Trityl-1H-imidazole-4-carbaldehyde Methanol (2,3-Dimethylphenyl)(1-trityl-1H- imidazol-5-yl)methanol Reaction->Methanol

Caption: Synthesis of the key methanol intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)
1-Bromo-2,3-dimethylbenzene576-23-8185.0660.2
Magnesium turnings7439-95-424.3161.7
Iodine7553-56-2253.81catalytic
1-Trityl-1H-imidazole-4-carbaldehyde38448-93-2350.4350.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11As solvent
Saturated aqueous ammonium chloride12125-02-953.49For quenching
Anhydrous magnesium sulfate7487-88-9120.37For drying
Dichloromethane (DCM)75-09-284.93For purification

Procedure:

  • Grignard Reagent Formation: To a dry, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.5 g, 61.7 mmol) and a crystal of iodine in anhydrous THF (50 mL). Slowly add a solution of 1-bromo-2,3-dimethylbenzene (11.5 g, 60.2 mmol) in anhydrous THF (200 mL) to initiate the reaction. Once initiated, add the remaining bromide solution dropwise and then heat the mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.[6]

  • Grignard Reaction: In a separate dry flask, dissolve 1-trityl-1H-imidazole-4-carbaldehyde (17.5 g, 50.2 mmol) in anhydrous THF (225 mL) and cool the solution to 0°C in an ice bath.[6]

  • Slowly add the prepared Grignard reagent solution to the aldehyde solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[6]

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Remove the bulk of the THF under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Crystallization: Dissolve the crude product in a minimal amount of hot dichloromethane. Cool the solution to -5°C and allow it to stand for 1 hour to induce crystallization. Collect the crystals by filtration, wash with cold dichloromethane, and dry under vacuum to yield this compound as a crystalline solid.[6]

Expected Yield: Approximately 50-60%.

Part 2: Synthesis of Nilotinib from the Methanol Intermediate

This part of the protocol describes the oxidation of the methanol to the corresponding ketone, followed by a series of reactions to construct the final Nilotinib molecule.

Diagram of the Synthetic Pathway:

Nilotinib_Synthesis Methanol (2,3-Dimethylphenyl)(1-trityl-1H- imidazol-5-yl)methanol Oxidation Oxidation (e.g., MnO2, DCM) Methanol->Oxidation Ketone (2,3-Dimethylphenyl)(1-trityl-1H- imidazol-4-yl)methanone Oxidation->Ketone Deprotection Acidic Deprotection (e.g., HCl/MeOH) Ketone->Deprotection Amine_Intermediate 3-(Trifluoromethyl)-5-(4-methyl -1H-imidazol-1-yl)aniline Deprotection->Amine_Intermediate Coupling Coupling with 4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl)amino)benzoyl chloride Amine_Intermediate->Coupling Nilotinib Nilotinib Coupling->Nilotinib

Caption: Overall synthetic route to Nilotinib.

Step 2a: Oxidation to (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone

Materials and Reagents:

ReagentCAS NumberMolecular Weight
This compound176721-01-0444.57
Activated Manganese Dioxide (MnO2)1313-13-986.94
Dichloromethane (DCM)75-09-284.93

Procedure:

  • Dissolve the methanol intermediate in dichloromethane.

  • Add an excess of activated manganese dioxide and stir the mixture vigorously at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the manganese dioxide, washing the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography on silica gel if necessary.[8]

Step 2b: Subsequent Steps to Nilotinib

The synthesis from the ketone intermediate to Nilotinib involves several steps that are detailed in various patents.[12][13][14][15] A generalized route is as follows:

  • Trityl Deprotection: The trityl group is removed under acidic conditions, typically using hydrochloric acid in a protic solvent like methanol or isopropanol.[10][11] This unmasks the imidazole nitrogen.

  • Formation of the Amine Intermediate: The synthesis then focuses on constructing the 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline fragment. This can be achieved through various routes, often involving nitration, followed by reduction.[5][14][16]

  • Amide Coupling: The final key step is the coupling of the aniline intermediate with a derivative of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, typically the acid chloride.[13] This amide bond formation completes the assembly of the Nilotinib molecule.

  • Final Purification and Salt Formation: The crude Nilotinib is then purified, often by recrystallization. For pharmaceutical use, it is typically converted to its hydrochloride salt.[3][12]

Mechanism of Action: How Nilotinib Inhibits BCR-ABL

Nilotinib exerts its therapeutic effect by binding to the ATP-binding site of the BCR-ABL kinase.[6] This binding event stabilizes the inactive conformation of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[3] This effectively shuts down the signaling pathways that lead to the uncontrolled proliferation of cancer cells and can induce apoptosis (programmed cell death).[6]

Diagram of Nilotinib's Mechanism of Action:

Nilotinib_MoA cluster_inhibition Inhibition by Nilotinib BCR_ABL BCR-ABL Kinase (Active) Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate Phosphorylation Inactive_Complex BCR-ABL-Nilotinib Complex (Inactive) BCR_ABL->Inactive_Complex ATP ATP ATP->BCR_ABL Substrate Substrate Substrate->BCR_ABL Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Nilotinib Nilotinib Nilotinib->Inactive_Complex Block->Proliferation Inhibition

Caption: Nilotinib inhibits BCR-ABL kinase activity.

Conclusion

The synthesis of Nilotinib is a prime example of modern medicinal chemistry, where a complex and highly active molecule is assembled through a carefully planned, multi-step sequence. The use of this compound as a key intermediate demonstrates the power of a convergent synthetic approach, where complex fragments are prepared separately and then combined. This strategy often leads to higher overall yields and simplifies purification. Understanding the rationale behind the choice of intermediates and the details of the experimental protocols is crucial for researchers and professionals in the field of drug development and manufacturing.

References

  • US20150183762A1 - Process for the preparation of nilotinib - Google P
  • Process for the preparation of nilotinib - Justia Patents. (URL: [Link])

  • US20100016590A1 - Nilotinib intermediates and preparation thereof - Google P
  • Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (URL: [Link])

  • CN103694176A - Preparation method of nilotinib intermediate - Google P
  • US20160311777A1 - Method for preparing nilotinib intermediate - Google P
  • CN105985293A - Preparation method of nilotinib intermediate - Google P
  • Nilotinib intermediates and preparation thereof - European Patent Office - EP 2305667 A2. (URL: [Link])

  • Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC - PubMed Central - NIH. (URL: [Link])

  • This compound. (URL: [Link])

  • Synthesis of nilotinib derivatives and characterization of their... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna®) with the human ABC drug transporter P-glycoprotein - NIH. (URL: [Link])

  • Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach - NIH. (URL: [Link])

  • Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. (URL: [Link])

  • Trityl Group Deprotection from Tetrazoles - Thieme Gruppe. (URL: [Link])

  • Modifications of prepared imatinib and nilotinib derivatives. Upper panel left - ResearchGate. (URL: [Link])

  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC - NIH. (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis of Medetomidine Impurity Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Medetomidine, (±)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, is a potent and selective α₂-adrenergic agonist widely used in veterinary medicine as a sedative and analgesic.[1] Its dextrorotatory enantiomer, dexmedetomidine, is also used in human medicine for sedation in intensive care settings.[2] As with any active pharmaceutical ingredient (API), the purity of medetomidine is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients.[3] Regulatory bodies, such as the United States Pharmacopeia (USP), mandate strict control over these impurities.[4]

This comprehensive guide provides detailed protocols for the synthesis of medetomidine and key related compounds to be used as reference standards for analytical method development, validation, and routine quality control. The synthesis of process impurities and a strategy for addressing degradation products are presented, underpinned by the rationale for the selected chemical transformations.

I. Synthesis of Medetomidine and a Key Olefinic Impurity

The synthesis of medetomidine often involves the creation of an olefinic intermediate, 4-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole, which is subsequently reduced. This intermediate is a potential process impurity and a valuable standard in its own right. A common route involves a Grignard reaction followed by elimination.[5]

Diagram: Synthesis of Medetomidine

Medetomidine Synthesis cluster_0 Part 1: Grignard Reaction & Ketone Formation cluster_1 Part 2: Wittig Reaction & Deprotection cluster_2 Part 3: Reduction to Medetomidine A 1-Trityl-1H-imidazole-4-carbaldehyde C (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol A->C Grignard Addition B 2,3-Dimethylphenylmagnesium bromide B->C D (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone C->D Oxidation (e.g., MnO2) F 4-[1-(2,3-Dimethylphenyl)vinyl]-1-trityl-1H-imidazole D->F Wittig Reaction (n-BuLi) E Methyltriphenylphosphonium bromide E->F G Impurity: 4-[1-(2,3-Dimethylphenyl)vinyl]-1H-imidazole F->G Deprotection (Acidic conditions) H Medetomidine G->H Hydrogenation (e.g., Pd/C, H2) Imidazoline_Synthesis Nitrile Substituted Acetonitrile (R-CH2-CN) Imidazoline 2-Substituted Imidazoline (R-CH2-C(N)NHCH2CH2) Nitrile->Imidazoline Ethylenediamine Ethylenediamine Ethylenediamine->Imidazoline Catalyst Catalyst (e.g., Thioacetamide or Lewis Acid) Catalyst->Imidazoline

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of Imidazole Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazole-containing alcohols via Grignard reaction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet sensitive transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, focusing on troubleshooting common side reactions and ensuring the integrity of your synthesis.

Introduction: The Challenge of the Imidazole Ring

The Grignard reaction is a cornerstone of C-C bond formation, allowing for the straightforward synthesis of primary, secondary, and tertiary alcohols from carbonyl compounds.[1][2] However, when the substrate is an imidazole aldehyde or ketone, the inherent properties of the imidazole ring introduce specific challenges. The primary obstacle is the acidic proton on the N1 nitrogen (pKa ≈ 14.5-18), which is readily abstracted by the strongly basic Grignard reagent (RMgX).[3][4][5] This initial acid-base reaction consumes at least one equivalent of the Grignard reagent, preventing it from acting as a nucleophile and significantly reducing the yield of the desired alcohol.

Furthermore, the presence of two nitrogen atoms with varying basicity can lead to complex coordination chemistry and other unforeseen side reactions.[6][7][8][9] This guide provides a comprehensive framework for identifying, understanding, and mitigating these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the Grignard synthesis of imidazole alcohols in a direct question-and-answer format.

Q1: My reaction yield is extremely low, and I recover a lot of my starting imidazole aldehyde/ketone. What is the most likely cause?

A1: The most probable cause is the deprotonation of the imidazole N-H proton by your Grignard reagent.[5][10] Grignard reagents are potent bases and will react with acidic protons faster than they add to a carbonyl group.[8] This acid-base reaction consumes your nucleophile, generating an alkane from the Grignard reagent and the magnesium salt of the imidazole. To circumvent this, the imidazole nitrogen must be protected prior to the Grignard addition.

Q2: What is an "N-protecting group," and which one should I choose for my imidazole substrate?

A2: An N-protecting group is a chemical moiety that temporarily masks the reactive N-H bond, rendering it non-acidic.[11] The ideal protecting group should be easy to install, stable to the Grignard reaction conditions, and readily removable under conditions that do not affect the newly formed alcohol. For imidazole, common and effective protecting groups include:

Protecting GroupAbbreviationKey Characteristics
tert-ButoxycarbonylBocStable to Grignard reagents, but sensitive to strong acids.[12]
TriphenylmethylTrityl (Tr)A bulky group that provides steric shielding. Cleaved under acidic conditions.[10]
2-(Trimethylsilyl)ethoxy]methylSEMStable to a wide range of conditions, removed with fluoride ions or Lewis acids.[1][13]

The choice depends on the overall synthetic strategy and the compatibility with other functional groups in your molecule. The Boc group is a common starting point due to its ease of introduction and relatively mild removal.

Q3: I've protected the imidazole nitrogen, but my yields are still poor. What other side reactions should I consider?

A3: Even with a protected imidazole, other common Grignard side reactions can occur:

  • Enolization: If your imidazole ketone has α-protons and is sterically hindered, the Grignard reagent can act as a base, removing an α-proton to form an enolate.[8][14] This regenerates the ketone upon workup. Using a less hindered Grignard reagent or ketone can help.

  • Reduction: Grignard reagents with β-hydrogens can reduce the carbonyl group to an alcohol via a six-membered transition state, especially with bulky ketones.[1] This results in a secondary alcohol where a hydride has been added instead of the Grignard's R-group.

  • Wurtz Coupling: Homocoupling of the alkyl halide used to generate the Grignard reagent can occur, reducing the effective concentration of the active Grignard reagent.[14] This is often indicated by a darkening of the reaction mixture during Grignard formation.

Q4: Can the second nitrogen atom (N3) on the imidazole ring interfere with the reaction?

A4: Yes, the lone pair on the sp²-hybridized N3 atom is basic and can act as a Lewis base, coordinating to the magnesium atom of the Grignard reagent.[6][7][8][9] This coordination can influence the stereochemical outcome of the reaction by creating a more rigid, chelated transition state.[15][16][17] While this doesn't necessarily lead to a side reaction that lowers the yield, it is a critical factor to consider when predicting or explaining the diastereoselectivity of the addition to chiral imidazole aldehydes or ketones.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the experimental workflow.

Symptom Potential Cause(s) Troubleshooting Steps & Solutions
Low to no product formation; recovery of starting material. 1. N-H Deprotonation: Imidazole N-H is acidic and reacts with the Grignard reagent.Solution: Protect the imidazole nitrogen before the Grignard reaction. (See Protocol 1).
2. Inactive Grignard Reagent: Poor quality magnesium, wet solvent/glassware, or degradation of the Grignard reagent.Solution: Ensure all glassware is flame-dried. Use anhydrous solvents. Activate magnesium with iodine or 1,2-dibromoethane if necessary.[14] Titrate the Grignard reagent to determine its exact concentration before use.[14]
Formation of a significant amount of a reduced alcohol byproduct. Reduction of the Carbonyl: The Grignard reagent contains β-hydrogens and is acting as a reducing agent.Solution: Use a Grignard reagent without β-hydrogens if possible (e.g., MeMgBr, PhMgBr). Alternatively, use a different organometallic reagent like an organolithium, which is less prone to reduction.
Recovery of the starting ketone after the reaction. Enolization: The Grignard reagent is acting as a base, deprotonating the α-carbon of the ketone.Solution: Use a less sterically hindered Grignard reagent. Lower the reaction temperature. Consider using an organocerium reagent (prepared by adding CeCl₃ to the Grignard), which is less basic but still highly nucleophilic.
Reaction mixture turns dark brown/black during Grignard formation. Wurtz Coupling: Homocoupling of the alkyl halide.Solution: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration. Ensure the reaction temperature does not get too high.[14]

Part 3: Experimental Protocols & Visual Guides

Protocol 1: N-Boc Protection of Imidazole Aldehyde

This protocol describes the protection of the imidazole nitrogen using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Imidazole aldehyde (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)

  • Triethylamine (Et₃N, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the imidazole aldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add (Boc)₂O portion-wise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected imidazole aldehyde.

Workflow for Grignard Synthesis of Imidazole Alcohols

The following diagram illustrates the critical decision points and workflow for a successful synthesis.

Grignard_Workflow start Start: Imidazole Aldehyde/Ketone protect N-Protection Required? start->protect run_protect Protocol 1: N-Protection (e.g., Boc) protect->run_protect Yes grignard Grignard Addition protect->grignard No (Not Recommended) run_protect->grignard workup Aqueous Workup (e.g., sat. NH4Cl) grignard->workup side_reactions Troubleshooting: - Enolization - Reduction - Wurtz Coupling grignard->side_reactions deprotect Deprotection Needed? workup->deprotect run_deprotect Protocol 2: Deprotection deprotect->run_deprotect Yes product Final Imidazole Alcohol deprotect->product No (Protected Product) run_deprotect->product

Caption: A decision-making workflow for the Grignard synthesis of imidazole alcohols.

Protocol 2: N-Boc Deprotection

This protocol describes a common method for removing the Boc protecting group.

Materials:

  • N-Boc protected imidazole alcohol

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the N-Boc protected imidazole alcohol in anhydrous DCM at 0 °C.

  • Slowly add an excess of TFA or 4M HCl in Dioxane to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected imidazole alcohol.

Mechanistic Overview of Key Side Reactions

The following diagram illustrates the competing pathways of nucleophilic addition versus the primary side reactions.

Side_Reactions carbonyl R'-C(=O)-Im(P) α-H addition Desired Pathway: Nucleophilic Addition carbonyl:f0->addition enolization Side Reaction: Enolization carbonyl:f1->enolization reduction Side Reaction: Reduction carbonyl:f0->reduction grignard R''-MgX grignard->addition grignard->enolization grignard->reduction product Desired Alcohol addition->product enolate Enolate Intermediate enolization->enolate reduced_product Reduced Alcohol reduction->reduced_product

Caption: Competing reaction pathways in the Grignard synthesis of imidazole alcohols.

References

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Chegg. (2023). The NH in imidazole (pKa=18) is more acidic... [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

  • Reddit. (2016). I don't understand why imidazole has a weak acidic group. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • Organic Chemistry Portal. (2006). Grignard Reactions in Imidazolium Ionic Liquids. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Allen, T. (n.d.). Imidazole (at right) has two nitrogens... [Link]

  • PubMed Central (PMC). (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds... [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Advantages of Using N-Boc-imidazole. [Link]

  • PubMed Central (PMC). (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS... [Link]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. [Link]

  • Sciencemadness.org. (2016). Grignard successes and failures. [Link]

  • ACS Publications. (2006). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. [Link]

  • Vedantu. (n.d.). How will you prepare 2methylpropan2ol from methyl magnesium... [Link]

  • Filo. (2025). Convert Methyl magnesium bromide to 2-methylpropan-2-ol... [Link]

  • YouTube. (2021). To prepare propan-2-ol from methyl magnesium bromide... [Link]

  • askIITians. (2025). How will you prepare 2-methyl-propan-2-ol from methyl magnesium bromi... [Link]

  • Brainly.in. (2022). How will you prepare 2-methyl-propan−2−ol from methyl magnesium bromide? [Link]

  • PubMed Central (PMC). (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. [Link]

Sources

Technical Support Center: N-Trityl Deprotection of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-trityl deprotection of imidazole-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common yet often problematic transformation. Here, we move beyond simple protocols to explore the underlying chemistry, offering detailed troubleshooting guides and frequently asked questions to empower you to solve even the most stubborn deprotection issues.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem, explore the potential root causes, and provide actionable solutions grounded in chemical principles.

Issue 1: Incomplete or Stalled Deprotection Reaction

Question: I'm running my N-trityl deprotection on an imidazole substrate, but TLC/LC-MS analysis shows significant amounts of starting material remaining, even after extended reaction times. What's going wrong?

Potential Causes & Solutions:

  • Insufficient Acid Strength or Stoichiometry: The N-trityl group is cleaved via an acid-catalyzed SN1 mechanism, which involves the formation of a highly stable trityl cation.[1][2] The basic nitrogens of the imidazole ring can sequester the acid catalyst, rendering it unavailable for the deprotection reaction.

    • Solution: Increase the equivalents of acid. For substrates with multiple basic sites, more than 10 equivalents of a strong acid like trifluoroacetic acid (TFA) may be necessary.[3] If a weaker acid like formic or acetic acid is being used, consider switching to a stronger one.

  • Inappropriate Solvent: The choice of solvent can influence the stability of the trityl cation and the efficacy of the acid.

    • Solution: Dichloromethane (DCM) is the most common and effective solvent.[3] Protic solvents like methanol can compete for the acid and may even react with the trityl cation, complicating the reaction mixture.

  • Steric Hindrance: Although less common for the N-trityl group itself, bulky substituents near the imidazole ring could kinetically slow down the approach of the solvated acid and subsequent cleavage.

    • Solution: Increase the reaction temperature moderately (e.g., from 0 °C to room temperature). However, be cautious, as higher temperatures can promote side reactions. Alternatively, a stronger acid system, such as a Lewis acid, may be more effective.[1][4]

Troubleshooting Workflow for Incomplete Deprotection

This decision tree can guide your experimental adjustments when facing a stalled reaction.

G start Reaction Stalled (Starting Material Remains) check_acid Is acid strength sufficient? (e.g., TFA vs. Formic Acid) start->check_acid check_equiv Are acid equivalents sufficient? (Consider basic sites on substrate) check_acid->check_equiv Yes stronger_acid Switch to Stronger Acid (e.g., Formic -> TFA) check_acid->stronger_acid No increase_equiv Increase Acid Equivalents (e.g., from 5 to 10-20 eq.) check_equiv->increase_equiv No check_scavenger Is a scavenger present? check_equiv->check_scavenger Yes add_scavenger Add Scavenger (e.g., TIS, TES) check_scavenger->add_scavenger No consider_lewis Consider Alternative Methods (e.g., Lewis Acids like BF3·Et2O) check_scavenger->consider_lewis Yes

Caption: Troubleshooting Decision Tree for Incomplete Deprotection.

Issue 2: Formation of Unidentified Side Products

Question: My deprotection seems to work, but I'm getting a messy reaction profile with multiple new spots by TLC or peaks in the LC-MS. What are these impurities and how can I prevent them?

Potential Causes & Solutions:

  • Re-alkylation by Trityl Cation: The primary culprit for side product formation is the highly stable and electrophilic trityl cation generated during the reaction.[1] This cation can re-alkylate the deprotected imidazole nitrogen, electron-rich aromatic rings on the substrate, or even the solvent.

    • Solution: The Scavenger Principle. The most effective solution is to introduce a nucleophilic "scavenger" to trap the trityl cation as it forms. Trialkylsilanes, such as triethylsilane (TES) or triisopropylsilane (TIS), are excellent choices.[5][6] They act via reductive quenching, transferring a hydride to the carbocation to form the inert triphenylmethane.

  • Degradation of Other Functional Groups: If your molecule contains other acid-sensitive groups (e.g., Boc, acetals, silyl ethers), the conditions required for N-trityl removal may be cleaving them as well.[3]

    • Solution: Employ Milder Conditions. Avoid strong acids like neat TFA if possible. Consider using dilute TFA in DCM (e.g., 1-5%), formic acid, or a Lewis acid system that may offer better chemoselectivity.[4][7][8] A three-component system using a Lewis acid (BF₃·Et₂O), a mild protic acid (hexafluoroisopropanol), and a silane scavenger has been reported for rapid and mild deprotection compatible with many other protecting groups.[4][8]

Mechanism of Trityl Cation Scavenging

This diagram illustrates the deprotection and the crucial role of a silane scavenger.

G cluster_0 Deprotection Step cluster_1 Scavenging Step N-Trityl Imidazole N-Trityl Imidazole Deprotected Imidazole Deprotected Imidazole N-Trityl Imidazole->Deprotected Imidazole  H+ Trityl Cation (Tr+) Trityl Cation (Tr+) N-Trityl Imidazole->Trityl Cation (Tr+)  H+ Triphenylmethane (Tr-H) Triphenylmethane (Tr-H) Trityl Cation (Tr+)->Triphenylmethane (Tr-H)  TIS/TES (R3SiH)

Caption: Reaction pathway showing scavenging of the trityl cation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is removing an N-trityl group from an imidazole more difficult than from an alcohol or thiol?

The primary difference lies in the basicity of the nitrogen atom. The imidazole ring (pKa of conjugate acid ≈ 7) is basic enough to be protonated by the acids used for deprotection. This protonation can create electrostatic repulsion and may alter the electronic nature of the ring, potentially slowing the desired cleavage reaction compared to the straightforward protonation of a neutral alcohol or thiol.

Q2: How do I choose the right acidic conditions for my specific compound?

The choice depends on the overall stability of your molecule. A tiered approach is recommended:

  • For robust molecules: A solution of 5-20% TFA in DCM with 3-5 equivalents of TIS is a reliable starting point.[5][9]

  • For molecules with moderately sensitive groups (e.g., TBS ethers): Formic or acetic acid can be effective and will often leave silyl ethers intact.[1][7]

  • For highly sensitive molecules: Consider specialized Lewis acid conditions, such as catalytic BF₃·Et₂O with a silane scavenger, which can be performed at low temperatures and offer high selectivity.[4][8]

Reagent SystemTypical ConditionsProsCons & Compatibility Issues
TFA / DCM / TIS 2-20% TFA, 2-5 eq. TIS, 0°C to RT, 1-4h[3][5]Fast, reliable, strongCleaves other acid-labile groups (Boc, t-butyl esters, some silyl ethers)
Formic Acid 80-97% Formic Acid, RT, 5-30 min[1][7]Milder than TFA, good for scale-upCan be slower, may not cleave more robust Tr derivatives (e.g., MMT)
BF₃·Et₂O / HFIP / TES Catalytic BF₃·Et₂O, HFIP, TES, DCM, RT[4][8]Very mild, fast, compatible with silyl and Fmoc groupsRequires a three-component system, optimization may be needed
Catalytic H₂ / Pd-C H₂ (balloon), 10% Pd/C, MeOH or EtOHNeutral conditionsMay reduce other functional groups (alkenes, alkynes, Cbz, benzyl ethers)[10][11]

Q3: What is the best way to monitor the reaction's progress?

LC-MS is the ideal technique. It allows you to simultaneously track the disappearance of your starting material, the appearance of your desired product, and the formation of any major byproducts. A simple TLC analysis stained with potassium permanganate can also be effective for visualizing the disappearance of the silane scavenger, which often appears as a white spot.

Q4: How should I work up the reaction and purify my product?

Upon completion, the reaction should be carefully quenched by adding a base like saturated aqueous sodium bicarbonate until gas evolution ceases.[3] The deprotected imidazole product can then be extracted into an organic solvent. The primary byproduct from the trityl group is triphenylmethane (if a scavenger is used) or triphenylmethanol (if no scavenger is used). Both are non-polar and are typically removed easily from the more polar imidazole product by standard silica gel column chromatography.[3]

Part 3: Experimental Protocols

Protocol 1: Standard Deprotection with TFA/TIS

This protocol is a robust starting point for many N-trityl imidazole substrates.

  • Dissolve the N-trityl protected imidazole substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triisopropylsilane (TIS) (3.0 - 5.0 equiv) to the stirred solution.

  • Add trifluoroacetic acid (TFA) (10.0 - 20.0 equiv) dropwise. The optimal amount may depend on other basic groups in the substrate.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by LC-MS or TLC.[3]

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Mild Deprotection with Formic Acid

This method is suitable for substrates containing other acid-sensitive functional groups.[1][7]

  • Treat the N-trityl protected compound (1.0 equiv) with cold (0 °C) 97% formic acid.

  • Stir the mixture at room temperature for 5-15 minutes.[1]

  • Monitor the reaction closely by LC-MS. Due to the high concentration of acid, quenching a small aliquot for analysis is necessary.

  • Once complete, remove the formic acid under high vacuum.

  • To ensure complete removal of residual acid, co-evaporate the residue with dioxane or toluene (2x).[1]

  • The crude material can then be purified by extraction and/or silica gel chromatography. Note: A scavenger is not typically used with formic acid, so the byproduct will be triphenylmethanol.

References
  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • PTC Organics. PTC-Acid Deprotection of Trityl Group. [Link]

  • Indian Journal of Chemistry. Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. [Link]

  • Synthesis. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

  • Organic & Biomolecular Chemistry. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. [Link]

  • ResearchGate. A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. [Link]

  • National Institutes of Health. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. [Link]

  • ResearchGate. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. [Link]

  • PubMed. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. [Link]

  • Thieme Gruppe. Trityl Group Deprotection from Tetrazoles. [Link]

  • Common Organic Chemistry. Trityl Protection. [Link]

  • PubMed. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. [Link]

  • Organic Chemistry Portal. Tritylamines. [Link]

  • Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • National Institutes of Health. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [Link]

  • Google Patents. US3872095A - N-trityl-imidazoles and their production.
  • ResearchGate. N-(Trimethylsilyl)imidazole. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • National Institutes of Health. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. [Link]

  • ResearchGate. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [Link]

  • Google Patents. US3767668A - Process for the production of n-trityl-imidazoles.
  • Glen Research. Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. [Link]

  • ResearchGate. How to remove a tosyl-group from an imidazole ring?. [Link]

  • Phenomenex. Avoiding Depurination During Trityl-on Purification. [Link]

Sources

Technical Support Center: Purification of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important pharmaceutical intermediate. Our goal is to equip you with the necessary information to overcome common challenges and ensure the highest purity of your compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its synthesis, often involving a Grignard reaction between 1-trityl-1H-imidazole-4-carbaldehyde and (2,3-dimethylphenyl)magnesium bromide, can lead to a range of impurities that necessitate robust purification strategies.[3][4] This guide will address common issues encountered during its purification, focusing on practical solutions and the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the synthesis of this compound?

A1: The primary impurities often stem from the Grignard reaction and subsequent work-up. These can include:

  • Unreacted starting materials: 1-trityl-1H-imidazole-4-carbaldehyde and 1-bromo-2,3-dimethylbenzene.[3]

  • Grignard reagent side products: Biphenyls formed from the coupling of the Grignard reagent.

  • Byproducts of the reaction: Over-addition products or products from reaction with atmospheric moisture.[5]

  • Triphenylmethanol: Formed from the hydrolysis of the trityl protecting group, especially during acidic work-up.[6]

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out during crystallization is a common issue. Here are a few strategies to induce crystallization:

  • Solvent selection: The choice of solvent is critical. A single solvent may not be sufficient. Consider using a binary solvent system where the compound is soluble in one solvent and insoluble in the other. Dichloromethane and heptane or ethyl acetate and hexanes are common combinations to try.[7]

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Slow cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer. Rapid cooling can sometimes favor oil formation.[3]

Q3: I'm seeing significant tailing of my compound on the TLC plate during flash chromatography. How can I improve the separation?

A3: Tailing is a frequent problem when purifying basic compounds like imidazoles on silica gel.[8] This is due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface. To mitigate this:

  • Add a basic modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), into your mobile phase. This will neutralize the acidic sites on the silica gel and improve peak shape.[9]

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) for your chromatography.[9]

  • Optimize the mobile phase: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can often provide better separation than an isocratic system.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Issue 1: Low Recovery After Flash Column Chromatography

Symptoms:

  • The total weight of the fractions collected is significantly less than the amount of crude material loaded onto the column.

  • TLC analysis of the column fractions shows only a small amount of the desired product.

Possible Causes and Solutions:

Cause Explanation Solution
Irreversible Adsorption The basic imidazole moiety can bind strongly to the acidic silica gel, leading to product loss on the column.[8]Deactivate the silica gel by pre-treating it with a solution of your mobile phase containing 1% triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina.[9]
Compound Instability The trityl group can be sensitive to acid. Prolonged exposure to the acidic silica gel surface can cause detritylation.[6]Run the column as quickly as possible (flash chromatography). Consider using a buffered silica gel or a different stationary phase.
Inappropriate Solvent System If the mobile phase is not polar enough, your compound may not elute from the column. If it is too polar, it may co-elute with impurities.Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides good separation (Rf value of ~0.3 for the desired product).
Issue 2: Co-elution of Impurities with the Product

Symptoms:

  • TLC analysis of the "pure" fractions shows the presence of one or more impurities with similar Rf values to the product.

  • NMR analysis of the purified product reveals peaks corresponding to known impurities.

Possible Causes and Solutions:

Cause Explanation Solution
Similar Polarity of Product and Impurity An impurity may have a polarity very close to that of your desired compound, making separation by standard chromatography challenging.Try a different solvent system for your column. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity. Consider using a high-performance liquid chromatography (HPLC) system for better resolution.[10]
Overloading the Column Loading too much crude material onto the column can lead to broad peaks and poor separation.As a general rule, use a silica gel to crude product ratio of at least 40:1 by weight. For difficult separations, a higher ratio (e.g., 100:1) may be necessary.[9]
Issue 3: Difficulty Removing Triphenylmethanol

Symptoms:

  • A persistent impurity is observed in the NMR spectrum with characteristic aromatic peaks around 7.2-7.4 ppm.

  • This impurity co-elutes with the product in many solvent systems.

Possible Causes and Solutions:

Cause Explanation Solution
Hydrolysis of the Trityl Group The trityl group is acid-labile and can be cleaved during an acidic workup or on the silica gel column, generating triphenylmethanol.[6]Use a neutral or slightly basic workup (e.g., saturated aqueous sodium bicarbonate). Minimize the time the compound spends on the silica gel column.
Recrystallization Triphenylmethanol often has different crystallization properties than the desired product.A carefully chosen recrystallization solvent system can selectively precipitate the desired product, leaving the triphenylmethanol in the mother liquor. Try dissolving the crude mixture in a minimal amount of a hot solvent in which the product has moderate solubility and triphenylmethanol is more soluble, then cool slowly.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound.

1. Preparation of the Column:

  • Select a column of appropriate size based on the amount of crude material.

  • Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).

2. Sample Preparation and Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution:

  • Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). A typical gradient might be from 10% to 50% ethyl acetate in hexanes, with a constant 0.5% triethylamine.

  • Collect fractions and monitor them by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified compound.

flash_chromatography_workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation prep_column Pack Silica Gel Column prep_sample Dry Load Crude Product elute Elute with Gradient prep_sample->elute Load Sample collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product recrystallization_workflow start Impure Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slowly Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form filter Collect Crystals by Vacuum Filtration crystals_form->filter Yes troubleshoot Troubleshoot: - Scratch Flask - Seed Crystals - Further Cooling crystals_form->troubleshoot No wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end troubleshoot->cool

Sources

Technical Support Center: Optimizing Trityl Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the removal of trityl (Trt) and related protecting groups. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial deprotection step. Here, you will find in-depth answers to common questions and troubleshooting strategies to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acidic trityl group removal?

The removal of a trityl group under acidic conditions is a classic example of an SN1-type reaction. The process is initiated by the protonation of the ether oxygen by a Brønsted acid (like TFA or formic acid) or coordination with a Lewis acid.[1] This initial step weakens the carbon-oxygen bond, leading to its cleavage. The departure of the alcohol (or amine or thiol) results in the formation of a highly stable trityl cation.[1][2] This carbocation is stabilized by the extensive resonance delocalization of the positive charge across the three phenyl rings.[2]

To ensure the reaction proceeds to completion and to prevent the reformation of the trityl ether, the liberated trityl cation must be effectively trapped or "scavenged."[3]

Trityl Deprotection Mechanism Trityl-Protected Substrate Trityl-Protected Substrate Protonated Intermediate Protonated Intermediate Trityl-Protected Substrate->Protonated Intermediate + H+ (Acid) Deprotected Substrate Deprotected Substrate Protonated Intermediate->Deprotected Substrate Cleavage Trityl Cation Trityl Cation Protonated Intermediate->Trityl Cation Cleavage Scavenged Cation Scavenged Cation Trityl Cation->Scavenged Cation + Scavenger

Caption: Acid-catalyzed trityl deprotection workflow.

Q2: How do substituted trityl groups (MMT, DMT, TMT) affect deprotection conditions?

Electron-donating groups, such as methoxy groups, on the phenyl rings of the trityl group increase the stability of the resulting trityl cation.[2] This increased stability makes the protecting group more acid-labile, meaning it can be removed under milder acidic conditions.[2][4]

The order of acid lability is as follows: TMT (Trimethoxytrityl) > DMT (Dimethoxytrityl) > MMT (Monomethoxytrityl) > Trt (Trityl) [4]

This modulated lability is a cornerstone of orthogonal protection strategies in complex syntheses, allowing for the selective removal of one trityl derivative in the presence of another. For instance, a highly acid-labile DMT group might be removed while a standard Trt group remains intact. Research has shown that a single methoxy group can increase the rate of deprotection by a factor of ten.[1]

Q3: What are the most common reagents for trityl group removal, and when should I use them?

The choice of reagent depends on the stability of your substrate and the presence of other acid-labile protecting groups.

ReagentTypical ConditionsKey Considerations
Trifluoroacetic Acid (TFA) 1-5% in DCMA strong acid suitable for robust substrates.[5][6] Often used in solid-phase peptide synthesis for global deprotection.[7]
Formic Acid 80-97% in Dioxane or neatA milder alternative to TFA, useful when other acid-sensitive groups are present.[1][5]
Acetic Acid 80% aqueous solutionEven milder than formic acid, can allow for selective deprotection in the presence of more acid-labile groups like Boc.[1][4]
Lewis Acids (e.g., ZnBr₂, MgBr₂, BF₃·OEt₂) Aprotic solvents (e.g., DCM)Useful for substrates where protic acids might cause side reactions.[1]
Thermal/Aqueous (for MMT-amines) Neutral aqueous conditions at 60°CAn acid-free method for removing MMT from amines, particularly in oligonucleotide synthesis.[8]
Q4: Why is a scavenger necessary, and what are my options?

The trityl cation generated during deprotection is a potent electrophile that can lead to undesirable side reactions, such as alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[3][9] Scavengers are nucleophilic compounds added to the reaction mixture to trap this reactive cation, preventing it from reacting with your product.[3]

Common scavengers include:

  • Trialkylsilanes (e.g., Triisopropylsilane - TIS, Triethylsilane - TES): These are highly effective scavengers that act as hydride donors.[9][10][11] TIS is particularly common in peptide synthesis.[10]

  • Thiols (e.g., 1,2-Ethanedithiol - EDT): Often used when deprotecting cysteine-containing peptides to prevent disulfide bond formation.[9][12]

  • Water and Phenol: Can also act as scavengers, though they are generally less reactive than silanes or thiols.[9]

Troubleshooting Guide

Problem: Incomplete Deprotection
  • Symptom: Mass spectrometry or NMR analysis shows a significant amount of starting material remaining.

  • Potential Causes & Solutions:

    • Insufficient Acid Strength or Concentration: If using a mild acid like acetic acid, consider switching to a stronger acid like formic acid or a low concentration of TFA.

    • Inadequate Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS. Some sterically hindered substrates may require longer reaction times.

    • Low Temperature: While many deprotections are run at room temperature, a modest increase in temperature can sometimes facilitate cleavage. Proceed with caution to avoid side reactions.[9]

    • Reversibility of the Reaction: The deprotection is an equilibrium process.[13] If the trityl cation is not effectively scavenged, it can re-react with the deprotected functional group. Ensure an adequate amount of an appropriate scavenger is present.

Problem: Side Product Formation (Alkylation)
  • Symptom: Characterization reveals byproducts corresponding to the addition of a trityl group to other parts of your molecule (e.g., tryptophan indole ring).

  • Potential Causes & Solutions:

    • Inefficient Scavenging: The concentration or reactivity of your scavenger may be insufficient to trap all the generated trityl cations.

      • Increase the equivalents of your current scavenger.

      • Switch to a more reactive scavenger. Triisopropylsilane (TIS) is a highly effective choice for preventing alkylation of tryptophan.[9]

    • High Concentration of Reactants: A high concentration of the substrate can increase the likelihood of intermolecular side reactions. Consider diluting the reaction mixture.

Problem: Degradation of the Substrate
  • Symptom: Low yield of the desired product and the presence of multiple unidentifiable byproducts.

  • Potential Causes & Solutions:

    • Acid-Labile Functional Groups: Your molecule may contain other functional groups that are not stable to the acidic conditions.

      • Use milder deprotection conditions. For example, if you are using TFA, try switching to formic or acetic acid.[1]

      • Consider a non-acidic deprotection method if applicable.

    • Oxidation: Some residues, like methionine, are susceptible to oxidation during prolonged acid treatment.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Use scavengers like ethyl methyl sulfide (EMS) or thioanisole to suppress oxidation.[12]

Troubleshooting_Trityl_Deprotection start Deprotection Outcome incomplete Incomplete Deprotection start->incomplete No side_products Side Products (Alkylation) start->side_products No degradation Substrate Degradation start->degradation No success Successful Deprotection start->success Yes sol_incomplete1 Increase Acid Strength/ Concentration incomplete->sol_incomplete1 sol_incomplete2 Extend Reaction Time/ Increase Temperature incomplete->sol_incomplete2 sol_incomplete3 Add/Increase Scavenger incomplete->sol_incomplete3 sol_side_products1 Increase Scavenger Concentration side_products->sol_side_products1 sol_side_products2 Use More Reactive Scavenger (e.g., TIS) side_products->sol_side_products2 sol_degradation1 Use Milder Acid degradation->sol_degradation1 sol_degradation2 Use Inert Atmosphere/ Oxidation Scavengers degradation->sol_degradation2 sol_incomplete1->side_products sol_incomplete2->degradation

Caption: A decision tree for troubleshooting trityl deprotection.

Experimental Protocols

Protocol 1: General Procedure for Trityl Deprotection using TFA

This protocol is suitable for a wide range of acid-stable substrates.

Materials:

  • Trityl-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)[5]

  • Triisopropylsilane (TIS)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Add TIS (2.0 - 5.0 equiv) to the stirred solution.

  • Dropwise, add TFA (2.0 - 10.0 equiv) at room temperature. The appearance of a yellow or orange color often indicates the formation of the trityl cation.[14]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).[5]

  • Upon completion, carefully quench the reaction by adding it to a stirred solution of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mild Deprotection of a Trityl Ether using Formic Acid

This protocol is an alternative for substrates sensitive to strong acids like TFA.[2]

Materials:

  • Trityl-protected alcohol (1.0 equiv)

  • Formic acid (97+%)[2]

  • Dioxane (optional, for co-evaporation)

  • Standard laboratory glassware

  • High-vacuum pump

Procedure:

  • Treat the trityl-protected alcohol with cold formic acid (97+%) for approximately 3-5 minutes.[2]

  • Evaporate the formic acid using a high-vacuum pump at room temperature.

  • To aid in the complete removal of formic acid, co-evaporate the residue twice from dioxane.[2]

  • The residue can be further purified by extraction or chromatography to remove the triphenylmethanol byproduct.[2]

References

  • Acid-Labile Protecting Groups. (n.d.). Fiveable.
  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis.
  • Barlos, K., & Gatos, D. (1999). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed.
  • Glen Research. (n.d.). Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Glen Report 36-15.
  • Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. (n.d.).
  • De Napoli, L., et al. (1999). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry - ACS Publications.
  • A Comparative Guide to the Efficacy of Different Scavengers for Trityl Cation Trapping. (n.d.). Benchchem.
  • Amino protecting group—triphenylmethyl series. (2025). Suzhou Highfine Biotech.
  • Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. (n.d.). Benchchem.
  • A Technical Guide to Trityl Group Protection in Chemical Synthesis. (n.d.). Benchchem.
  • Trityl Protection. (n.d.). Common Organic Chemistry.
  • Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. (2025). ResearchGate.
  • Application Note: Standard Cleavage Protocols for the Removal of the Trityl (Trt) Group from D-Cysteine. (2025). Benchchem.
  • Troubleshooting incomplete cleavage of the trityl group from D-cysteine. (n.d.). Benchchem.
  • Impact of scavengers on Trt group removal and side reactions. (n.d.). Benchchem.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018). ResearchGate.
  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
  • Reduction of cysteine-S-protecting groups by triisopropylsilane. (n.d.). PMC - NIH.

Sources

Technical Support Center: Solubility Challenges with (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting solubility issues related to (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in dissolving this compound in organic solvents. Here, we will explore the underlying chemical principles governing its solubility and provide practical, step-by-step guidance to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in common organic solvents. Why is this compound so poorly soluble?

A1: The solubility of this compound is influenced by a combination of factors stemming from its molecular structure. The large, non-polar trityl group contributes significantly to its hydrophobic character, making it less soluble in polar solvents.[1][2] While the imidazole ring and the hydroxyl group introduce some polarity, their influence is often overshadowed by the bulky, non-polar trityl and dimethylphenyl groups. This structural combination can lead to high lattice energy in the solid state, requiring more energy to break the crystal lattice than is gained by solvation.

The key structural features affecting solubility are:

  • Trityl Group: A very bulky and hydrophobic group that sterically hinders solvent interaction with the more polar parts of the molecule.

  • 2,3-Dimethylphenyl Group: This aromatic group is also non-polar and contributes to the overall low affinity for polar solvents.[3][4]

  • Imidazole Ring: While containing nitrogen atoms capable of hydrogen bonding, the trityl group attached to one of the nitrogens reduces its ability to participate in hydrogen bonding as a donor.

  • Methanol Group (-CH2OH): This group can act as a hydrogen bond donor and acceptor, but its contribution to overall solubility can be limited by the steric hindrance of the adjacent bulky groups.

G compound This compound trityl Trityl Group (Bulky, Non-polar) compound->trityl Decreases solubility in polar solvents dimethylphenyl 2,3-Dimethylphenyl Group (Non-polar) compound->dimethylphenyl Decreases solubility in polar solvents imidazole Imidazole Ring (Polar, H-bond acceptor) compound->imidazole Increases solubility in polar solvents methanol Methanol Group (Polar, H-bond donor/acceptor) compound->methanol Increases solubility in polar solvents

Q2: I have tried using common solvents like methanol and acetone with little success. What solvents are more likely to dissolve this compound?

A2: Given the predominantly non-polar nature of the molecule, you are more likely to have success with less polar or chlorinated solvents. Based on the properties of similar trityl-imidazole compounds, solvents like dichloromethane (DCM) and chloroform are often effective.[1] It is also worth exploring a range of solvents with varying polarities.

Here is a table of suggested solvents to try, starting with the most likely to be successful:

SolventPolarity IndexDielectric Constant (20°C)Key Characteristics
Dichloromethane (DCM)3.19.1Good for non-polar to moderately polar compounds.
Chloroform4.14.8Similar to DCM, can be slightly better for some compounds.
Tetrahydrofuran (THF)4.07.6Aprotic, can solvate a range of compounds.
Toluene2.42.4Aromatic solvent, good for non-polar compounds.
Dimethyl Sulfoxide (DMSO)7.246.7Highly polar aprotic, can be effective but hygroscopic. [5]
N,N-Dimethylformamide (DMF)6.436.7Polar aprotic, often used in synthesis.[6]

Experimental Protocol: Solvent Screening

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1-2 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the table above.

  • Observation: Agitate the vials at room temperature (e.g., vortex for 30 seconds). Observe for dissolution.

  • Heating/Sonication: If the compound does not dissolve, gently warm the vial or place it in an ultrasonic bath for a few minutes.[5]

  • Incremental Addition: If the compound still has not dissolved, add another measured volume of the solvent and repeat the agitation and heating/sonication steps.

  • Record Keeping: Carefully record the amount of solvent required to fully dissolve the compound to estimate its solubility.

Q3: I managed to dissolve the compound in DMSO, but it crashed out when I added my aqueous buffer. What can I do to prevent this?

A3: This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (like DMSO) is introduced to a poor solvent (like an aqueous buffer), causing a rapid decrease in solubility and subsequent precipitation.

To mitigate this, you can try the following strategies:

  • Use a Co-solvent System: Instead of adding the DMSO stock directly to the aqueous buffer, try preparing an intermediate solution with a co-solvent that is miscible with both DMSO and water, such as ethanol or isopropanol. This can create a more gradual change in solvent polarity.

  • Slow Addition with Vigorous Stirring: Add your DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Optimize the Final DMSO Concentration: Determine the maximum percentage of DMSO your final solution can tolerate without causing precipitation. This may require some experimentation, but many biological assays can tolerate up to 1-5% DMSO.

  • Consider Formulation Aids: For in-vitro assays, you might consider using solubilizing agents like Tween-80 or PEG300 in your final solution.[5] A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

G start Compound in DMSO add_buffer Add Aqueous Buffer start->add_buffer precipitate Precipitation Occurs add_buffer->precipitate strategy1 Use Co-solvent precipitate->strategy1 strategy2 Slow Addition with Stirring precipitate->strategy2 strategy3 Optimize DMSO % precipitate->strategy3 success Stable Solution strategy1->success strategy2->success strategy3->success

Q4: Can temperature be used to improve the solubility of this compound?

A4: Yes, for most compounds, solubility increases with temperature.[7] Gently warming the solvent while attempting to dissolve your compound can be an effective strategy. However, it is crucial to be aware of the compound's stability at elevated temperatures.

Protocol for Temperature-Assisted Dissolution:

  • Initial Attempt: Try to dissolve the compound at room temperature first.

  • Gentle Warming: If solubility is low, warm the solvent in a water bath to a moderate temperature (e.g., 40-60°C). Avoid aggressive heating to prevent potential decomposition.

  • Add Compound: Add the compound to the pre-warmed solvent and stir until it dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Observe for any signs of precipitation as the solution cools. If the compound remains in solution, you have successfully created a supersaturated solution at room temperature. Be aware that these solutions can be metastable and may precipitate over time or with agitation.

Caution: Always consider the boiling point of your chosen solvent and take appropriate safety precautions when heating flammable organic liquids.

References

  • Quinoline. (n.d.). 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethylphenol. Retrieved from [Link]

  • PubChem. (n.d.). (2,3-Dimethylphenyl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Arnold, M. E., et al. (2024). Water-Soluble Trityl Radicals for Fluorescence Imaging. Molecules, 29(5), 995. Retrieved from [Link]

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Technical Support Center: Synthesis of Chiral Imidazole Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Racemization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, FAQs, and validated protocols to help you maintain stereochemical integrity during the synthesis of chiral imidazole alcohols.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues in a question-and-answer format, providing in-depth causal explanations and actionable solutions.

Question 1: My chiral imidazole alcohol is showing significant racemization after purification by silica gel chromatography. What's happening and how can I prevent it?

Answer: This is a common and often overlooked cause of racemization. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. This acidity can catalyze racemization, especially in benzylic alcohols or other alcohols that can form stabilized carbocation intermediates.[1]

  • The Mechanism: The acidic protons on the silica surface can protonate the hydroxyl group of your alcohol, turning it into a good leaving group (water). Departure of water generates a planar, achiral carbocation. The subsequent re-addition of water (or another nucleophile) can occur from either face of the carbocation, leading to a racemic mixture.[2][3]

  • Solutions & Preventative Measures:

    • Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in a dilute solution of a non-nucleophilic base, like triethylamine (~1% in your eluent), then remove the excess solvent. This deactivates the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic, deactivated silica gel.

    • Buffer the Eluent: Add a small amount (0.1-0.5%) of a volatile base, such as triethylamine or pyridine, to your mobile phase. This will neutralize acidic sites as the eluent flows through the column.

    • Minimize Contact Time: If you must use standard silica, run the column as quickly as possible to reduce the time your compound is in contact with the acidic stationary phase.

Question 2: I'm using a chiral reducing agent, but the enantiomeric excess (e.e.) of my imidazole alcohol is lower than expected. What are the potential causes?

Answer: Low enantiomeric excess in an asymmetric reduction points to several potential issues, ranging from reagent quality to a competing non-selective background reaction.

  • Potential Causes & Troubleshooting Steps:

    • Catalyst/Reagent Quality: Ensure your chiral catalyst, such as an oxazaborolidine for a Corey-Bakshi-Shibata (CBS) reduction, is pure and has not degraded.[4][5][6][7] These reagents are often sensitive to air and moisture.[8] It's advisable to use freshly opened reagents or store them under an inert atmosphere.

    • Racemic Background Reaction: The non-catalyzed reduction of the ketone by the borane reagent itself may be occurring in parallel with the desired asymmetric reduction.[8] This uncatalyzed reaction is not stereoselective and will produce a racemic mixture, thereby lowering the overall e.e. To mitigate this, ensure slow addition of the borane source to the mixture of the ketone and the chiral catalyst.

    • Reaction Temperature: Asymmetric reactions often have a narrow optimal temperature range. A temperature that is too high can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. Conversely, a temperature that is too low may stall the reaction.

    • Substrate Purity: Impurities in your starting ketone can sometimes interfere with the catalyst, leading to reduced efficiency and selectivity.

Workflow for Troubleshooting Low Enantiomeric Excess

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Action & Optimization P Low Enantiomeric Excess (e.e.) Observed A Check Catalyst/Reagent Integrity (Purity, Age, Storage) P->A B Review Reaction Conditions (Temperature, Addition Rate) P->B C Analyze for Background Reaction (Uncatalyzed Reduction) P->C D Verify Substrate Purity P->D Sol_A Use Fresh/Purified Catalyst Store Under Inert Atmosphere A->Sol_A Degradation Found Sol_B Optimize Temperature Slow Reagent Addition B->Sol_B Conditions Suboptimal Sol_C Modify Stoichiometry (e.g., Increase Catalyst Loading) C->Sol_C Evidence of Racemic Pathway Sol_D Purify Starting Material D->Sol_D Impurities Detected

Caption: A logical workflow for diagnosing and resolving low e.e.

Question 3: During functional group manipulation of my chiral imidazole alcohol, I'm observing a loss of stereochemical purity. Which reaction conditions are suspect?

Answer: Any reaction condition that can reversibly form a planar intermediate at the chiral center is a risk for racemization.

  • Suspect Conditions:

    • Strongly Acidic or Basic Conditions: As mentioned previously, both strong acids and bases can promote racemization. Acids can lead to carbocation formation, while strong bases can, in some cases, deprotonate the carbinol proton, although this is less common for alcohols compared to carbonyl compounds.[3]

    • Redox Cycling: If your reaction mixture contains trace oxidizing and reducing agents, your chiral alcohol could be oxidized to the corresponding achiral ketone and then non-selectively reduced back to the racemic alcohol.[9]

    • High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization, even under seemingly neutral conditions.

Question 4: Can the imidazole ring itself contribute to racemization of the adjacent alcohol?

Answer: Yes, the imidazole ring can participate in racemization, particularly if the alcohol is at a benzylic-like position. The nitrogen atoms of the imidazole can be protonated under acidic conditions. This can increase the stability of a transient carbocation at the adjacent carbon, thereby facilitating an SN1-type racemization pathway. The stability of benzylic alcohols and their susceptibility to racemization is a well-documented phenomenon.[10][11]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most reliable methods for synthesizing enantiopure imidazole alcohols?

The most robust and widely used methods involve the asymmetric reduction of a corresponding prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method that uses a chiral oxazaborolidine catalyst to deliver a hydride from borane to one face of the ketone with high enantioselectivity.[4][5][6] Another excellent approach is enzymatic reduction using ketoreductases, which often provide exceptionally high e.e. values under mild conditions.[12][13]

FAQ 2: How can I accurately determine the enantiomeric excess (e.e.) of my product?

The gold standard for determining e.e. is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[14][15][16][17] This technique separates the two enantiomers, and the e.e. can be calculated from the relative areas of the two peaks.[18] It is crucial to develop a robust HPLC method and validate it with a racemic sample to ensure baseline separation of the enantiomers.[17]

Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[17]

FAQ 3: Are there any specific chiral catalysts you recommend for these syntheses?

For the asymmetric reduction of ketones to alcohols, the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalysts are commercially available and have a broad substrate scope with well-documented, predictable outcomes. The choice between the (R) and (S) catalyst determines which enantiomer of the alcohol is produced.[5]

Key Experimental Protocols

Protocol 1: Enantioselective CBS Reduction of an Acylimidazole

This protocol provides a general procedure for the asymmetric reduction of a ketone adjacent to an imidazole ring.

Materials:

  • Acylimidazole substrate

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the acylimidazole substrate (1.0 eq) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred solution.

  • Borane Addition: Add the BH3·THF solution (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Neutralize the mixture with saturated NaHCO3 solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using the appropriate method (e.g., flash chromatography with neutralized silica gel).

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., Chiralpak® series)

Procedure:

  • Standard Preparation (Racemic): Prepare a solution of the racemic alcohol (~1 mg/mL) in the mobile phase. This is essential to confirm the retention times of both enantiomers and to ensure they are well-resolved.

  • Sample Preparation: Prepare a solution of your synthesized chiral alcohol at the same concentration as the standard.

  • Method Development:

    • Inject the racemic standard.

    • Optimize the mobile phase composition (typically a mixture of hexane and isopropanol) to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.[17]

    • Adjust the flow rate as needed.

  • Sample Analysis: Once the method is optimized, inject your sample.

  • Quantification: Integrate the peak areas for both enantiomers and calculate the % e.e. using the formula provided in FAQ 2.

Data Summary Tables

Table 1: Influence of Reaction Conditions on Racemization

ConditionPotential for RacemizationRationale
Standard Silica Gel HighAcidic silanol groups catalyze carbocation formation.[1]
Strong Acid (e.g., HCl) HighProtonation of the hydroxyl group leads to SN1-type racemization.[2][9]
Strong Base (e.g., NaH) ModerateCan facilitate racemization, though less common for alcohols.
Elevated Temperature (> 80 °C) Moderate to HighProvides energy to overcome the racemization activation barrier.
Neutralized Silica Gel LowAcidic sites are deactivated, preventing catalysis.
Buffered Eluent (0.5% Et3N) LowNeutralizes acidic sites on the stationary phase during chromatography.

Table 2: Comparison of Asymmetric Reduction Methods

MethodChiral SourceTypical e.e. (%)AdvantagesDisadvantages
CBS Reduction Oxazaborolidine Catalyst85 - >99Highly predictable, well-studied, broad scope.[4][5]Air and moisture sensitive reagents.
Enzymatic Reduction Ketoreductase (KRED)>99Extremely high selectivity, mild conditions (aqueous, RT).[12]Requires screening for a compatible enzyme.
Asymmetric Transfer Hydrogenation Chiral Ru or Rh complex90 - >99Uses safe hydrogen sources like isopropanol.May require higher catalyst loading.

Mechanistic Diagram

Caption: Mechanism of acid-catalyzed racemization via a planar carbocation.

References

  • Corey–Itsuno reduction - Wikipedia. Available at: [Link]

  • Yang, A., Gehring, A., & Li, T. (2000). Study of the racemization observed in the amide bond forming reaction on silica gel.
  • Corey–Itsuno reduction - Grokipedia. Available at: [Link]

  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? (2020). ChemistrySelect, 5(6), 1810-1817. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

  • Norick, A. L., & Li, T. (2005). Study of the racemization observed in the amide bond forming reaction on silica gel. Journal of chromatographic science, 43(10), 526–529. Available at: [Link]

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. - ISOMERLAB. Available at: [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Chiral Purity (enantiomer excess) for HPLC - Physics Forums. Available at: [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. Available at: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(21), 5874-5893. Available at: [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Conversion of racemic alcohols to optically pure amine precursors enabled by catalyst dynamic kinetic resolution - accedaCRIS. Available at: [Link]

  • The action of the usual chromatographic adsorb- ents as catalysts for various organic reactions has been noted before.* It has n - datapdf.com. Available at: [Link]

  • Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals - Organic Chemistry Portal. Available at: [Link]

  • Stereochemical editing: Catalytic racemization of secondary alcohols and amines. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization - PMC - PubMed Central. Available at: [Link]

  • Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes | Organic Letters - ACS Publications. Available at: [Link]

  • On the Mechanisms of Enantiomer Separations by Chiral Thin-Layer Chromatography on Silica Gel, and Implications when Densitometric Detection is used. A Mini Review - ResearchGate. Available at: [Link]

  • Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. Available at: [Link]

  • Chiral resolution - Wikipedia. Available at: [Link]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Available at: [Link]

  • Asymmetric reactions_synthesis. Available at: [Link]

  • Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation - Green Chemistry (RSC Publishing). Available at: [Link]

  • Alcohol synthesis via acid-catalyzed alkene hydration - YouTube. Available at: [Link]

  • Racemization of Carbonyl Compounds - AK Lectures. Available at: [Link]

  • Air-Stable Racemization Catalysts for the Dynamic Kinetic Resolution of Secondary Alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 19.11: Racemization - Chemistry LibreTexts. Available at: [Link]

  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - NIH. Available at: [Link]

  • Asymmetric-Synthesis. Available at: [Link]

  • ASYMMETRIC SYNTHESIS - eGyanKosh. Available at: [Link]

  • Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC - PubMed Central. Available at: [Link]

  • Asymmetric Synthesis - University of York. Available at: [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal. Available at: [Link]

  • Enantiospecific Intramolecular Heck Reactions of Secondary Benzylic Ethers | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

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Stability of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Guide Objective: This document provides a comprehensive technical overview of the stability of this compound under acidic conditions. It includes frequently asked questions, detailed troubleshooting guides for common experimental issues, validated protocols, and mechanistic insights to empower researchers to handle this compound effectively.

Overview of Chemical Stability

This compound is a complex organic molecule featuring a critical, acid-labile protecting group. The primary point of instability in this molecule under acidic conditions is not the core imidazole or phenyl rings, but the N-trityl (triphenylmethyl) group attached to the imidazole nitrogen. The trityl group is intentionally designed to be removed under mild acidic conditions, a process known as deprotection. Understanding the kinetics, mechanism, and potential side reactions of this process is crucial for its successful use in multi-step syntheses.

This guide will walk you through the essential chemical principles and provide practical, field-tested advice for managing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What part of the molecule is chemically unstable in acid? The bond between the imidazole nitrogen at position 1 (N-1) and the trityl group's quaternary carbon is the most susceptible to cleavage under acidic conditions. The trityl group is a bulky protecting group specifically chosen for its high acid lability.[1]

Q2: What is the general mechanism of this acid-catalyzed decomposition? The deprotection proceeds through an SN1-type mechanism. An acid catalyst protonates the imidazole ring, which facilitates the cleavage of the nitrogen-carbon bond. This cleavage results in the formation of a deprotected imidazole and a highly stable trityl carbocation, which is stabilized by resonance across its three phenyl rings.[2][3]

Q3: Is the imidazole ring or the dimethylphenyl group stable in acid? Yes, under the conditions typically used for trityl deprotection, both the imidazole and the 2,3-dimethylphenyl moieties are stable. The imidazole ring is aromatic and will be protonated at the N-3 position by strong acids to form a stable imidazolium salt, but the ring itself will not degrade.[4][5]

Q4: What are the expected products after exposure to acid? The primary products are the deprotected molecule, (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol , and the trityl cation. The trityl cation is highly reactive and will be quenched by any nucleophile in the medium.

  • In the presence of water, it forms triphenylmethanol.[6]

  • In the presence of a scavenger like triisopropylsilane (TIS), it is irreversibly reduced to triphenylmethane.[7]

Q5: Can I visually monitor the deprotection reaction? Yes. The formation of the trityl carbocation often produces a vibrant yellow or orange color in the reaction mixture.[8][9] The intensity of this color can serve as a qualitative indicator of the reaction's progress. For quantitative analysis, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used.[10]

Mechanistic Insights: The Deprotection Pathway

The acid-catalyzed removal of the N-trityl group is a well-understood process. The key step is the formation of the resonance-stabilized trityl cation, which makes the trityl group an excellent leaving group. The process is often reversible, necessitating specific strategies to drive the reaction to completion.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: C-N Bond Cleavage (Rate-Limiting) cluster_2 Step 3: Cation Trapping (Irreversible) A Trityl-Protected Imidazole (Starting Material) B Protonated Imidazolium Intermediate A->B + H⁺ (Acid) C Deprotected Imidazole B->C Sₙ1 Cleavage D Trityl Cation (Tr⁺) (Yellow/Orange Color) B->D Sₙ1 Cleavage E Triphenylmethane (Stable Byproduct) D->E + Scavenger (e.g., TIS)

Caption: Mechanism of acid-catalyzed N-trityl deprotection.

Troubleshooting Guide

This section addresses specific problems encountered during experiments involving the acidic treatment of this compound.

Q: My deprotection reaction is slow or incomplete. What are the likely causes and how can I fix it?

A: Incomplete deprotection is a common issue. The primary causes are related to the reaction equilibrium and reagent activity.

  • Cause 1: Insufficient Acid. The acid is a catalyst, but an adequate concentration is needed to drive the reaction.

    • Solution: Increase the equivalents of acid (e.g., from 2 to 10 equivalents of TFA) or switch to a stronger acid.[10]

  • Cause 2: Reversible Reaction. The generated trityl cation can re-attach to the deprotected imidazole nitrogen, stalling the reaction.[8] This is especially true if the concentration of the substrate is high.

    • Solution: Add a scavenger . Triisopropylsilane (TIS) is highly effective at irreversibly trapping the trityl cation, shifting the equilibrium toward the products.[7] Water can also act as a scavenger but is less efficient.

  • Cause 3: Suboptimal Conditions. Low temperature or short reaction times may not be sufficient for complete cleavage.

    • Solution: Allow the reaction to stir longer (monitor by TLC/LC-MS) or let it proceed at room temperature if you are running it at 0°C. Typical reaction times are 2-4 hours.[1][10]

Q: I'm observing multiple unexpected spots on my TLC plate. What are these side products?

A: The appearance of multiple products points to side reactions, almost always involving the highly reactive trityl cation.

  • Cause 1: Re-attachment of Trityl Group. As mentioned, this is a common issue leading to a mixture of starting material and product.[7]

    • Solution: The definitive solution is to use an effective scavenger like TIS in the reaction mixture.

  • Cause 2: Alkylation of Other Nucleophiles. The trityl cation is a potent electrophile and can alkylate other nucleophilic sites. In this specific molecule, the hydroxyl (-OH) group of the methanol moiety could potentially be alkylated to form a trityl ether, although N-alkylation is generally more favorable.

    • Solution: Scavengers are again the best defense. By rapidly quenching the trityl cation, they prevent it from reacting elsewhere.

Q: How do I choose the correct acidic conditions for my purpose?

A: The choice of acid depends on the desired outcome and the presence of other acid-sensitive functional groups in the molecule.

Acid SystemConcentrationTypical Use CaseAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 2-10% in DCMStandard, reliable deprotectionFast, effective, volatile (easy removal)Harsh; may cleave other acid-labile groups
Formic Acid 80-97%Milder deprotectionGood for substrates with other sensitive groupsLess volatile, may require co-evaporation to remove
Acetic Acid 80% in H₂OVery mild deprotectionHighly selective for very labile groupsCan be very slow (hours to days)
HCl 1-4 M in Dioxane/EtOAcGeneral deprotectionInexpensive, effectiveNon-volatile, requires careful basic workup

This data is compiled from general organic chemistry principles and procedures.[2][10] Always perform a small-scale trial to find the optimal conditions for your specific substrate and scale.[7]

G start Is Deprotection Incomplete? check_scavenger Did you use a scavenger (e.g., TIS)? start->check_scavenger Yes side_reactions Are there side products? start->side_reactions No add_scavenger Add 1.5-2.0 eq. of TIS. Monitor by TLC/LC-MS. check_scavenger->add_scavenger No check_acid Is acid concentration/strength sufficient? check_scavenger->check_acid Yes add_scavenger->check_acid increase_acid Increase acid concentration or switch to a stronger acid (e.g., TFA). check_acid->increase_acid No check_time Is reaction time sufficient (typically 2-4h)? check_acid->check_time Yes increase_acid->check_time increase_time Increase reaction time. Monitor progress. check_time->increase_time No success Reaction Complete. Proceed to workup. check_time->success Yes increase_time->success scavenger_solution Incomplete cation trapping is likely. Use/increase scavenger (TIS). side_reactions->scavenger_solution Yes side_reactions->success No milder_conditions Consider milder conditions (e.g., Formic Acid, lower temp). scavenger_solution->milder_conditions

Caption: Troubleshooting workflow for N-trityl deprotection.

Experimental Protocols

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA) and TIS

This protocol describes a robust method for the complete removal of the N-trityl group.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Triisopropylsilane (TIS)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer

  • Procedure:

    • Dissolution: Dissolve the trityl-protected compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Scavenger Addition: Add triisopropylsilane (TIS) (1.5-2.0 equiv) to the solution and stir.

    • Acid Addition: Add TFA (5.0-10.0 equiv) dropwise to the stirred solution at room temperature. A yellow-orange color should develop.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 1-4 hours.[10]

    • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentration & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to separate the deprotected product from the triphenylmethane byproduct.

Protocol 2: Controlled Stability Study

This protocol is designed to assess the compound's stability across a range of acidic conditions to find the optimal deprotection method.

  • Setup: In separate small vials, dissolve an equal, known amount of the starting material in DCM.

  • Variable Addition: To each vial, add a different acidic reagent according to the table in the troubleshooting section (e.g., Vial 1: 2% TFA; Vial 2: 10% TFA; Vial 3: 80% Acetic Acid, etc.). Include a vial with TIS and one without for a key comparison.

  • Time-Course Analysis: At set time points (e.g., 15 min, 1h, 4h, 24h), take a small aliquot from each vial, quench it in a separate microvial containing a drop of saturated NaHCO₃, and spot it on a TLC plate.

  • Analysis: Develop the TLC plate and visualize the spots. Compare the consumption of starting material and the formation of the product and any byproducts across the different conditions and time points. This allows for a direct comparison of the rate and cleanliness of the reaction under each condition.

References

  • de Oliveira, R. B., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8393. Available at: [Link]

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • Reddit r/chemhelp. (2014). I don't understand why imidazole has a weak acidic group. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? [Request PDF]. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Glen Research. (2009). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. The Glen Report, 21(1), 9-10. Retrieved from [Link]

  • Hamissa, C., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Amino Acids, 54, 1421–1435. Available at: [Link]

  • Chaux, R., et al. (2016). Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. European Journal of Medicinal Chemistry, 122, 598-613. Available at: [Link]

  • Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC-Acid Deprotection of Trityl Group. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Method for Deprotection of Trityl Ethers Using Column Chromatography [Request PDF]. Retrieved from [Link]

Sources

Troubleshooting low conversion in imidazole alkylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for troubleshooting N-alkylation of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, with a primary focus on overcoming low reaction conversion. The content is structured in a question-and-answer format to provide direct solutions to specific experimental issues.

Section 1: Fundamental Questions & Reaction Principles

This section addresses the core principles of imidazole alkylation and the common reasons for reaction failure. Understanding these fundamentals is the first step toward effective troubleshooting.

FAQ: My imidazole alkylation reaction has low or no conversion. What are the most common causes?

Low conversion in imidazole N-alkylation is a frequent issue that typically stems from one or more of the following factors:

  • Incomplete Deprotonation: The N-H proton of the imidazole ring has a pKa of approximately 14.4.[1][2] For the imidazole to act as an effective nucleophile, this proton must be removed by a base to form the imidazolide anion. If the chosen base is not strong enough to deprotonate the imidazole completely, the concentration of the active nucleophile will be low, leading to poor conversion.[3]

  • Poor Reagent Reactivity: The reactivity of the alkylating agent is critical. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, and the efficiency depends heavily on the leaving group. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl > R-F.[3] Similarly, sterically hindered alkylating agents will react more slowly.[4]

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time significantly impacts the outcome. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can dissolve the reagents and stabilize the transition state.[3] Insufficient temperature or time can also result in an incomplete reaction.[5]

  • Reagent Degradation: Bases like sodium hydride (NaH) are highly sensitive to moisture and can lose their activity if not handled under strictly anhydrous conditions.[6] Alkylating agents can also degrade over time. Using fresh, high-purity reagents is essential.[4]

FAQ: How do I choose the correct base and solvent?

The selection of the base and solvent system is arguably the most critical decision in planning an imidazole alkylation.

Choosing a Base: The base must be strong enough to deprotonate the imidazole ring (pKa ≈ 14.4).

  • Strong Bases (for complete deprotonation): Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the imidazole, driving the equilibrium towards the highly nucleophilic imidazolide anion. It is typically used in anhydrous aprotic solvents like THF or DMF.[3][7]

  • Weaker Bases (for reactive substrates): For reactions involving highly reactive alkylating agents (e.g., benzyl bromide or methyl iodide), weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) can be sufficient.[3] Cs₂CO₃ is often noted for its high efficacy, which is sometimes attributed to the "cesium effect," enhancing the nucleophilicity of the anion.[8]

Choosing a Solvent: The solvent must dissolve the imidazole, the base, and the alkylating agent.

  • Polar Aprotic Solvents: These are the most common choices. N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent options because they effectively solvate the cations of the base, leaving the imidazolide anion more "naked" and nucleophilic.[3]

  • Ethereal Solvents: Tetrahydrofuran (THF) is often used, particularly with NaH. However, the solubility of imidazole salts can be lower in THF compared to DMF or DMSO.[5]

Table 1: Comparison of Common Bases for Imidazole Alkylation
BasepKa of Conjugate AcidTypical Solvent(s)Key Considerations
Sodium Hydride (NaH)~36THF, DMFHighly effective, requires strict anhydrous conditions. Generates H₂ gas.[3][7]
Potassium Carbonate (K₂CO₃)10.3DMF, MeCN, AcetoneMilder, safer, and often used in industrial processes. May require higher temperatures.[7][9]
Cesium Carbonate (Cs₂CO₃)10.3DMF, MeCNOften provides higher yields than K₂CO₃, though it is more expensive.[3][8]
Potassium Hydroxide (KOH)15.7DMSO, TolueneStrong and inexpensive, but the byproduct (water) can interfere with some reactions.[5]
FAQ: How does the nature of the alkylating agent affect the reaction?

The structure of the alkylating agent (R-X) profoundly influences the reaction rate and success.

  • Leaving Group Ability: As an SN2-type reaction, the rate is highly dependent on the leaving group (X). Iodides are the most reactive, followed by bromides and chlorides. Tosylates and mesylates are also excellent leaving groups.[3] If you have low conversion with an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).[6]

  • Steric Hindrance: The reaction is sensitive to steric bulk on both the alkylating agent and the imidazole substrate.[10][11] Tertiary alkyl halides are generally unreactive and will lead to elimination side reactions. Secondary halides react slower than primary ones. If your alkylating agent is sterically demanding, you may need to use higher temperatures, longer reaction times, or alternative methods.[4]

Section 2: Troubleshooting Specific Problems

This section provides solutions for more complex issues that arise even when the basic conditions are met.

FAQ: I'm observing a mixture of regioisomers. How can I improve selectivity?

For an unsymmetrically substituted imidazole (e.g., 4-nitroimidazole), alkylation can occur at either the N-1 or N-3 nitrogen, leading to a mixture of products.[7] This is because the imidazolide anion has two nucleophilic nitrogen atoms, and the negative charge is delocalized across both.[12]

  • Electronic Effects: Electron-withdrawing groups (EWGs) decrease the electron density at the adjacent nitrogen, making the more distant nitrogen the more nucleophilic and favored site of attack.[13]

  • Steric Effects: Bulky substituents will sterically hinder the adjacent nitrogen, directing the alkylating agent to the less hindered nitrogen atom. This effect becomes more pronounced with larger alkylating agents.[4][13]

  • Controlling Regioselectivity: If you cannot achieve the desired selectivity by modifying the alkylating agent, solvent, or base, a protecting group strategy is the most reliable approach.[6] By protecting one nitrogen, you force the alkylation to occur at the other. The (2-trimethylsilyl)ethoxymethyl (SEM) group is one example that allows for regioselective functionalization.[14]

FAQ: My starting material is consumed, but I'm getting significant side products. What is happening?

The most common side reaction is the formation of a quaternary imidazolium salt. This occurs when the N-alkylated imidazole product acts as a nucleophile and undergoes a second alkylation.[4]

How to Minimize Over-Alkylation:

  • Control Stoichiometry: Use a slight excess of the imidazole relative to the alkylating agent (e.g., 1.1 to 1 equivalents) instead of an excess of the alkylating agent.[4]

  • Lower the Reaction Temperature: Second alkylations are often slower than the first. Running the reaction at the lowest possible temperature that allows for the consumption of the starting material can minimize the formation of the quaternary salt.[4]

  • Monitor the Reaction: Closely follow the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting imidazole is consumed.[4]

  • Dilute the Reaction: High concentrations can increase the likelihood of the product molecule reacting further. Running the reaction under more dilute conditions may help.[4]

FAQ: My imidazole substrate is sterically hindered. What strategies can I use?

Steric hindrance near the nitrogen atoms can dramatically slow down or prevent alkylation.[4][10]

Strategies to Overcome Steric Hindrance:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier caused by steric repulsion.

  • Use a Less Bulky Alkylating Agent: If possible, choose a smaller alkylating agent.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently heating the polar solvent and reagents, often leading to higher yields in shorter times, especially for hindered substrates.[4]

FAQ: Are there alternative methods for N-alkylation when standard conditions fail?

Yes, when traditional SN2 methods fail, especially with hindered substrates or secondary alcohols as alkylating agents, other methods can be employed.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles using an alcohol under mild, neutral conditions. It employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD. This is particularly effective for sterically demanding substrates.[4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the N-arylation of imidazoles with aryl halides.[4]

Section 3: Protocols and Methodologies

The following are general starting protocols. They may require optimization for your specific substrates.

Protocol 1: N-Alkylation using a Strong Base (Sodium Hydride)

This method is suitable for a wide range of alkylating agents and ensures complete deprotonation of the imidazole.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF or THF via syringe to the flask. Cool the suspension to 0 °C in an ice bath.

  • Imidazole Addition: Dissolve the imidazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF/THF and add it dropwise to the stirred NaH suspension.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50-80 °C) may be required.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol is particularly useful for sterically hindered substrates or to accelerate slow reactions.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the imidazole derivative (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[4]

  • Solvent Addition: Add a high-boiling point polar aprotic solvent (e.g., DMF or DMSO, 3-5 mL).[4]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for a predetermined time (e.g., 10-30 minutes). Note: The optimal time and temperature must be determined empirically.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water, extract with an organic solvent, and purify as described in Protocol 1.[4]

Section 4: Visual Guides & Summaries

Diagrams

G cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole (Im-H) Imidazolide Imidazolide Anion (Im⁻) Imidazole->Imidazolide + B: Base Base (B:) Base->Imidazolide ConjugateAcid Conjugate Acid (B-H⁺) Imidazolide_ref Imidazolide Anion (Im⁻) Imidazolide->Imidazolide_ref AlkylHalide Alkylating Agent (R-X) Product N-Alkylated Imidazole (Im-R) AlkylHalide->Product LeavingGroup Leaving Group (X⁻) Imidazolide_ref->Product + R-X

Caption: General mechanism of imidazole N-alkylation.

Troubleshooting_Workflow cluster_check1 Initial Diagnosis cluster_no_reaction No Reaction cluster_side_products Side Product Formation start Low Conversion Observed check_sm Is Starting Material (SM) Consumed? start->check_sm cause1 Incomplete Deprotonation check_sm->cause1 No cause2 Inactive Alkylating Agent check_sm->cause2 No cause3 Conditions Too Mild check_sm->cause3 No cause4 Over-Alkylation (Quaternary Salt) check_sm->cause4 Yes cause5 Mixture of Regioisomers check_sm->cause5 Yes solution1 Use stronger base (NaH) Ensure anhydrous conditions cause1->solution1 solution2 Use fresh agent Add NaI catalyst cause2->solution2 solution3 Increase temperature/time Use microwave cause3->solution3 solution4 Use 1:1 stoichiometry Lower temperature Monitor reaction closely cause4->solution4 solution5 Optimize solvent/base Use protecting group strategy cause5->solution5

Caption: Troubleshooting workflow for low conversion.

References

  • Manoharan, T. S., & Brown, R. S. (1990). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1645-1650. Available at: [Link]

  • Aob Pharma. Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis. Available at: [Link]

  • Reddy, B. V. S., et al. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 2698-2705. Available at: [Link]

  • Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...). Available at: [Link]

  • Tawa, G. J., & Topol, I. A. (1997). Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. The Journal of Physical Chemistry A, 101(49), 9439-9445. Available at: [Link]

  • Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance. Physical Chemistry Chemical Physics, 13(32), 14496-14504. Available at: [Link]

  • Reddit. (2014). I don't understand why imidazole has a weak acidic group. r/chemhelp. Available at: [Link]

  • Barde, A., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(40), 16212–16215. Available at: [Link]

  • Reddit. (2020). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available at: [Link]

  • Otan, F., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. Available at: [Link]

  • Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107–1110. Available at: [Link]

  • ResearchGate. (2011). First and second deprotonation of imidazole. Available at: [Link]

  • Sharma, R., & Kumar, V. (2018). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available at: [Link]

  • Dou, Y., et al. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Biochemistry, 37(36), 12461-12472. Available at: [Link]

  • Synonyms.com. Optimization of reaction conditions: Significance and symbolism. Available at: [Link]

  • Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2082-2091. Available at: [Link]

  • Maciá-Agulló, J. A., et al. (2004). N-alkylation of imidazole by alkaline carbons. Journal of Catalysis, 224(1), 121-129. Available at: [Link]

  • Dou, H., & Van der Plas, H. C. (1978). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Recueil des Travaux Chimiques des Pays-Bas, 97(11), 288-290. Available at: [Link]

  • ResearchGate. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Available at: [Link]

  • Bautista-Hernández, C. I., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 27(23), 8206. Available at: [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. Available at: [Link]

  • Google Patents. (1991). US5011934A - Process for preparing 1-alkylimidazoles.
  • ResearchGate. (2007). Synthesis of N-alkylimidazolium salts and their utility as solvents in the Beckmann rearrangement. Available at: [Link]

  • Zenodo. (2024). Synthesis and Reactions of Imidazole. Available at: [Link]

  • University of Otago. N-Alkylation of imidazoles. Available at: [Link]

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Byproduct identification in the synthesis of substituted imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Substituted Imidazole Synthesis

A Guide to Byproduct Identification and Troubleshooting

Welcome to the Technical Support Center for Substituted Imidazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with one of the most ubiquitous heterocycles in modern chemistry. The synthesis of substituted imidazoles, while versatile, is often plagued by the formation of subtle and challenging byproducts. Understanding the genesis of these impurities is the first step toward rationally designing cleaner, higher-yielding, and more robust synthetic routes.

This document moves beyond simple protocols. It is structured to provide a deep, mechanistic understanding of why byproducts form and to equip you with the strategic knowledge to troubleshoot these issues effectively. We will explore common synthetic pathways, delve into the logic of byproduct identification, and provide field-proven protocols to characterize and ultimately eliminate these unwanted molecules from your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of substituted imidazoles in a practical, question-and-answer format.

Q1: My reaction yield is consistently low, and TLC analysis shows multiple faint spots in addition to my product. What are the likely causes?

Answer: Low yields in imidazole synthesis are often multifactorial. The primary culprits are typically incomplete reactions, the emergence of side reactions, or losses during workup and purification.[1]

  • Incomplete Reaction: The condensation reactions that form the imidazole ring are often equilibrium-driven and require sufficient energy and time.[1] Consider extending the reaction time or increasing the temperature. For syntheses involving the elimination of water, such as the Debus-Radziszewski reaction, ensure its effective removal. A Dean-Stark trap or the use of a compatible drying agent can drive the equilibrium toward the desired product.[1]

  • Sub-optimal pH: The reaction pH can be critical. For condensations involving carboxylic acids, acidic conditions are generally required. Conversely, if starting materials or the product are unstable to acid, careful pH monitoring and control are necessary.[1]

  • Side Reactions: Your starting materials may be consumed by competing reaction pathways. This is particularly common in multi-component reactions (MCRs) where stable intermediates, such as a Schiff base, can accumulate if not efficiently converted to the final product.[2]

Q2: I am attempting an N-alkylation on my imidazole core, but I'm getting a mixture of regioisomers. How can I improve selectivity?

Answer: This is a classic challenge. The imidazole scaffold contains multiple nitrogen atoms that are nucleophilic and can be alkylated, primarily the N1 and N3 positions of the imidazole ring itself, and potentially other nitrogens if they exist in the substituents (e.g., an imidazo[4,5-b]pyridine).[1]

The regioselectivity is highly dependent on the reaction conditions:

  • Steric Hindrance: The substituents already present on the imidazole ring can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms, thereby favoring alkylation at the less hindered site.

  • Base and Counter-ion: The choice of base is critical. A strong base like sodium hydride (NaH) will fully deprotonate the imidazole to form the imidazolide anion. The subsequent alkylation site can then be influenced by the nature of the counter-ion (e.g., Na+) and its coordination.

  • Solvent: The polarity of the solvent can influence which nitrogen atom is more available for alkylation. Protic solvents may solvate the imidazolide anion differently than aprotic solvents, affecting the outcome.

A systematic screening of bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and anhydrous solvents (e.g., DMF, THF, Acetonitrile) is the most effective strategy to optimize regioselectivity for your specific substrate.[1]

Q3: In my Debus-Radziszewski synthesis of a 2,4,5-trisubstituted imidazole, I've isolated a significant byproduct with a much higher molecular weight. What could it be?

Answer: While the Debus-Radziszewski reaction (a condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia) is a cornerstone of imidazole synthesis, it can be susceptible to side reactions.[3][4] One common but often overlooked byproduct, particularly in the synthesis of 2,4,5-triphenylimidazole (lophine), is an oxidative dimer .[5]

The initially formed imidazole can be oxidized (sometimes by atmospheric oxygen, especially under basic conditions or in the presence of certain catalysts) to form a stable triphenylimidazyl radical. This radical species can then dimerize.[5][6] In some cases, this can lead to peroxide-bridged dimers or other complex structures.[6] The presence of such a byproduct would be indicated by a mass spectrum showing a molecular ion corresponding to approximately double the mass of the expected product.

Mitigation Strategy:

  • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Avoid overly harsh oxidizing conditions during workup.

  • Purify the product promptly after the reaction is complete.

Q4: My multi-component reaction (MCR) is not yielding the expected imidazole. Instead, I'm isolating a major byproduct. How do I identify it and prevent its formation?

Answer: This is a frequent issue in MCRs, where multiple equilibria are at play. The identity of the byproduct depends on the specific MCR being employed.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A common byproduct is the unreacted Schiff base intermediate , formed from the initial condensation of the amine and aldehyde.[2] If this intermediate is particularly stable or the catalyst is not effective at activating it for the subsequent cycloaddition with the isocyanide, it will be the major isolated species.

    • Solution: Re-evaluate your catalyst. A more potent Lewis acid (e.g., Sc(OTf)₃) or Brønsted acid may be required to facilitate the crucial cycloaddition step.[2]

  • Ugi Reaction: In some cases, a three-component Passerini product can form instead of the four-component Ugi product (the imidazole). This occurs if the isocyanide reacts with the aldehyde and carboxylic acid before the amine component is incorporated.

    • Solution: Temperature control can be key. Lowering the reaction temperature can sometimes favor the kinetic Ugi pathway over the thermodynamic Passerini pathway.[2]

Systematic Byproduct Identification Workflow

When faced with an unknown impurity, a systematic approach is crucial for efficient identification and problem resolution.

Byproduct_ID_Workflow cluster_elucidation cluster_elucidation_J A Reaction Mixture (TLC/LC-MS shows impurity) B Step 1: Preliminary Analysis A->B C Is impurity profile simple? (1-2 major byproducts) B->C D Step 2: Isolation & Purification C->D Yes K Complex Mixture Re-evaluate Reaction Conditions (Temp, Solvent, Catalyst) C->K No E Preparative HPLC or Column Chromatography D->E F Step 3: Structural Elucidation E->F G High-Resolution MS (HRMS) (Provides Elemental Formula) F->G F->G H NMR Spectroscopy (1H, 13C, COSY, HSQC) (Determines Connectivity) F->H I FTIR Spectroscopy (Identifies Functional Groups) F->I J Structure Confirmed G->J H->J I->J Lophine_Dimerization reactants Benzil + Benzaldehyde + NH₄OAc lophine Lophine (2,4,5-Triphenylimidazole) reactants->lophine Radziszewski Reaction radical Triphenylimidazyl Radical (Colored Species) lophine->radical oxidation_label Oxidation [O] / Base dimer Lophine Dimer (e.g., Peroxide-bridged) radical->dimer dimerization_label Radical Recombination

Caption: Pathway from Lophine to its oxidative dimer byproduct.

The formation of the purple-colored triphenylimidazyl radical is a key intermediate step. [5]This radical is relatively stable but will readily recombine to form various colorless dimers. [5]In the presence of oxygen, peroxide-bridged dimers can also form, which may further degrade to N-benzoylbenzamidine derivatives. [6]

Data Summary: Common Byproducts and Analytical Signatures

The table below summarizes common byproducts encountered in popular imidazole synthesis routes.

Synthetic RouteCommon Byproduct(s)Potential CauseKey Analytical Signature (LC-MS)Mitigation Strategy
Debus-Radziszewski Oxidative DimersAir oxidation of the product[2M+H]⁺ or [2M-2H+H]⁺Inert atmosphere, prompt purification
Incompletely cyclized intermediatesInsufficient heat/time, water presence[M-H₂O+H]⁺ or related fragmentsIncrease temperature, remove water
N-Alkylation RegioisomersMultiple reactive nitrogen sitesSame [M+H]⁺, different retention timesScreen bases, solvents, and temperature
Multi-Component (GBB) Schiff Base IntermediateIneffective catalyst, stable intermediate[M_amine + M_aldehyde - H₂O + H]⁺Use a stronger Lewis/Brønsted acid catalyst
General Syntheses Unreacted Starting MaterialsPoor stoichiometry, low reactivity[M_SM+H]⁺Optimize stoichiometry, increase temperature/time

Experimental Protocol: LC-MS/MS for Byproduct Identification

This protocol provides a general method for the initial identification and semi-quantification of byproducts in a crude reaction mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To separate the desired product from potential byproducts and obtain accurate mass data for molecular formula determination.

1. Sample Preparation a. Accurately weigh ~1 mg of the crude reaction mixture into a 2 mL HPLC vial. b. Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile:Water. If solubility is an issue, small amounts of DMSO or DMF can be used, but ensure they are miscible with the mobile phase. c. Vortex the vial for 30 seconds to ensure complete dissolution. d. If the solution is cloudy, filter it through a 0.45 µm syringe filter into a clean HPLC vial to prevent clogging of the LC system. [7] 2. LC-MS/MS Conditions [7] a. LC System: High-Performance Liquid Chromatography system. b. Column: A standard reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm particle size). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient:

  • 0.0 - 1.0 min: 5% B
  • 1.0 - 8.0 min: 5% to 95% B
  • 8.0 - 9.0 min: 95% B
  • 9.0 - 9.1 min: 95% to 5% B
  • 9.1 - 12.0 min: 5% B (Re-equilibration) f. Flow Rate: 0.4 mL/min. g. Column Temperature: 40 °C. h. Injection Volume: 2 µL. i. Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode. j. Scan Range: m/z 100 - 1000. k. Acquisition Mode: Full scan for initial survey, with data-dependent MS/MS fragmentation on the top 3 most intense ions to obtain structural information.

3. Data Analysis a. Integrate the chromatogram to determine the retention time and peak area of the desired product and all visible byproducts. b. Examine the mass spectrum for each peak. The [M+H]⁺ adduct is typically the most abundant ion in positive ESI mode. c. Use the accurate mass measurement from the full scan data to predict the elemental composition of each byproduct using the instrument's software. d. Compare the predicted formulas with plausible side-reaction products (e.g., dimers, intermediates, degradation products) to hypothesize their structures. e. Analyze the MS/MS fragmentation patterns to confirm or refute structural hypotheses.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of Lophine and Conversion into Dimers. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Safari, J., et al. (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health. Retrieved from [Link]

  • Hatano, S., & Abe, J. (2012). A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged imidazole dimer. Physical Chemistry Chemical Physics, 14(16), 5855-5860. Retrieved from [Link]

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • Silva, A. M. F., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(12), 4789. Retrieved from [Link]

  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Crouch, R. D., et al. (2006). Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product. Journal of Chemical Education, 83(11), 1658. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analytical perspective on (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, a complex heterocyclic compound. In the absence of publicly available experimental spectra for this specific molecule, we present a detailed theoretical prediction of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

To ground this analysis in practical, experimental reality, we will compare these predictions with published data for a structurally related diaryl-ethanol derivative containing a substituted imidazole moiety: 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-nitrophenyl)ethanol. This comparative approach will illuminate the influence of key structural motifs—specifically the bulky trityl protecting group versus electron-withdrawing nitro groups—on the resulting spectral data.

The Analytical Challenge: Structural Complexity

The target molecule, with a molecular formula of C₃₁H₂₈N₂O and a molecular weight of 444.57 g/mol , presents several key features that influence its analytical signature:

  • A Sterically Hindered Core: The linkage of a 2,3-dimethylphenyl group and a 1-trityl-imidazole group to a central methanol carbon creates a crowded stereocenter.

  • Multiple Aromatic Systems: The molecule contains four distinct aromatic rings—the dimethylphenyl ring, the imidazole ring, and the three phenyl rings of the trityl group. This will lead to a complex aromatic region in the ¹H NMR spectrum.

  • The Trityl Group: This large, bulky protecting group will dominate the ¹H NMR spectrum with a large number of protons and will have a characteristic fragmentation pattern in mass spectrometry.

  • The Imidazole Moiety: The chemical environment of the imidazole protons and carbons is sensitive to the nature of its substituents.

Predicted Analytical Data for this compound

The following NMR and MS data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Predicted NMR Spectroscopy Data

The spectra are predicted as if run in deuterated chloroform (CDCl₃).

¹H NMR (Predicted):

The proton NMR spectrum is expected to be characterized by a highly integrated aromatic region and distinct signals for the methyl, methine, and hydroxyl protons.

  • Trityl Group Protons: A complex multiplet, integrating to 15 protons, is expected in the range of δ 7.10-7.40 ppm. This signal arises from the protons of the three phenyl rings of the trityl group.

  • Dimethylphenyl Protons: Three aromatic protons on the dimethylphenyl ring will likely appear as a multiplet between δ 6.90-7.20 ppm.

  • Imidazole Protons: The two protons on the imidazole ring are expected to appear as singlets. The H2 proton is typically the most deshielded, predicted around δ 7.50-7.70 ppm, while the H4 proton is expected to be more upfield, around δ 6.80-7.00 ppm.

  • Methine Proton: The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is predicted to appear as a singlet (or a doublet if coupled to the hydroxyl proton) around δ 5.80-6.00 ppm.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration-dependent, is expected for the -OH proton, likely between δ 2.0-4.0 ppm.

  • Methyl Protons: Two distinct singlets, each integrating to 3 protons, are predicted for the two methyl groups on the phenyl ring, likely in the range of δ 2.10-2.40 ppm.

¹³C NMR (Predicted):

The carbon spectrum will show a large number of signals, particularly in the aromatic region.

  • Trityl Carbons: The quaternary carbon of the trityl group attached to the imidazole nitrogen is expected around δ 75-80 ppm. The aromatic carbons of the trityl phenyl rings will produce a series of signals between δ 127-145 ppm.

  • Imidazole Carbons: The C2, C4, and C5 carbons of the imidazole ring are predicted to appear in the range of δ 120-145 ppm.

  • Dimethylphenyl Carbons: The aromatic carbons of the dimethylphenyl ring will resonate between δ 125-140 ppm, with the two methyl-bearing carbons appearing as distinct quaternary signals.

  • Methine Carbon: The carbon of the -CH(OH)- group is expected around δ 70-75 ppm.

  • Methyl Carbons: The two methyl carbons are predicted to appear upfield, in the range of δ 15-25 ppm.

Predicted Mass Spectrometry Data

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 445.23. The primary fragmentation pathway in MS/MS would likely involve the loss of the stable trityl cation.

  • Primary Fragmentation: The most prominent fragmentation is the cleavage of the N-C bond between the imidazole ring and the trityl group, leading to the formation of a highly stable trityl cation at m/z 243 . This would likely be the base peak in the spectrum.

  • Secondary Fragmentations: The remaining fragment, [(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol + H]⁺, at m/z 203.12, could undergo further fragmentation, such as the loss of a water molecule to yield a fragment at m/z 185.11.

Comparative Analysis with an Experimental Dataset

To provide a tangible comparison, we will now examine the published experimental NMR data for 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-nitrophenyl)ethanol [1].

Experimental NMR Data for the Comparison Compound[1]

¹H NMR (CDCl₃): δ 2.60 (s, 3H, CH₃), 3.02–3.10 (m, 2H, CH₂), 3.95 (s, 3H, CH₃), 5.04 (dd, J = 5.3 Hz and J = 7.9 Hz, 1H, CH), 7.26 (d, J = 8.0 Hz, 2H, 2xCH), 7.52 (d, J = 8.7 Hz, 2H, 2xCH), 7.73 (d, J = 8.0 Hz, 2H, 2xCH), 8.20 (d, J = 8.7 Hz, 2H, 2xCH).

¹³C NMR (CDCl₃): δ 13.9 (CH₃), 34.1 (CH₃), 45.1 (CH₂), 72.7 (CH), 123.3 (2xCH), 127.3 (2xCH), 128.9 (2xCH), 129.3 (2xCH), 129.9 (C), 139.7 (C), 142.3 (C), 146.6 (C), 149.2 (C), 153.7 (C).

Data Comparison and Interpretation
Feature Predicted for Target Compound Experimental for Comparison Compound Interpretation of Differences
¹H Aromatic Region Complex multiplet (15H from trityl) from δ 7.10-7.40 ppm.Four distinct doublets (8H total) from δ 7.26-8.20 ppm.The trityl group in the target compound results in a large, overlapping signal, whereas the two distinct, electron-poor nitro-substituted phenyl rings in the comparison compound lead to well-resolved doublets at lower field due to the deshielding effect of the nitro groups.
¹H Methine Proton Singlet around δ 5.80-6.00 ppm.Doublet of doublets at δ 5.04 ppm.The methine proton in the comparison compound is adjacent to a methylene group, resulting in splitting. In the target compound, it is adjacent to two quaternary carbons, hence a predicted singlet. The upfield shift in the comparison compound may be due to different electronic environments.
¹³C Methine Carbon Predicted around δ 70-75 ppm.Observed at δ 72.7 ppm.The prediction for the target compound aligns well with the experimental value of the comparison compound, indicating that this chemical shift is characteristic of the diaryl-methanol core structure.
¹³C Aromatic Carbons Multiple signals from δ 125-145 ppm.Multiple signals from δ 123-154 ppm.The wider range in the comparison compound is due to the strong electron-withdrawing effect of the nitro groups, causing significant deshielding of the attached and ortho/para carbons.
Key Structural Identifier Prominent trityl signals (¹H: 15H multiplet; MS: m/z 243 fragment).Nitro group influence (deshielded aromatic signals in NMR).The analytical data clearly reflects the dominant structural features of each molecule. For the target compound, the trityl group is the most telling feature. For the comparison, the nitroaromatic systems define the spectral characteristics.

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of NMR and Mass Spec data for compounds of this class.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Set the relaxation delay to 5 seconds to ensure proper relaxation of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this solution to approximately 10 µg/mL with the mobile phase.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.

  • MS Acquisition (Full Scan):

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to 3.5-4.5 kV.

    • Acquire data over a mass range of m/z 100-1000.

  • MS/MS Acquisition (Tandem MS):

    • Perform a full scan to identify the protonated molecular ion ([M+H]⁺).

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum to identify characteristic fragment ions.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process and the predicted fragmentation of the target molecule.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Structural Confirmation Prep_NMR Dissolve in CDCl3 with TMS NMR_Acq 400 MHz Spectrometer (1H, 13C, etc.) Prep_NMR->NMR_Acq Prep_MS Dilute in Methanol/Acetonitrile MS_Acq ESI-Q-TOF MS (Full Scan, MS/MS) Prep_MS->MS_Acq NMR_Proc Fourier Transform Phase/Baseline Correction Peak Integration NMR_Acq->NMR_Proc MS_Proc Mass Calibration Spectrum Interpretation Fragmentation Analysis MS_Acq->MS_Proc Structure Final Structure Confirmation NMR_Proc->Structure MS_Proc->Structure

Caption: A generalized workflow for the NMR and MS analysis of a novel organic compound.

Parent [M+H]⁺ (C₃₁H₂₉N₂O)⁺ m/z 445.23 Trityl Trityl Cation (C₁₉H₁₅)⁺ m/z 243.12 (Base Peak) Parent->Trityl Cleavage of N-C(Trityl) bond Fragment1 [(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol + H]⁺ m/z 203.12 Parent->Fragment1 Fragment2 [Fragment1 - H₂O]⁺ m/z 185.11 Fragment1->Fragment2 Loss of H₂O

Caption: Predicted ESI-MS/MS fragmentation pathway for the target compound.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, a thorough analysis based on fundamental spectroscopic principles allows for a robust prediction of its NMR and mass spectral characteristics. The comparison with the experimentally characterized 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-nitrophenyl)ethanol effectively highlights how different structural motifs—a bulky, sterically demanding protecting group versus strongly electron-withdrawing substituents—profoundly influence the resulting analytical data. This guide provides researchers with a solid framework for identifying and characterizing similar complex heterocyclic molecules, emphasizing the predictive power of modern analytical techniques.

References

  • Pharmaffiliates. α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol. [Link]

  • PubChem. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. [Link]

  • Pochet, L., et al. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 2012. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2005. [Link]

Sources

Comparing trityl vs. other protecting groups for imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Imidazole Protection: A Comparative Analysis of Trityl and Other Key Protecting Groups

For researchers in peptide synthesis and drug development, the selective protection and deprotection of the imidazole side chain of histidine represents a critical challenge. The nucleophilic nature of the imidazole ring necessitates a robust protecting group that is stable throughout various synthetic steps, yet can be removed under specific conditions without degrading the target molecule. The triphenylmethyl (trityl, Trt) group has long been a workhorse in this field, but it is not a one-size-fits-all solution. This guide provides a detailed comparison of the Trt group against other commonly employed imidazole protecting groups, offering the experimental data and mechanistic insights necessary to make an informed choice for your specific synthetic strategy.

The Challenge: Why Protect the Imidazole Ring?

The imidazole ring of histidine contains two nitrogen atoms: the π-nitrogen (N-π, denoted as N-1) and the τ-nitrogen (N-τ, denoted as N-3). The N-τ is significantly more nucleophilic and is the primary site of alkylation and acylation side reactions during peptide synthesis, particularly during activation of the carboxylic acid moiety of the subsequent amino acid. A suitable protecting group must mask this nucleophilicity and prevent racemization of the histidine residue, which can be promoted by the unprotected imidazole side chain.

The Trityl (Trt) Group: The Acid-Labile Standard

The trityl group is a bulky, sterically hindering group that is introduced at the more accessible N-τ position. Its primary advantage is its lability under mild acidic conditions, which are orthogonal to the conditions used to remove many other protecting groups in peptide synthesis.

Mechanism and Application: The trityl group is typically introduced by reacting histidine with trityl chloride (Trt-Cl) in the presence of a base like diisopropylethylamine (DIPEA). The bulky nature of the trityl group generally directs its addition to the less sterically hindered N-τ nitrogen.

Deprotection is most commonly achieved using trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane (TIS) to capture the released trityl cation and prevent re-alkylation of other nucleophilic residues (e.g., tryptophan). Its stability to a wide range of other reagents makes it highly valuable in complex synthetic routes.

Experimental Workflow: Trityl Group Protection and Deprotection

G cluster_protection Protection Step cluster_deprotection Deprotection Step P1 Histidine Derivative P2 Trityl Chloride (Trt-Cl) + DIPEA in DCM P1->P2 P3 Stir at RT, 2-4h P2->P3 P4 Aqueous Workup & Purification P3->P4 P5 N-τ-Trt-Histidine P4->P5 D1 N-τ-Trt-Histidine Peptide P5->D1 Incorporation into Peptide Synthesis D2 TFA / TIS / H2O (e.g., 95:2.5:2.5) D1->D2 D3 Stir at RT, 1-2h D2->D3 D4 Precipitation & Purification D3->D4 D5 Deprotected Peptide D4->D5

Caption: General workflow for the protection of histidine with Trt and its subsequent cleavage.

Key Alternatives to the Trityl Group

While widely used, the acid sensitivity of the Trt group can be a liability. The following groups offer alternative stability profiles, providing crucial flexibility for multi-step syntheses.

Tosyl (Ts) Group

The tosyl group is an electron-withdrawing sulfonyl group that significantly deactivates the imidazole ring. It is known for its exceptional stability to acidic conditions, including the strong acids used for Boc-based solid-phase peptide synthesis (SPPS).

  • Introduction: Typically installed using tosyl chloride (Ts-Cl) and a base.

  • Stability: Stable to strong acids like TFA and even hydrogen fluoride (HF) at 0°C for short periods. It is also stable to many reducing agents.

  • Cleavage: Its primary drawback is the harsh conditions required for its removal. The most common method is reduction with sodium in liquid ammonia, a technique that is not compatible with many functional groups. Alternatively, strong acids like trifluoromethanesulfonic acid (TFMSA) or treatment with 1-hydroxybenzotriazole (HOBt) have been used.

Dinitrophenyl (DNP) Group

The 2,4-dinitrophenyl group is another electron-withdrawing group that pacifies the imidazole ring. It is attached to the N-τ position.

  • Introduction: Installed using 2,4-dinitrofluorobenzene.

  • Stability: The DNP group is stable to the acidic conditions used for Boc deprotection (TFA) and the basic conditions for Fmoc deprotection (piperidine).

  • Cleavage: The DNP group is uniquely cleaved by thiolysis. Treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base displaces the DNP group. This provides a valuable orthogonal deprotection strategy. However, the released thiols can sometimes be difficult to remove from the final product.

Benzyloxymethyl (BOM) Group

The BOM group is an acid-labile group, similar to Trt, but offers a different reactivity profile. It is often used when fine-tuning of acid lability is required.

  • Introduction: Introduced using benzyloxymethyl chloride (BOM-Cl).

  • Stability: Generally stable to conditions used in Fmoc-based SPPS.

  • Cleavage: It can be removed under acidic conditions, but it is most efficiently cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C). This method is clean but incompatible with other reducible functional groups, such as Cbz protecting groups or certain sulfur-containing residues if not carefully controlled.

tert-Butyloxycarbonyl (Boc) Group

While most famous as an N-α-amino protecting group, Boc can also be used for the imidazole side chain (N-τ-Boc).

  • Introduction: Installed using di-tert-butyl dicarbonate (Boc₂O).

  • Stability: Stable to the basic conditions of Fmoc removal.

  • Cleavage: The N-τ-Boc group is highly acid-labile and is readily cleaved by standard TFA cocktails, similar to the Trityl group. Its main advantage is that its cleavage byproducts (isobutylene and CO₂) are volatile and easily removed. However, it is less stable than Trt to repeated acid treatments sometimes required in long syntheses.

Comparative Data Summary

The choice of a protecting group is dictated by the overall synthetic plan, particularly the chemistries used for N-α-protection and final cleavage from a solid support.

Protecting GroupIntroduction ReagentCleavage ConditionStable ToIncompatible With
Trityl (Trt) Trityl Chloride (Trt-Cl)Mild Acid (e.g., TFA)Piperidine (Fmoc SPPS), mild baseStrong acids, repeated acidolysis
Tosyl (Ts) Tosyl Chloride (Ts-Cl)Na/liq. NH₃; TFMSA; HOBtStrong Acid (TFA, HF), Catalytic HydrogenolysisNucleophilic attack, strong reducing agents
Dinitrophenyl (DNP) 2,4-DinitrofluorobenzeneThiolysis (e.g., Thiophenol)TFA (Boc SPPS), Piperidine (Fmoc SPPS)Thiols (unless for cleavage)
Benzyloxymethyl (BOM) Benzyloxymethyl Chloride (BOM-Cl)Catalytic Hydrogenolysis (H₂/Pd-C); Strong AcidPiperidine (Fmoc SPPS)Reducible groups (alkynes, Cbz)
tert-Butyloxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O)Mild Acid (e.g., TFA)Piperidine (Fmoc SPPS)Strong acids, repeated acidolysis

Decision Guide: Selecting the Optimal Protecting Group

The ideal protecting group is "orthogonal" – it is stable under all reaction conditions except for the specific set of reagents used for its removal.

G start Start: Synthetic Strategy q2 Is the synthesis based on N-α-Fmoc chemistry? start->q2 q1 Is the final product sensitive to strong acid? q4 Is orthogonality to both acid and base required? q1->q4 Yes res_trt Use Trityl or Boc q1->res_trt No q2->q1 Yes res_ts Use Tosyl (Ts) q2->res_ts No (Boc-SPPS) q3 Are reducible groups (e.g., Cbz, alkynes) present? q3->res_trt Yes res_bom_h2 Use BOM q3->res_bom_h2 No q4->q3 No res_dnp Use DNP q4->res_dnp Yes res_bom Use BOM (cleave via H₂) or Trt/Boc (cleave via acid)

Caption: Decision flowchart for selecting an imidazole protecting group.

Detailed Experimental Protocols

Protocol 1: Introduction of the N-τ-Trityl Group
  • Dissolve Fmoc-His-OH (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of trityl chloride (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 10% citric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Fmoc-His(Trt)-OH by flash chromatography.

Protocol 2: Cleavage of the N-τ-DNP Group
  • Dissolve the DNP-protected peptide (1 equivalent) in dimethylformamide (DMF).

  • Add thiophenol (20 equivalents) to the solution.

  • Add DIPEA (10 equivalents) and stir the mixture at room temperature for 1 hour.

  • Monitor the reaction for the disappearance of the yellow color associated with the DNP group.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet multiple times with ether to remove excess thiol.

  • Purify the deprotected peptide using reverse-phase HPLC.

Conclusion

The trityl group remains an excellent and widely used choice for imidazole protection, particularly within the context of Fmoc-based solid-phase peptide synthesis where its acid lability provides perfect orthogonality. However, its sensitivity to acid is its main limitation. For syntheses requiring stability to acid or employing Boc-based strategies, groups like Tosyl (Ts) offer robustness at the cost of harsh cleavage conditions. The DNP group provides a unique and mild cleavage pathway via thiolysis, offering an orthogonal solution when both acid and base lability must be avoided. Ultimately, a careful analysis of the entire synthetic route, including all functional groups present in the molecule, is paramount for the successful selection and implementation of a histidine protecting group strategy.

References

  • Title: Protecting Groups in Organic Synthesis. Source: Wiley. [Link]

  • Title: Protecting groups for the imidazole nitrogen of histidine. Source: Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Title: Solid-phase peptide synthesis. Source: Nobel Lecture, December 8, 1984. [Link]

  • Title: 2,4-Dinitrophenyl, a new protecting group for the imidazole moiety of histidine in solid phase peptide synthesis. Source: Peptides. [Link]

  • Title: The 2,4-dinitrophenyl group: a new protecting group for the imidazole moiety of histidine. Source: The Journal of Organic Chemistry. [Link]

  • Title: Protection of the Imidazole Moiety of Histidine. Source: The Journal of Organic Chemistry. [Link]

  • Title: N(im)-tert-Butoxycarbonyl-L-histidine, a new and useful derivative for peptide synthesis. Source: The Journal of Organic Chemistry. [Link]

A Comparative Analysis of the Biological Activity of Imidazole Derivatives: A Case Study of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Antifungal Powerhouse: Mechanism of Action of Azole Antifungals

A significant class of imidazole derivatives belongs to the azole antifungal agents, which have been a mainstay in the treatment of fungal infections for decades.[6] These compounds exert their therapeutic effect by disrupting the integrity of the fungal cell membrane.[] The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme crucial for the biosynthesis of ergosterol.[][8] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, azole antifungals prevent the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane.[] The consequences of this disruption are multifaceted, including increased membrane permeability, leakage of essential cellular components, and inhibition of fungal growth and replication.[] At lower concentrations, imidazoles are typically fungistatic, while at higher concentrations, they can be fungicidal.[9]

A Closer Look at Clotrimazole and its Structural Analogues

Clotrimazole is a broad-spectrum imidazole antifungal agent used in the treatment of various fungal infections, including those caused by Candida albicans.[3][] Its chemical structure features a central imidazole ring bonded to a trityl (triphenylmethyl) group and a chlorophenyl group. The subject of this guide, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, shares significant structural similarities with clotrimazole, notably the imidazole core and the bulky, lipophilic trityl group.

The trityl group is a key feature in many potent antifungal imidazoles. It is believed to contribute to the high lipophilicity of the molecule, facilitating its interaction with the lipophilic active site of the target enzyme, lanosterol 14α-demethylase. The substitution pattern on the phenyl ring attached to the methanol carbon also plays a crucial role in determining the antifungal potency.

While direct experimental data for this compound is absent from the reviewed literature, we can hypothesize its potential for antifungal activity based on its structural components. The presence of the 1-trityl-1H-imidazol-5-yl)methanol moiety, a common scaffold in antifungal agents, suggests a predisposition for interacting with fungal cellular targets. The 2,3-dimethylphenyl group, while differing from the chlorophenyl group in clotrimazole, would also contribute to the overall lipophilicity of the molecule, a generally favorable property for antifungal activity.[10]

Beyond Antifungal Activity: The Broadening Spectrum of Imidazole Derivatives

The therapeutic potential of imidazole derivatives extends far beyond mycology. Numerous studies have highlighted their efficacy as anticancer, anti-inflammatory, and antibacterial agents.[2][3][11]

Anticancer Potential

Several imidazole-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanisms underlying their anticancer effects are diverse and can include:

  • Inhibition of key enzymes: Imidazole derivatives can target enzymes crucial for cancer cell proliferation and survival, such as kinases and histone deacetylases.[2]

  • Disruption of signaling pathways: They can interfere with critical signaling pathways involved in tumor growth and metastasis.

  • Induction of apoptosis: Many anticancer agents, including some imidazole derivatives, trigger programmed cell death in cancer cells.

Given that some azole antifungals, like ketoconazole, have been investigated for their anticancer properties, it is plausible that other structurally related imidazoles, including this compound, could exhibit cytotoxic effects.[6] However, this remains a speculative area requiring dedicated experimental validation.

Anti-inflammatory and Other Activities

The imidazole scaffold is also present in molecules with anti-inflammatory properties. For instance, certain imidazole antimycotics have been shown to inhibit the production of pro-inflammatory mediators.[4] Furthermore, the imidazole ring is a fundamental component of the amino acid histidine and the biogenic amine histamine, highlighting its importance in physiological processes.

Comparative Data of Selected Imidazole Derivatives

To provide a tangible comparison, the following table summarizes the reported biological activities of several well-characterized imidazole derivatives. It is crucial to reiterate that no data for this compound is included due to its absence in the reviewed scientific literature.

CompoundPrimary Biological ActivityMechanism of Action (if known)Reported IC50/MIC Values
Clotrimazole AntifungalInhibition of lanosterol 14α-demethylaseMICs against Candida spp. typically range from 0.125 to >100 µg/mL
Ketoconazole Antifungal, AnticancerInhibition of lanosterol 14α-demethylase; inhibition of steroidogenesisAntifungal MICs similar to clotrimazole; anticancer IC50 values in the micromolar range against various cell lines
Miconazole AntifungalInhibition of lanosterol 14α-demethylaseMICs against various fungi are generally in the low µg/mL range
Econazole AntifungalInhibition of lanosterol 14α-demethylaseSimilar potency to miconazole

Experimental Protocols for Evaluating Biological Activity

For researchers interested in investigating the biological activities of novel imidazole derivatives like this compound, the following are standard experimental protocols.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound against cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Visualizing the Azole Antifungal Mechanism

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Biosynthesis Disrupted_Membrane Disrupted Fungal Cell Membrane (Increased Permeability, Leakage) Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Imidazole_Derivative (2,3-Dimethylphenyl) (1-trityl-1H-imidazol-5-yl)methanol & Other Imidazoles Imidazole_Derivative->Lanosterol_14a_demethylase Inhibition Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Antifungal_Assay Antifungal Susceptibility Testing (MIC Determination) Purification->Antifungal_Assay Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->Cytotoxicity_Assay Data_Analysis_Antifungal Analyze Antifungal Potency Antifungal_Assay->Data_Analysis_Antifungal MIC Values Data_Analysis_Cytotoxicity Analyze Cytotoxic Effects Cytotoxicity_Assay->Data_Analysis_Cytotoxicity IC50 Values Comparison Compare with other Imidazole Derivatives Data_Analysis_Antifungal->Comparison Data_Analysis_Cytotoxicity->Comparison

Caption: Workflow for evaluating the biological activity of novel imidazole derivatives.

Conclusion and Future Directions

The imidazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. While a comprehensive biological activity profile for this compound is yet to be established, its structural analogy to potent antifungal agents like clotrimazole provides a strong rationale for its investigation. Future research should focus on the synthesis and rigorous biological evaluation of this compound to determine its antifungal, cytotoxic, and other potential therapeutic activities. Such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of structure-activity relationships within the diverse family of imidazole derivatives.

References

  • van den Bossche, H., Marichal, P., & Odds, F. C. (1994). Molecular mechanisms of drug resistance in fungi. Trends in microbiology, 2(10), 393-400.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical microbiology reviews, 1(2), 187-217.
  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
  • Kauffman, C. A., & Carver, P. L. (1997). Use of azoles for systemic fungal infections. Clinical infectious diseases, 24(Supplement_2), S215-S220.
  • De Vita, D., Scipione, L., Tortorella, S., & Di Santo, R. (2012). Azole-based compounds in anticancer therapy. Mini reviews in medicinal chemistry, 12(11), 1067-1081.
  • Sahoo, U., Biswal, S., Sethy, S., Kumar, H. K. S., & Banerjee, M. (2012). Imidazole and its Biological Activities: A Review. Asian Journal of Research in Chemistry, 5(2), 171-182.
  • Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal chemistry research, 23(7), 2945-2987.
  • Shalmali, N., Ali, M. R., & Husain, A. (2018). Imidazole and its derivatives: a review on their synthetic routes and biological activities. Medicinal Chemistry Research, 27(3), 785-814.
  • Kaur, H., & Kumar, S. (2016). A comprehensive review on the biological activities of imidazole derivatives. International Journal of Pharmaceutical Sciences and Research, 7(3), 947.
  • Sharma, D., & Narasimhan, B. (2013). Imidazole: a versatile nucleus in medicinal chemistry. MedChemComm, 4(11), 1399-1420.
  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: a versatile nucleus in medicinal chemistry. Journal of chemical and pharmaceutical research, 5(8), 1-8.
  • Boiani, M., & González, M. (2005). Imidazole and benzimidazole derivatives as chemotherapeutic agents. Mini reviews in medicinal chemistry, 5(4), 409-424.
  • Pharmaffiliates. (n.d.). α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol. Retrieved from [Link]

  • Chem-Space. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Clotrimazole. Retrieved from [Link]

  • PubChem. (n.d.). (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol. Retrieved from [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, S. A., Abdel-Gawad, S. M., & Abdel-Aziz, M. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Activity. Molecules, 26(6), 1706.
  • Wang, X., Liu, Y., Zhang, Y., Li, Y., & Gong, P. (2018). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 23(11), 2993.

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Navigating the Analytical Landscape of Dexmedetomidine: A Comparative Guide to Impurity Reference Standards, Featuring CAS 176721-01-0

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. This guide offers an in-depth, comparative analysis of impurity reference standards for Dexmedetomidine, with a particular focus on α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol (CAS 176721-01-0), also known as Dexmedetomidine Impurity II. We will explore the critical role of this and other key impurities in the analytical testing of Dexmedetomidine, providing supporting experimental data and protocols to empower researchers in their quality control and drug development endeavors.

The Critical Role of Impurity Profiling in Dexmedetomidine Quality Control

Dexmedetomidine, a potent and highly selective α2-adrenergic receptor agonist, is widely used for sedation in intensive care settings.[1] The manufacturing process of Dexmedetomidine, like any synthetic pathway, can result in the formation of structurally related impurities. These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for their identification, quantification, and control.

Regulatory bodies mandate the comprehensive profiling of impurities in APIs. This necessitates the use of highly characterized reference standards for each potential impurity. These standards are crucial for method validation, ensuring the accuracy and reliability of analytical procedures used to monitor the quality of Dexmedetomidine.

Unveiling the Subject: A Certificate of Analysis for CAS 176721-01-0 (Dexmedetomidine Impurity II)

A Certificate of Analysis (CoA) for a reference standard is a foundational document that guarantees its identity, purity, and suitability for quantitative analysis.[2][3] Below is a representative CoA for CAS 176721-01-0, detailing the typical quality parameters and analytical results.

Table 1: Representative Certificate of Analysis for CAS 176721-01-0

Test Specification Result Method
Appearance White to Off-White SolidConformsVisual
Identification by ¹H NMR Conforms to structureConforms¹H NMR
Identification by Mass Spec Conforms to structureConformsESI-MS
Purity by HPLC ≥ 98.0%99.2%HPLC
Water Content ≤ 0.5%0.15%Karl Fischer
Residual Solvents Meets USP <467> limitsConformsGC-HS
Assay (as is) Report Value99.0%Mass Balance

This is a representative Certificate of Analysis. Actual values may vary between lots.

The mass balance assay, a common method for assigning the purity of a reference standard, is calculated by subtracting the percentages of all identified impurities (including water and residual solvents) from 100%.[2] This provides a more accurate "true" purity than a single chromatographic measurement.

A Comparative Overview of Key Dexmedetomidine Impurities

The analytical challenge in Dexmedetomidine quality control lies in the effective separation and quantification of a range of potential impurities. CAS 176721-01-0 is just one of several critical process-related impurities and degradation products that must be monitored. Below is a comparison of some of the key impurities.

Table 2: Comparison of Key Dexmedetomidine Impurities

Impurity Name CAS Number Molecular Formula Molecular Weight Typical Origin
Dexmedetomidine Impurity II176721-01-0C₃₁H₂₈N₂O444.57Synthesis Intermediate
Dexmedetomidine Impurity I33016-47-6C₂₃H₁₈N₂O338.41Synthesis Intermediate
Dexmedetomidine USP Related Compound A91874-85-0C₁₂H₁₂N₂O200.24Synthesis By-product
Levomedetomidine119717-21-4C₁₃H₁₆N₂200.28Enantiomeric Impurity
Hydroxymedetomidine86347-12-8C₁₃H₁₆N₂O216.28Metabolite/Degradant

Understanding the origin and chemical properties of each impurity is crucial for developing effective control strategies during the manufacturing process and for selecting appropriate analytical techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A validated, stability-indicating HPLC method is the cornerstone of Dexmedetomidine impurity analysis. The following protocol provides a robust method for the separation of Dexmedetomidine from its key impurities, including CAS 176721-01-0.

Objective: To develop and validate an HPLC method for the determination of related substances in Dexmedetomidine Hydrochloride.

Instrumentation and Materials:

  • HPLC system with a UV or PDA detector

  • Analytical column: C18, 4.6 mm x 150 mm, 5 µm (e.g., Phenomenex Luna C18(2))[1]

  • Mobile Phase A: Phosphate buffer

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1][4]

  • Detection Wavelength: 220 nm[4]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Reference Standards: Dexmedetomidine HCl, Dexmedetomidine Impurity II (CAS 176721-01-0), and other relevant impurities.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the phosphate buffer and filter through a 0.45 µm membrane.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.

  • Sample Solution Preparation: Prepare the Dexmedetomidine API or drug product sample in the same diluent to a specified concentration.

  • Chromatographic Analysis: Set up the HPLC system with the specified parameters. A gradient elution is typically employed to achieve optimal separation of all impurities.

  • Data Analysis: Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the reference standards.

Method Validation:

The analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

A study on the determination of related substances in Dexmedetomidine Hydrochloride reported successful separation of known impurities with a validated HPLC method, demonstrating the feasibility of this approach.[4]

Visualizing the Separation: A Representative Chromatogram

The following diagram illustrates the principle of a typical HPLC separation of Dexmedetomidine and its impurities. The separation is based on the differential partitioning of the analytes between the stationary phase (C18 column) and the mobile phase.

G cluster_0 HPLC System cluster_1 Expected Elution Order Injector Injector Column Column Injector->Column Sample Injection Detector Detector Column->Detector Separation Chromatogram Chromatogram (Absorbance vs. Time) Detector->Chromatogram Signal start Impurity1 Impurity1 start->Impurity1 Early Eluting (More Polar) Dexmedetomidine Dexmedetomidine Impurity1->Dexmedetomidine Impurity2 Impurity2 Dexmedetomidine->Impurity2 CAS 176721-01-0 Late_Impurity Late_Impurity Impurity2->Late_Impurity Late Eluting (Less Polar) end end Late_Impurity->end caption Figure 1. Conceptual workflow of HPLC impurity profiling.

Caption: Figure 1. Conceptual workflow of HPLC impurity profiling.

Comparative Performance and Data Summary

The performance of an analytical method for impurity profiling is judged by its ability to separate all potential impurities from the main API peak and from each other. The use of certified reference standards like CAS 176721-01-0 is essential for the accurate quantification of these impurities.

Table 3: Representative Analytical Method Validation Data

Parameter Dexmedetomidine Impurity II (CAS 176721-01-0) Acceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%90.0 - 110.0%
Precision (RSD) < 2.0%< 2.0%≤ 5.0%
LOQ (µg/mL) Report ValueReport ValueReport Value

This table presents typical data from a method validation study. Actual results may vary.

The data demonstrates that a well-developed HPLC method can achieve the necessary linearity, accuracy, and precision for the quantification of Dexmedetomidine and its impurities. The availability of high-purity reference standards is a prerequisite for obtaining such reliable data.

Conclusion

The effective control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. For a widely used drug like Dexmedetomidine, the ability to accurately profile its impurities is critical for ensuring patient safety and meeting regulatory requirements. Certified reference standards, such as α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol (CAS 176721-01-0), are indispensable tools for the validation of analytical methods and the routine quality control of the API. This guide has provided a comparative framework for understanding the role of this and other key impurities, alongside a robust analytical protocol for their determination. By leveraging this information, researchers and drug development professionals can enhance the quality and safety of Dexmedetomidine products.

References

  • Determination of the related substances in dexmedetomidine hydrochloride by HPLC. Journal of Pharmaceutical Analysis. 2015;5(4):253-259. Available from: [Link]

  • Krishna, M., Nadre, M., Sherikar, A., & Reddy, R. (2015). ANALYTICAL METHOD VALIDATION FOR DETERMINATION OF RELATED SUBSTANCES OF DEXMEDETOMIDINE (IMPURITY-1) IN DEXMEDETOMIDINE HYDROCHLORIDE INJECTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 6(12), 5070-5076. Available from: [Link]

  • SynZeal. (n.d.). Dexmedetomidine Impurity II | 176721-01-0. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dexmedetomidine-impurities. Retrieved from [Link]

  • Lourdes, M. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC. Retrieved from [Link]

  • Datacor, Inc. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Assessment of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality is intrinsically linked to the purity of its preceding intermediates. (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, including potential antifungal agents and specified impurities like those related to Clotrimazole, is no exception.[1][2] The presence of impurities, even in trace amounts, can have significant ramifications, potentially altering the efficacy, stability, and safety profile of the final drug product.[3]

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[4] The ICH Q3A guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a robust analytical strategy for purity assessment not just a matter of good science, but a regulatory necessity.[5][6]

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will delve into the practical application, underlying principles, and comparative strengths of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to equip researchers and drug development professionals with the expertise to design and execute a self-validating, compliant, and scientifically sound purity control strategy.

Understanding the Impurity Landscape

A robust purity assessment begins with a theoretical evaluation of potential impurities based on the synthetic route. The synthesis of this compound typically involves a Grignard reaction between a derivative of 2,3-dimethylbenzene and a protected imidazole aldehyde or ketone.[7][8] This pathway informs the likely process-related impurities.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM1 1-Bromo-2,3-dimethylbenzene Grignard Grignard Reagent Formation (Mg, THF) SM1->Grignard SM2 1-Trityl-1H-imidazole-5-carbaldehyde Addition Nucleophilic Addition SM2->Addition Grignard->Addition Imp3 Grignard Side Products (e.g., Biphenyls) Grignard->Imp3 Side Reactions Product (2,3-Dimethylphenyl) (1-trityl-1H-imidazol-5-yl)methanol Addition->Product Imp1 Unreacted Starting Materials (SM1, SM2) Addition->Imp1 Incomplete Reaction Imp2 Oxidation By-product (Ketone Impurity) Product->Imp2 Oxidation Imp4 Degradation Products Product->Imp4 Storage/ Stress

Caption: Synthetic route and potential process-related impurities.

Common impurities may therefore include:

  • Starting Materials: Residual 1-bromo-2,3-dimethylbenzene or the imidazole aldehyde precursor.

  • By-products: The ketone analog, (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone, formed via over-oxidation.[1]

  • Side-products: Homocoupling products from the Grignard reagent.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., THF, Dichloromethane).[7][9]

  • Degradation Products: Impurities formed during storage or under stress conditions.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse of pharmaceutical quality control for its high resolution, sensitivity, and quantitative accuracy. A validated HPLC method is essential for routine batch release and stability testing.

Causality Behind Experimental Choices: A reverse-phase HPLC method is selected due to the non-polar nature of the trityl and dimethylphenyl groups. A C18 column provides excellent hydrophobic retention. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the main component while separating it from potentially more or less polar impurities. UV detection is chosen based on the chromophores present in the imidazole and aromatic rings.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

    • Sample Solution: Prepare the test sample in the same manner.

  • Method Validation: The method must be validated according to ICH Q2(R2) guidelines.[10][11] This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness.

  • Calculation: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Method Validation Summary (Hypothetical Data)
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Precision (%RSD) ≤ 2.0%0.45%
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
LOD Report0.01%
LOQ Report0.03%

This validated method provides trustworthy and reproducible results for quantifying the purity and impurity profile of each batch.[12][13]

Part 2: Quantitative NMR (qNMR) for Orthogonal Purity Verification

Quantitative NMR (qNMR) serves as an excellent orthogonal technique to HPLC. It is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for purity determination without needing a specific reference standard of the analyte.[14][15] This is particularly valuable for qualifying in-house primary reference standards.

Causality Behind Experimental Choices: ¹H NMR is chosen for its high sensitivity and the presence of unique, well-resolved protons in the target molecule's structure. A high-purity, stable internal standard with non-overlapping signals (e.g., maleic acid or dimethyl sulfone) is selected. Key acquisition parameters, such as a long relaxation delay (D1), are optimized to ensure full relaxation of all protons, which is critical for accurate integration and quantification.[16]

Detailed Experimental Protocol: ¹H-qNMR
  • Instrumentation: NMR Spectrometer (≥400 MHz) with a high-resolution probe.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Solvent: DMSO-d₆.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity (P) using the following formula[16]:

      P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Data Presentation: Comparative Purity Analysis (Hypothetical Data)
Analytical TechniquePurity Result (Batch XYZ)Key Advantage
HPLC (Area %) 99.65%High throughput, excellent for routine QC.
¹H-qNMR 99.58%Absolute quantification, orthogonal verification.[17]

The close agreement between HPLC and qNMR provides a high degree of confidence in the purity value.

Part 3: LC-MS for Impurity Identification and Characterization

While HPLC quantifies impurities, it doesn't identify them. For any unknown impurity exceeding the ICH identification threshold (e.g., >0.1%), structural elucidation is required.[3] This is where the power of mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), becomes indispensable.[][19]

Causality Behind Experimental Choices: An LC-MS method using a high-resolution mass spectrometer (HRMS) like an Orbitrap or Q-TOF is the gold standard.[20][21] HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This data is crucial for proposing and confirming the structures of unknown impurities. The LC method developed for HPLC-UV can often be adapted, though mobile phases must be MS-compatible (e.g., using formic acid or ammonium formate instead of non-volatile buffers).

cluster_workflow Impurity Identification Workflow HPLC 1. HPLC Analysis: Detect impurity > 0.1% LCMS 2. LC-HRMS Analysis: Acquire Accurate Mass (MS1) and Fragmentation (MS/MS) HPLC->LCMS Data 3. Data Processing: Determine Elemental Composition and Analyze Fragments LCMS->Data ID 4. Structure Elucidation: Propose and Confirm Structure Data->ID Report 5. Qualification & Reporting ID->Report

Caption: Workflow for identifying unknown impurities using LC-MS.

Detailed Experimental Protocol: LC-HRMS
  • Instrumentation: UPLC/HPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • LC Conditions: Adapt the validated HPLC method, ensuring MS-compatible mobile phases.

  • MS Acquisition:

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS²).

    • Mass Range: m/z 100-1000.

    • Resolution: >30,000 FWHM.

  • Data Analysis:

    • Extract the accurate mass of the impurity's molecular ion from the full scan data.

    • Use software to calculate the most probable elemental composition.

    • Analyze the MS/MS fragmentation pattern to piece together the structure, comparing it against the parent molecule to identify the modification.

Data Presentation: Impurity Profile (Hypothetical Data)
RT (min)Area % (HPLC)Observed m/z (M+H)⁺Proposed IdentityConfirmation
12.50.18%443.2065Ketone ImpurityConfirmed by MS/MS fragmentation and comparison with synthesized standard.
15.299.65%445.2224Main Compound -
18.10.11%313.1598Unreacted Imidazole SMConfirmed by MS/MS and retention time match with standard.

Comparative Summary and Integrated Strategy

No single technique provides a complete picture. A robust purity assessment strategy leverages the strengths of each method in a complementary workflow.

Start Batch of This compound HPLC Routine QC: Quantitative Purity & Impurity Profile by validated HPLC Start->HPLC qNMR Orthogonal Purity Check & Reference Standard Qualification by qNMR Start->qNMR SpecCheck All Impurities < 0.1%? HPLC->SpecCheck Release Batch Release SpecCheck->Release Yes ID_Required Identify Unknowns > 0.1% SpecCheck->ID_Required No Report Complete Purity Profile: Quantitative Data Impurity Identities Release->Report LCMS Structure Elucidation by LC-HRMS ID_Required->LCMS LCMS->Report qNMR->Report

Caption: Integrated strategy for comprehensive purity assessment.

Head-to-Head Feature Comparison
FeatureHPLC-UV¹H-qNMRLC-HRMS
Primary Purpose QuantificationAbsolute QuantificationIdentification
Sensitivity High (to ~0.01%)Moderate (to ~0.1%)Very High (ppb-ppt)
Specificity High (Chromatographic)High (Structural)Very High (Mass)
Quant. Accuracy High (with standard)Very High (Primary Method)Semi-quantitative
Sample Throughput HighLow to MediumMedium
Destructive? YesNoYes
Regulatory Role Routine QC, StabilityReference Standard Qualification, Orthogonal CheckImpurity Identification

Conclusion

The purity assessment of this compound is a multi-faceted task that demands a scientifically rigorous and compliant approach. Relying on a single analytical method is insufficient. This guide demonstrates that an integrated strategy, employing HPLC for routine quantitative analysis, qNMR for orthogonal verification and absolute purity determination, and LC-MS for the definitive identification of unknown impurities, forms a self-validating and robust system. By understanding the causality behind the choice of each technique and adhering to detailed, validated protocols, researchers and drug development professionals can ensure the quality and safety of their pharmaceutical intermediates, paving the way for a successful and compliant drug development program.

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  • Title: α-(2,3-Dimethylphenyl)-1-(trityl)
  • Title: 176721-01-0 | (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)
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  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: ResearchGate URL
  • Title: (2,3-dimethylphenyl) (1-trityl-1H-imidazol-4-yl)
  • Title: α-(2,3-Dimethylphenyl)-1-(trityl)
  • Title: (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)
  • Title: (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)
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A Comparative Guide to the X-ray Crystallography of Trityl-Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of trityl-imidazole compounds. It further contrasts this powerful technique with alternative analytical methods, offering field-proven insights and detailed experimental protocols to support researchers in making informed decisions for their structural analysis needs.

The Significance of Structural Elucidation for Trityl-Imidazole Compounds

Trityl-imidazole derivatives represent a significant class of compounds with a broad spectrum of applications, including their use as antimycotic agents.[1][2] The bulky trityl (triphenylmethyl) group, when attached to the imidazole core, profoundly influences the molecule's steric and electronic properties. This, in turn, dictates its biological activity and solid-state packing, making a detailed understanding of its three-dimensional architecture crucial for rational drug design and crystal engineering.[3][4][5] X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution structural data for these molecules.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail of the static crystalline state, a comprehensive understanding often benefits from complementary techniques that probe the molecule's behavior in solution or its elemental composition.[6][7] The choice of analytical method is therefore guided by the specific research question at hand.

Technique Principle Information Obtained Advantages Disadvantages
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.[8]Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and intermolecular interactions in the solid state.[9][10]Provides the most accurate and detailed structural information.[6]Requires high-quality single crystals, which can be challenging to grow. Provides a static picture of the molecule.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.[11]Information about the molecular structure in solution, including connectivity, conformation, and dynamics.[7][12]Provides data on the solution-state structure and dynamics. Non-destructive.[7]Generally limited to smaller molecules (under 50 kDa). Provides lower resolution structural data compared to X-ray crystallography.[7]
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.[13][14]Precise molecular weight, elemental composition, and fragmentation patterns that can aid in structure elucidation.[13][15]High sensitivity, requires very small amounts of sample. Can be coupled with separation techniques like GC or LC.[15][16]Does not directly provide 3D structural information. Fragmentation can sometimes be complex to interpret.[14][17]

The Power of X-ray Crystallography: A Deeper Look into Trityl-Imidazole Structures

The trityl group plays a fascinating and often dominant role in the crystal packing of these compounds. Its sheer bulk can act as a "supramolecular protective group," preventing the formation of expected hydrogen bonds between amide groups in related structures and instead promoting crystal assembly through C-H···π and dispersion interactions.[3][4][18] This has significant implications for the solubility and bioavailability of drug candidates.

X-ray diffraction studies on trityl-imidazole compounds reveal detailed conformational information, including the propeller-like arrangement of the phenyl rings of the trityl group.[3] The specific torsion angles describing the orientation of these rings and the spatial arrangement around the imidazole core are critical parameters obtained from crystallographic analysis.[3]

Experimental Workflow for X-ray Crystallography of Trityl-Imidazole Compounds

The successful determination of a crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines the key stages involved.

Step 1: Synthesis and Purification

The initial step involves the chemical synthesis of the target trityl-imidazole compound. Various synthetic routes have been reported, often involving the reaction of an imidazole salt with a trityl halide.[1][2][19][20] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to obtain a homogenous sample suitable for crystallization.[20][21]

Step 2: Crystallization

Growing high-quality single crystals is often the most challenging and critical step. This process involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or employing vapor diffusion or cooling crystallization techniques.[9][10] A thorough screening of various solvents and conditions is typically necessary to identify the optimal parameters for crystal growth.

Step 3: X-ray Data Collection

A suitable single crystal is carefully selected and mounted on a goniometer head.[9] The crystal is then placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (commonly from a copper or molybdenum source).[9] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.[22] This initial model is then refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.[10]

experimental_workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Chemical Synthesis of Trityl-Imidazole Compound purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystallization Screening (Solvent Selection) purification->crystallization single_crystal Growth of High-Quality Single Crystals crystallization->single_crystal mounting Crystal Mounting single_crystal->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structural Validation & Analysis refinement->validation

Figure 1: Experimental Workflow for X-ray Crystallography

Interpreting the Crystallographic Data: A Case Study Perspective

The output of a successful X-ray crystallographic analysis is a wealth of structural information. Key parameters to examine include:

  • Unit Cell Parameters: These define the size and shape of the repeating unit of the crystal lattice.[23]

  • Space Group: This describes the symmetry elements present in the crystal.[23]

  • Atomic Coordinates: These provide the precise location of each atom in the asymmetric unit.

  • Bond Lengths, Bond Angles, and Torsion Angles: These define the molecular geometry.

  • Intermolecular Interactions: Analysis of the crystal packing reveals non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that stabilize the crystal structure.

Figure 2: Core Structure of a Trityl-Imidazole Compound

Conclusion

X-ray crystallography is an indispensable tool for obtaining definitive structural information on trityl-imidazole compounds. The detailed insights into molecular conformation and intermolecular interactions are invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents and materials. While alternative techniques such as NMR and mass spectrometry provide complementary information, X-ray crystallography remains the cornerstone for high-resolution structural elucidation in the solid state.

References

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A Senior Application Scientist's Guide to the Synthesis of Substituted Imidazole Methanols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazole methanol scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence stems from the imidazole's ability to engage in various biological interactions, including hydrogen bonding and metal coordination, while the methanol moiety provides a crucial handle for further functionalization or direct interaction with biological targets. The efficient and versatile synthesis of these substituted imidazole methanols is, therefore, a critical endeavor in the drug discovery and development pipeline.

This guide provides a comparative analysis of the primary synthetic routes to substituted imidazole methanols. We will delve into the mechanistic underpinnings of each methodology, offering insights into the causality behind experimental choices. This document is designed to be a self-validating system, with detailed, step-by-step protocols and supporting data to ensure scientific integrity.

Comparative Overview of Synthetic Strategies

The synthesis of substituted imidazole methanols can be broadly categorized into two approaches: de novo synthesis , where the imidazole ring is constructed with the methanol or a precursor already in place, and post-functionalization of a pre-formed imidazole ring. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and scalability considerations.

Synthetic StrategyKey FeaturesTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Multicomponent Reactions (e.g., Radziszewski) One-pot synthesis of the imidazole core.60-95%Broad for aldehydes and dicarbonyls.High atom economy, operational simplicity.Direct incorporation of a methanol group can be challenging.
Grignard Reaction with Imidazole Aldehydes Addition of a carbon nucleophile to an imidazole aldehyde.60-90%Wide range of Grignard reagents can be used.Direct and reliable C-C bond formation.Requires pre-formed imidazole aldehyde; sensitive functional groups may not be tolerated.
Reduction of Imidazole Carboxylic Acids/Esters Conversion of a carboxyl group to a hydroxymethyl group.70-95%Broad; compatible with many imidazole substituents.High yields, readily available reducing agents.Requires a multi-step synthesis of the carboxylated imidazole.
Lithiation and Functionalization C-H activation followed by quenching with an electrophile (e.g., formaldehyde).50-80%Versatile for introducing substituents at specific positions.Regioselective functionalization.Requires cryogenic temperatures and strictly anhydrous conditions.
Metal-Catalyzed Cross-Coupling Reactions Formation of C-C or C-N bonds to a pre-functionalized imidazole.60-95%Excellent for aryl and vinyl substituents.High functional group tolerance, mild reaction conditions.Requires pre-halogenated or organometallic imidazoles; catalyst cost and removal can be an issue.
Green Chemistry Approaches (e.g., Microwave) Use of environmentally benign solvents, catalysts, and energy sources.Often higher than conventional methods.Similar to conventional methods.Reduced reaction times, improved yields, lower energy consumption.Scalability can be a challenge for some microwave-assisted reactions.[1][2]
Continuous Flow Synthesis Reactions are performed in a continuously flowing stream.Often comparable or higher than batch synthesis.Can be adapted for a wide range of reactions.Enhanced safety, improved reproducibility, and scalability.[3][4]Requires specialized equipment.

I. De Novo Synthesis of the Imidazole Ring

The most convergent approaches to substituted imidazole methanols involve the construction of the imidazole ring from acyclic precursors.

The Radziszewski Reaction and its Variants

The Radziszewski reaction is a classic and highly versatile multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (typically ammonium acetate) to form a tri-substituted imidazole.[5][6]

Reaction Principle: The generally accepted mechanism involves the initial condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation to yield the imidazole ring.[7] The use of various catalysts, including Lewis acids and solid-supported reagents, can significantly enhance the reaction rate and yield.[8][9]

Diagram of the Radziszewski Reaction Pathway:

Radziszewski 1,2-Dicarbonyl 1,2-Dicarbonyl Diimine Diimine 1,2-Dicarbonyl->Diimine Condensation Ammonia Ammonia Ammonia->Diimine Condensation Adduct Adduct Diimine->Adduct + Aldehyde Cyclized Intermediate Cyclized Intermediate Adduct->Cyclized Intermediate Cyclization Imidazole Imidazole Cyclized Intermediate->Imidazole Oxidation Aldehyde Aldehyde

Caption: General workflow of the Radziszewski imidazole synthesis.

While the direct synthesis of an imidazole methanol via the Radziszewski reaction using a hydroxy-functionalized aldehyde can be challenging due to potential side reactions, it is a powerful method for creating imidazole precursors that can be subsequently modified.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (a precursor model)

  • Materials: Benzil, benzaldehyde, ammonium acetate, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.

    • Heat the mixture to reflux (approximately 120 °C) with stirring for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

    • Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol to afford the pure 2,4,5-triphenyl-1H-imidazole.

II. Post-Functionalization of the Imidazole Ring

This approach involves the synthesis of a substituted imidazole core, followed by the introduction of the methanol group.

Grignard Reaction with Imidazole Aldehydes

The addition of Grignard reagents to imidazole aldehydes is a robust and direct method for the synthesis of α-substituted imidazole methanols.[10][11][12]

Reaction Principle: The carbon-magnesium bond of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the imidazole aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol. The imidazole nitrogen is typically protected (e.g., with a trityl or Boc group) to prevent side reactions with the Grignard reagent.

Diagram of the Grignard Reaction Workflow:

Grignard N-Protected Imidazole Aldehyde N-Protected Imidazole Aldehyde Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate N-Protected Imidazole Aldehyde->Magnesium Alkoxide Intermediate + Grignard Reagent (R-MgX) Imidazole Methanol Imidazole Methanol Magnesium Alkoxide Intermediate->Imidazole Methanol Acidic Workup (H3O+) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)

Caption: Synthesis of imidazole methanols via Grignard reaction.

Experimental Protocol: Synthesis of (1-Methyl-1H-imidazol-5-yl)(phenyl)methanol

  • Materials: 1-Methyl-1H-imidazole-5-carbaldehyde, phenylmagnesium bromide (3.0 M in diethyl ether), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phenylmagnesium bromide (1.2 eq) dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Reduction of Imidazole Carboxylic Acids and Esters

The reduction of readily accessible imidazole carboxylic acids or their corresponding esters provides a high-yielding and reliable route to imidazole methanols.[13]

Reaction Principle: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically employed to reduce the carboxyl or ester functionality to a primary alcohol. The reaction proceeds via the formation of a tetrahedral intermediate, followed by the elimination of a leaving group and subsequent reduction of the resulting aldehyde.

Experimental Protocol: Synthesis of (1H-Imidazol-4-yl)methanol from Ethyl 1H-imidazole-4-carboxylate [13]

  • Materials: Ethyl 1H-imidazole-4-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 15% aqueous sodium hydroxide.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous THF via the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water, while maintaining the temperature at 0 °C.

    • Filter the resulting solid and wash thoroughly with THF.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (1H-imidazol-4-yl)methanol, which can be further purified by recrystallization or chromatography.

Lithiation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the imidazole ring. Lithiation at the C2 or C5 position, followed by quenching with an electrophile like formaldehyde, provides a direct route to hydroxymethylated imidazoles.

Reaction Principle: A strong base, typically an organolithium reagent such as n-butyllithium, deprotonates the most acidic proton on the imidazole ring. The position of lithiation can be directed by substituents on the ring. The resulting lithiated imidazole is a potent nucleophile that reacts readily with formaldehyde to form the corresponding alkoxide, which is then protonated upon workup.

Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-2-methanol

  • Materials: 1-Methylimidazole, n-butyllithium (n-BuLi) in hexanes, paraformaldehyde, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 1-methylimidazole (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour.

    • Add freshly dried paraformaldehyde (1.5 eq) in one portion.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

III. Modern and Enabling Technologies in Imidazole Methanol Synthesis

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for the synthesis of highly functionalized imidazoles, which can then be converted to the corresponding methanols.

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide and is particularly useful for the synthesis of aryl- or vinyl-substituted imidazoles.[14]

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide, providing a route to alkynyl-substituted imidazoles.[15][16][17][18]

  • Ullmann Condensation: This copper-catalyzed reaction is used for the N-arylation of imidazoles.[19][20]

Diagram of a General Cross-Coupling Cycle (Suzuki-Miyaura):

Suzuki Pd(0) Pd(0) Oxidative Addition Ar-Pd(II)-X Pd(0)->Oxidative Addition Ar-X Transmetalation Ar-Pd(II)-R Oxidative Addition->Transmetalation R-B(OR)2 Reductive Elimination Ar-Pd(II)-R Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-imidazole with Phenylboronic Acid

  • Materials: 4-Bromo-1H-imidazole, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate, 1,4-dioxane, water.

  • Procedure:

    • To a Schlenk flask, add 4-bromo-1H-imidazole (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford 4-phenyl-1H-imidazole. This product can then be functionalized to the corresponding methanol.

Green Chemistry and Continuous Flow Approaches

Recent advancements in synthetic methodology have focused on developing more sustainable and efficient processes.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in many imidazole syntheses, including multicomponent reactions.[1][21][22][23][24][25] The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating.[21]

  • Continuous Flow Synthesis: Performing reactions in continuous flow reactors offers numerous advantages, including enhanced safety for handling hazardous reagents, precise control over reaction parameters, and improved scalability.[3][4][5][26] This technology is particularly well-suited for the production of pharmaceutical intermediates.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis of Trisubstituted Imidazoles [1]

EntryAldehydeMethodTimeYield (%)
1BenzaldehydeConventional6 h82
2BenzaldehydeMicrowave10 min90
34-ChlorobenzaldehydeConventional7 h80
44-ChlorobenzaldehydeMicrowave12 min88

Conclusion

The synthesis of substituted imidazole methanols is a well-developed field with a diverse array of reliable synthetic methodologies. The choice of the optimal route depends on a careful consideration of the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis.

References

Sources

A Comparative Guide to Validated HPLC Methods for Quantifying Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of imidazole derivatives is a critical step in ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of a robust, validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques. The content herein is structured to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative standards.

The Critical Role of Imidazole Quantification

Imidazole derivatives form the structural core of numerous pharmaceuticals, acting as antifungal agents, proton pump inhibitors, and anti-infective drugs.[1][2] Accurate and precise quantification is paramount for pharmacokinetic studies, stability testing, and quality control of final dosage forms.[3] The selection of an appropriate analytical method is therefore a foundational decision in the drug development lifecycle.

The Reference Standard: A Validated Reversed-Phase HPLC-UV Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely adopted, robust, and cost-effective technique for the analysis of moderately polar compounds like many imidazole derivatives.[4] The method's reliability hinges on a systematic validation process that demonstrates its suitability for its intended purpose.[5]

Rationale Behind Method Design

The success of an HPLC separation is fundamentally determined by the strategic selection of the stationary and mobile phases.

  • Stationary Phase Selection : A C8 or C18 column is the conventional choice for imidazole derivatives.[1][6] The alkyl chains provide a hydrophobic stationary phase that retains the analytes. A C8 column, being slightly less hydrophobic than a C18, can be advantageous for providing sufficient retention without excessively long run times for certain imidazole compounds.[3] Column dimensions (e.g., 250 x 4.6 mm) and particle size (e.g., 5 µm) are chosen to balance efficiency, resolution, and backpressure.[7][8]

  • Mobile Phase Optimization : The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is critical for achieving optimal separation.[9]

    • Organic Modifier : Acetonitrile is often preferred over methanol due to its lower viscosity, which results in better peak efficiency and lower system pressure.[10] The percentage of the organic modifier is adjusted to control the retention time of the analytes; increasing the organic content reduces retention in a reversed-phase system.[11]

    • Aqueous Buffer & pH Control : A phosphate buffer is commonly used to maintain a stable pH.[3] The pH of the mobile phase is a crucial parameter, as it influences the ionization state of the imidazole analytes.[12] For basic imidazole compounds, adjusting the mobile phase pH to be at least two units below the analyte's pKa ensures the compound is in its protonated, more polar form, which can lead to more reproducible retention on a reversed-phase column.[6] A pH of around 3.2 is often effective.[3]

Detailed Experimental Protocol: HPLC-UV

This protocol outlines a validated method for the quantification of a representative imidazole derivative.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Thermo Scientific™ BDS Hypersil™ C8 (5 µm, 4.6 x 250 mm) or equivalent.[3]

  • Mobile Phase: 70:30 (v/v) mixture of 0.025 M Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH adjusted to 3.2 with phosphoric acid) and Methanol.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 300 nm (Note: This should be optimized based on the UV absorbance maximum of the specific imidazole derivative).[3]

  • Column Temperature: 25°C.[4]

  • Injection Volume: 20 µL.

Procedure:

  • Buffer Preparation: Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC-grade water. Adjust the pH to 3.2 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix 700 mL of the prepared buffer with 300 mL of HPLC-grade methanol. Degas the solution for 15 minutes using an ultrasonic bath.

  • Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of the imidazole reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation: Prepare the sample by dissolving the dosage form or extracting the analyte from the matrix (e.g., plasma) using a suitable procedure. Ensure the final concentration is within the calibration range.

  • System Suitability: Inject the system suitability solution (a standard solution) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions in sequence.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the imidazole derivative in the sample from the calibration curve.

Method Validation: A Trustworthy System

The analytical procedure must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its reliability and suitability.[13][14] This validation demonstrates that the method is fit for its intended purpose.[5][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo chromatograms.[16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (R²) of the calibration curve should be >0.999.[17]

  • Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels, with recovery typically expected to be within 98-102%.[16]

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD for both should be <2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate), providing an indication of its reliability during normal usage.[16]

Visualizing the HPLC Workflow

The following diagram illustrates the standard workflow for the HPLC analysis described.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC System cluster_analysis Phase 3: Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample & Standard Preparation Injector Autosampler SamplePrep->Injector Pump->Injector Column C8 Column Injector->Column Detector UV-Vis Detector Column->Detector DataAcq Data Acquisition (Chromatogram) Detector->DataAcq Quant Quantification & Reporting DataAcq->Quant Method_Selection Start Define Analytical Goal (e.g., QC, PK Study, Impurity Profiling) Decision1 Is ultra-high sensitivity (pg/mL) required? Start->Decision1 Decision2 Is the primary goal separating charged isomers or is sample volume minimal? Decision1->Decision2 No Method_UPLC Select UPLC-MS/MS Decision1->Method_UPLC Yes Decision3 Is it for routine QC of a known compound in a simple matrix? Decision2->Decision3 No Method_CE Select Capillary Electrophoresis (CE) Decision2->Method_CE Yes Method_HPLC Select HPLC-UV Decision3->Method_HPLC Yes Decision3->Method_HPLC No (Re-evaluate complexity)

Sources

A Comparative Efficacy Analysis of Imidazole-Based Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of prominent imidazole-based antifungal agents. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms of action, presents detailed experimental protocols for efficacy evaluation, and offers a comparative analysis of key imidazole drugs supported by experimental data. Our objective is to furnish a robust scientific resource that is both informative and practical for laboratory applications.

The Azole Antifungals: A Focus on the Imidazoles

The imidazole class of antifungal agents represents a cornerstone in the management of superficial and, to a lesser extent, systemic mycoses. Their broad-spectrum activity has made them invaluable in treating infections caused by a wide range of pathogenic fungi. This guide will focus on a comparative analysis of four widely studied imidazoles:

  • Clotrimazole: A widely used topical agent for skin and vaginal candidiasis.

  • Miconazole: Another common topical imidazole with a broad spectrum of activity.

  • Ketoconazole: The first orally bioavailable imidazole, though its systemic use is now limited due to potential hepatotoxicity.[1][2]

  • Econazole: A topical imidazole effective against a variety of dermatophytes and yeasts.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Imidazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[3] Their primary target is the enzyme lanosterol 14-α-demethylase, a key component of the ergosterol biosynthesis pathway.[4][5][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, and the function of membrane-bound enzymes.[5][6]

By inhibiting lanosterol 14-α-demethylase, imidazoles prevent the conversion of lanosterol to ergosterol.[3][4] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[5] The consequences of this disruption are multifaceted:

  • Altered Membrane Permeability: The accumulation of abnormal sterols increases the permeability of the fungal cell membrane, leading to the leakage of essential cellular components.[3]

  • Enzyme Dysfunction: The altered membrane environment disrupts the function of membrane-bound enzymes, such as those involved in nutrient transport and chitin synthesis.

  • Inhibition of Fungal Growth: The culmination of these effects is the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, fungal cell death (fungicidal activity).[5]

  • Inhibition of Morphogenesis: Imidazole derivatives also inhibit the transformation of Candida albicans blastospores into their invasive hyphal form, which is a critical step in the pathogenesis of candidiasis.[4]

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by imidazole antifungal agents.

Ergosterol_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Site of Imidazole Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme catalysis Imidazole Imidazole Antifungals Imidazole->Enzyme Inhibition Enzyme->Ergosterol ...multiple steps MIC_Workflow cluster_workflow Broth Microdilution MIC Workflow prep_drug Prepare serial dilutions of imidazole agents in RPMI inoculate Inoculate microtiter plate wells prep_drug->inoculate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read MIC endpoint (visually or spectrophotometrically) incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

  • Antifungal Agent Preparation:

    • Prepare stock solutions of each imidazole agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Endpoint Determination:

    • The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a microplate reader.

The following table summarizes the reported MIC ranges of common imidazole antifungals against various fungal pathogens. It is important to note that MIC values can vary depending on the specific strain and testing methodology.

Antifungal AgentCandida albicans MIC Range (µg/mL)Dermatophytes (e.g., Trichophyton spp.) MIC Range (µg/mL)
Clotrimazole 0.03 - 40.06 - 2
Miconazole 0.015 - 80.03 - 1
Ketoconazole 0.015 - 160.03 - 4
Econazole 0.03 - 40.06 - 2

Note: Data compiled from various in vitro studies.

Time-Kill Assays

Time-kill assays provide valuable information on the fungicidal or fungistatic activity of an antifungal agent over time.

Procedure:

  • Prepare a standardized fungal inoculum as described for the MIC assay.

  • Add the inoculum to flasks containing RPMI-1640 medium with and without the imidazole agent at various concentrations (e.g., 1x, 4x, and 16x MIC).

  • Incubate the flasks at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the plates and count the number of colony-forming units (CFU/mL).

  • Plot the log10 CFU/mL versus time to generate time-kill curves.

Interpretation:

  • Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

  • Fungistatic activity is characterized by a <3-log10 reduction in CFU/mL.

Studies have shown that at higher concentrations, imidazoles can exhibit fungicidal activity, particularly against rapidly growing yeast cells. [7]

In Vivo Efficacy Assessment: Animal Models

Animal models are essential for evaluating the in vivo efficacy of antifungal agents in a physiological setting. Murine models of cutaneous and vaginal candidiasis are commonly used for this purpose. [8][9]

Experimental Protocol: Murine Model of Cutaneous Candidiasis

Procedure:

  • Anesthetize adult mice (e.g., BALB/c or C57BL/6).

  • Shave a small area on the dorsal side of the mice.

  • Induce a mild abrasion on the shaved skin.

  • Inoculate the abraded area with a standardized suspension of Candida albicans.

  • Initiate topical treatment with the imidazole antifungal creams (e.g., 1-2% clotrimazole, miconazole, ketoconazole, or econazole) at specified intervals (e.g., once or twice daily) for a defined period.

  • Monitor the progression of the infection by visual scoring of erythema, edema, and crusting.

  • At the end of the treatment period, euthanize the animals and excise the infected skin tissue.

  • Homogenize the tissue and perform quantitative fungal culture to determine the fungal burden (CFU/gram of tissue).

Efficacy Endpoint: A significant reduction in the fungal burden in the treated groups compared to the vehicle control group indicates antifungal efficacy.

Structure-Activity Relationship of Imidazole Antifungals

The antifungal activity of imidazole derivatives is influenced by their chemical structure. The imidazole ring is essential for activity, as it binds to the heme iron of the cytochrome P450 enzyme lanosterol 14-α-demethylase. [10][11]The substituents on the imidazole ring and the overall lipophilicity of the molecule also play a crucial role in determining the antifungal potency and spectrum. [3][10]For instance, the presence of a substituted phenylpiperazinyl ether side chain in ketoconazole and itraconazole contributes to their broader spectrum of activity compared to some other imidazoles. [12]

Clinical Perspective and Concluding Remarks

The imidazole-based antifungal agents have been a mainstay in the treatment of superficial fungal infections for decades. [1]Comparative clinical trials have generally shown similar efficacy among the topical imidazoles for common dermatomycoses and vaginal candidiasis, with cure rates often exceeding 80%. [13][14]The choice of agent is often guided by factors such as formulation availability, dosing frequency, and cost. [2] While highly effective topically, the systemic use of imidazoles, particularly ketoconazole, is limited by drug-drug interactions and the risk of hepatotoxicity. [2][15]This has led to the development of the triazole class of antifungals, which generally have an improved safety profile for systemic administration.

References

  • CLSI. M27, Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed.
  • Fromtling RA. Overview of medically important antifungal azole derivatives. Clin Microbiol Rev. 1988;1(2):187-217.
  • Hitchcock CA, Dickinson K, Brown SB, Evans EG, Adams DJ. Interaction of azole antifungal antibiotics with cytochrome P-45014DM from Candida albicans. Biochem J. 1990;266(2):475-480.
  • Ghannoum MA, Rice LB. Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clin Microbiol Rev. 1999;12(4):501-517.
  • Kathiravan MK, Salake AB, Chothe AS, Dudhe PB, Watode RP, Mukta MS, Gacche RN. The biology and chemistry of antifungal agents: a review. Bioorg Med Chem. 2012;20(19):5678-5698.
  • Odds FC, Brown AJ, Gow NA. Antifungal agents: mechanisms of action. Med Mycol. 2003;41(3):189-210.
  • Sheehan DJ, Hitchcock CA, Sibley CM. Current and emerging azole antifungal agents. Clin Microbiol Rev. 1999;12(1):40-79.
  • European Committee on Antimicrobial Susceptibility Testing. Antifungal Agents.
  • Klepser ME, Ernst EJ, Lewis RE, Ernst ME, Pfaller MA. Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods. Antimicrob Agents Chemother. 1998;42(5):1207-1212.
  • Conti HR, Huppler AR, Gaffen SL. Animal Models for Candidiasis. Curr Protoc Immunol. 2014;105:19.6.1-19.6.17.
  • CLSI. M27M44S, Performance Standards for Antifungal Susceptibility Testing of Yeasts. 3rd ed. CLSI supplement M27M44S.
  • ANSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore.
  • Rogers PD, Krysan DJ. Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use. Antimicrob Agents Chemother. 2000;44(12):3397-3400.
  • Dr. Oracle. What is the difference between econazole, ketoconazole (Ketoconazole), and clotrimazole?. Dr. Oracle Website.
  • Dixon D, Shadomy S, Shadomy HJ, Espinel-Ingroff A, Kerkering TM. Comparison of the in vitro antifungal activities of miconazole and a new imidazole, R41,400. J Infect Dis. 1978;138(2):245-248.
  • A Practical Guide to Antifungal Susceptibility Testing. PubMed Central.
  • Borovkova KE, Makarova MN, Nikiforova LR, Salmova JV. Animal models of fungal infections.
  • CLSI. CLSI M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI Website.
  • Alcazar-Fuoli L, Mellado E, Garcia-Effron G, Lopez JF, Grimalt JO, Cuenca-Estrella JM, Rodriguez-Tudela JL.
  • Scribd. M27 4th Edition. Scribd Website.
  • U.S. Pharmacist. The Fungus Among Us: An Antifungal Review. U.S. Pharmacist Website.
  • Pfaller MA, Sheehan DJ, Rex JH. Determination of fungicidal activities against yeasts and molds: lessons learned from bactericidal testing and the need for standardization. Clin Microbiol Rev. 2004;17(2):268-280.
  • Rotta I, Ziegelmann PK, Otuki MF, Riveros BS, Bernardo NL, Correr CJ. Efficacy and safety of topical antifungals in the treatment of dermatomycosis: a systematic review.
  • Al-Badriyeh D, Liew D, Stewart K, Kong DC. Time-kill kinetics and in vitro antifungal susceptibility of non-fumigatus Aspergillus species isolated from patients with ocular mycoses. J Antimicrob Chemother. 2010;65(1):114-118.
  • Plempel M. Pharmacokinetics of imidazole antimycotics. Postgrad Med J. 1979;55(647):662-666.
  • GoodRx. Clotrimazole vs. Ketoconazole for Thrush and Tinea Versicolor. GoodRx Website.
  • CABI Digital Library. Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library.
  • Anderson R, Theron AJ, Feldman C. Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. Chem Biol Drug Des. 2008;72(3):225-228.
  • Rotta I, Sanchez A, Gonçalves PR, Otuki MF, Correr CJ.
  • Rotta I, Ziegelmann PK, Otuki MF, Riveros BS, Bernardo NL, Correr CJ.

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A Comparative Guide to Imidazole Synthesis: Benchmarking Modern Methods Against the Classic Debus Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in vital biomolecules and its versatile application in drug discovery.[1][2] The synthesis of imidazole derivatives has been a subject of intense research, continually evolving from historical name reactions to sophisticated, high-efficiency modern techniques. This guide provides a comprehensive comparison of contemporary imidazole synthesis methodologies against the foundational Debus reaction, offering insights into their respective mechanisms, advantages, and practical applications.

The Enduring Legacy of the Debus Reaction

First reported by Heinrich Debus in 1858, the Debus reaction is a multi-component reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4] This reaction, later refined by Bronisław Radziszewski, has been a workhorse in heterocyclic chemistry for over a century.[5][6][7]

Reaction Mechanism: The Debus-Radziszewski synthesis is generally understood to occur in two main stages.[5][6][7] First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine reacts with an aldehyde, which, after cyclization and oxidation, yields the imidazole ring.[5][8]

Despite its historical significance and continued use, the classical Debus reaction is often plagued by limitations such as harsh reaction conditions, long reaction times, and modest yields, often accompanied by the formation of side products.[9] These drawbacks have spurred the development of more efficient and environmentally benign synthetic routes.

The Advent of Modern Imidazole Synthesis Methods

In recent decades, a plethora of new methods for imidazole synthesis have emerged, driven by the principles of green chemistry and the demand for greater efficiency and molecular diversity. These modern techniques often employ catalysts, alternative energy sources, and one-pot procedures to overcome the limitations of the Debus reaction.[1][10]

Key Modern Approaches Include:

  • Catalytic Syntheses: A wide array of catalysts, including Lewis acids (e.g., ZrCl₄, Yb(OTf)₃), transition metal catalysts (e.g., CuCl₂, Co₃O₄ nanoparticles), and solid-supported catalysts (e.g., zeolite HY/silica gel), have been successfully employed to promote imidazole synthesis.[11][12] These catalysts can enhance reaction rates, improve yields, and often allow for milder reaction conditions.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized many organic transformations, including imidazole synthesis.[4][11][13] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[9]

  • Ultrasound-Promoted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. Ultrasound-assisted imidazole synthesis has been shown to be highly efficient, offering excellent yields in short reaction times.[9][14]

  • One-Pot, Multi-Component Reactions: Building upon the multi-component nature of the Debus reaction, modern one-pot syntheses often involve the use of catalysts and greener solvents to streamline the process, minimize waste, and improve overall efficiency.[15][16][17]

  • Solvent-Free and Green Solvent Reactions: In line with the principles of green chemistry, many modern methods aim to reduce or eliminate the use of hazardous organic solvents.[15][18] Reactions are often conducted under solvent-free conditions or in environmentally benign solvents like water or ionic liquids.[18]

Performance Benchmark: Debus Reaction vs. Modern Alternatives

To provide a clear comparison, the following table summarizes the key performance indicators of the classical Debus reaction against several representative modern synthesis methods.

Parameter Classical Debus Reaction Catalytic (CuCl₂) Microwave-Assisted Ultrasound-Assisted (Nanocrystalline MgAl₂O₄) Solvent-Free One-Pot
Reaction Time Hours to daysMinutes15-30 minutes~1 hour
Typical Yield Low to moderateHigh to excellent (often >90%)[11]High to excellent (often >90%)[14]High (often >85%)[15]
Reaction Temperature Often requires heating/refluxDependent on microwave power60°C[14]~70°C[15]
Catalyst Typically noneYes (e.g., CuCl₂)[11]Yes (e.g., Nanocrystalline MgAl₂O₄)[14]Often catalyst-free or with a mild catalyst
Solvent Often alcoholic solventsOften solvent-free or green solventsEthanol[14]Solvent-free[15]
Substrate Scope Generally moderateBroadBroadBroad
Environmental Impact Moderate to highLowLowVery low

Experimental Protocols: A Step-by-Step Comparison

To illustrate the practical differences between the classical and modern approaches, detailed experimental protocols for the synthesis of 2,4,5-triphenylimidazole (lophine) are provided below.

Protocol 1: Classical Debus Synthesis of 2,4,5-Triphenylimidazole

This protocol is a representative example of the traditional Debus-Radziszewski reaction.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve benzil (1 mmol) and benzaldehyde (1 mmol) in glacial acetic acid (10 mL).

  • Add ammonium acetate (2.5 mmol) to the solution.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can dissolve the reactants and also acts as a mild acid catalyst.

  • Ammonium Acetate as Ammonia Source: Ammonium acetate is a convenient solid source of ammonia that is easier to handle than gaseous ammonia.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction in the absence of a more potent catalyst.

Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis of 2,4,5-Triphenylimidazole

This protocol exemplifies a modern, efficient, and environmentally friendly approach.[9]

Materials:

  • Benzil

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

Procedure:

  • In a microwave-safe vessel, thoroughly mix benzil (1 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (2.5 mmol).

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300W) for a short duration (e.g., 5-10 minutes), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and stir.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.

Causality Behind Experimental Choices:

  • Solvent-Free Conditions: The absence of a solvent reduces waste and simplifies the work-up procedure, aligning with green chemistry principles.

  • Microwave Irradiation: Microwaves provide rapid and uniform heating, significantly accelerating the reaction rate and often improving yields by minimizing side reactions.[4]

  • Ammonium Acetate: Serves as the ammonia source.

Visualizing the Synthetic Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for the classical Debus reaction and a modern microwave-assisted synthesis.

Debus_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix Benzil, Aldehyde, Ammonium Acetate in Acetic Acid Reflux Reflux for Several Hours Reactants->Reflux Cool Cool to RT Reflux->Cool Precipitate Precipitate in Water Cool->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize

Caption: Workflow for the classical Debus imidazole synthesis.

Modern_Microwave_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix Benzil, Aldehyde, Ammonium Acetate (Solvent-Free) Microwave Microwave Irradiation (Minutes) Reactants->Microwave Cool Cool to RT Microwave->Cool Wash Wash with Water Cool->Wash Filter Filter & Dry Wash->Filter Recrystallize Recrystallize Filter->Recrystallize

Caption: Workflow for a modern microwave-assisted imidazole synthesis.

Conclusion and Future Perspectives

While the Debus reaction laid the crucial groundwork for imidazole synthesis, modern methodologies have significantly advanced the field. The adoption of catalytic systems, alternative energy sources like microwaves and ultrasound, and adherence to green chemistry principles have led to the development of highly efficient, rapid, and environmentally benign protocols. For researchers and drug development professionals, the choice of synthetic method will depend on factors such as substrate scope, desired scale, available equipment, and environmental considerations. However, the data clearly indicates that for the synthesis of a wide range of imidazole derivatives, modern methods offer substantial advantages in terms of yield, reaction time, and sustainability, making them the preferred choice in contemporary organic synthesis. The continued exploration of novel catalysts and reaction conditions promises to further refine the synthesis of this vital heterocyclic scaffold.

References

  • Zhang, Q.-G., Xie, Y., Hu, J.-G., Liu, J.-M., Wang, J., Zhong, R., & Gao, Y.-H. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 22). Debus–Radziszewski imidazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Shinde, S. B., Wagh, S. B., & Shinde, D. B. (2013). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 843-845.
  • Ghasemi, N. (2023). Green synthesis of imidazole derivatives using multicomponent reactions. Iranian Journal of Organic Chemistry, 15(4), 3601-3605.
  • Kaur, H., & Kumar, S. (2022). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. RSC Advances, 12(34), 22005-22026.
  • de Oliveira, C. S., de Mattos, M. C., & da Silva, F. de C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6569.
  • Shaik, S. P., & Jha, A. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • O'Connor, J. P., & O'Brien, P. (2022). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 20(46), 9036-9051.
  • Wang, C., Li, H., Xu, X., & Tang, W. (2017). One-Pot Synthesis of Polysubstituted Imidazoles via Sequential Staudinger/aza-Wittig/Ag(I)-Catalyzed Cyclization/Isomerization. The Journal of Organic Chemistry, 82(23), 12543-12550.
  • Chawla, A., & Sharma, A. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Molecules, 27(20), 7004.
  • Aslan, E., Gürbüz, N., Alyar, S., Çetinkaya, E., & Özdemir, İ. (2019). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Iranian Chemical Society, 16(10), 2243-2252.
  • Singh, R., & Kumar, S. (2023). A review article on synthesis of imidazole derivatives. Journal of Drug Delivery and Therapeutics, 13(5), 183-190.
  • Sharma, S., & Singh, P. (2020). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Engineering Research & Technology, 9(5), 101-105.
  • Mohammadi, A., & Molaei, S. (2018). Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. Iranian Journal of Pharmaceutical Research, 17(4), 1339-1349.
  • Safari, J., & Gandomi-Ravandi, S. (2013). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. RSC Advances, 3(38), 17351-17357.
  • Jamil, I., Nawaz, F., Shafiq, M., Rashid, M., Akram, A., Siddique, A., Taimur, S., & Zahr, T. (2024). A Recent Trends on Green Synthesis and Bioactivity of Imidazole. Universal Journal of Green Chemistry, 2(1), 1-13.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • DR. Raghu Prasad. (2023, May 1). Debus Radzisewski Imidazole Synthesis [Video]. YouTube. [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Batool, S., & Ayaz, M. (2021). Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities. Current Organic Synthesis, 18(5), 458-477.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical research, the synthesis and handling of complex molecules are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol (CAS No. 176721-01-0), a specialized heterocyclic building block.[1][2][3] Adherence to these protocols is paramount for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.

This document moves beyond a simple checklist, offering a decision-making framework rooted in the chemical nature of the compound. We will explore the rationale behind each step, empowering researchers to manage their waste streams with confidence and scientific rigor.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal-related activities, a thorough understanding of the compound's hazard profile is essential. This compound is classified with several key hazards that dictate its handling and disposal requirements.

Summary of Known Hazards

A review of the available Safety Data Sheet (SDS) reveals the following classifications:

  • Acute Oral Toxicity (Category 3): Toxic if swallowed.[4][5]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5]

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[4][5]

  • Effects on or via Lactation: May cause harm to breast-fed children.[4]

Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene), inspected before use.[6]
Body Protection A flame-retardant laboratory coat and closed-toe shoes are mandatory.[6]
Respiratory All handling of the solid compound or solutions should be conducted in a certified chemical fume hood.[6][7]

The Core Disposal Workflow: A Two-Pronged Approach

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates that hazardous chemical waste be managed from "cradle-to-grave."[8][9] This means it cannot be discarded as regular trash or poured down the drain.[8][10] All waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[8][11]

Researchers have two primary pathways for the disposal of this compound: Path A: Direct Disposal of the intact compound. Path B: Chemical Pretreatment (Detritylation) to potentially reduce hazards, followed by disposal of the resulting products.

The choice between these paths depends on the quantity of waste, laboratory capabilities, and the specific guidance of your institution's EHS department.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for selecting the appropriate disposal path.

DisposalWorkflow Start Start: Waste (2,3-Dimethylphenyl) (1-trityl-1H-imidazol-5-yl)methanol Assess Assess Waste Quantity & Lab Capabilities Start->Assess Decision Consult with EHS/Waste Officer: Is Pretreatment Advised or Permitted? Assess->Decision Package Package as Solid or in Solution in a compatible, sealed container. Decision->Package No Pretreat Perform Acid-Mediated Detritylation (See Protocol 2.2.1) Decision->Pretreat Yes PathA_Label Path A: Direct Disposal Label_A Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards (Toxic, Irritant) Package->Label_A Store_A Store in a designated satellite accumulation area with secondary containment. Label_A->Store_A Pickup_A Arrange for EHS Pickup Store_A->Pickup_A PathB_Label Path B: Chemical Pretreatment Products Generates: 1. Deprotected Imidazole Derivative 2. Triphenylmethanol 3. Neutralized Acidic Solution Pretreat->Products Package_B Segregate and package waste streams (organic solids/liquids, aqueous solution) in separate, compatible containers. Products->Package_B Label_B Label Each Container: 'Hazardous Waste' List all chemical constituents Associated Hazards Package_B->Label_B Store_B Store in designated satellite accumulation area with secondary containment. Label_B->Store_B Pickup_B Arrange for EHS Pickup Store_B->Pickup_B

Caption: Decision workflow for the disposal of this compound.

Path A: Direct Disposal Protocol

This is the most straightforward approach and is recommended for small quantities or when laboratory resources for pretreatment are limited.

Step-by-Step Procedure:

  • Containerization:

    • Solid Waste: Place the dry, solid this compound directly into a sealable, chemically compatible container (e.g., a wide-mouth glass or polyethylene bottle).[12] If disposing of contaminated lab supplies (e.g., gloves, weigh boats), double-bag them in clear plastic bags.[12]

    • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a dedicated, leak-proof hazardous waste container with a screw-on cap.[8][12] Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS department.[8][13] The label must include:

    • The words "Hazardous Waste."[8]

    • The full, unabbreviated chemical name: "this compound".[8]

    • For mixtures, list all components and their approximate percentages.[8]

    • Checkboxes indicating the relevant hazards (e.g., Toxic, Irritant).[8]

    • The date of waste generation and your contact information (PI name, lab room).[8]

  • Storage:

    • Keep the waste container securely closed except when adding waste.[12]

    • Store the container in a designated satellite accumulation area within your laboratory.

    • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks.[12] The secondary container must be able to hold 110% of the volume of the primary container.[12]

  • Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste.[12][13]

    • Request a waste pickup from your EHS department well before the 90-day accumulation limit is reached.[12]

Path B: Chemical Pretreatment (Detritylation)

Causality and Rationale: The trityl (triphenylmethyl) group is a large, bulky protecting group that is characteristically labile under acidic conditions.[14][15][16] Cleaving this group breaks the molecule into two less complex components: the core (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol and triphenylmethanol. While this does not eliminate the need for hazardous waste disposal, it can be an advantageous step in certain scenarios, such as simplifying the waste stream for a large-scale disposal or as part of a final experimental workup. The resulting triphenylmethanol is a relatively non-hazardous byproduct that is easily separated. This protocol should only be performed by personnel experienced in synthetic chemistry.

Experimental Protocol: Acid-Mediated Detritylation

This protocol is adapted from standard methods for trityl group deprotection.[14][15]

Materials:

  • Waste this compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 97% Formic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate glassware, including a round-bottom flask, separatory funnel, and rotary evaporator.

Procedure:

  • Dissolution: In a certified chemical fume hood, dissolve the waste compound (1.0 equivalent) in DCM to a concentration of approximately 0.1 M in a round-bottom flask.

  • Acid Addition: While stirring at room temperature, slowly add formic acid (at least 3 mL for every 200 mg of compound) or TFA (2.0 - 10.0 equivalents) dropwise.[14][15] The reaction is typically rapid.

  • Monitoring (Optional but Recommended): Monitor the reaction's completion via Thin Layer Chromatography (TLC) to ensure full conversion.

  • Quenching: Once the reaction is complete (typically within 1-4 hours for TFA, or shorter for formic acid), carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Waste Segregation: The resulting residue contains the deprotected imidazole derivative and triphenylmethanol. This mixture, along with the neutralized aqueous layer and any used solvents, must be disposed of as hazardous waste.

    • Organic Waste: Collect the concentrated residue and all solvent rinses into a container labeled for halogenated organic waste.

    • Aqueous Waste: Collect the neutralized aqueous layer into a container for aqueous hazardous waste.

    • Solid Waste: Dispose of used drying agents and filter paper as solid chemical waste.

  • Labeling and Storage: Label and store each waste container as described in Path A (Steps 2 and 3) , ensuring all chemical constituents are accurately listed on the tag. Arrange for EHS pickup.

Final Compliance and Record-Keeping

Regardless of the chosen disposal path, maintaining meticulous records is a cornerstone of laboratory safety and regulatory compliance. Ensure that all hazardous waste manifests or pickup requests are documented and stored according to your institution's policies. This creates a verifiable trail for the entire lifecycle of the chemical, from acquisition to final disposal.

By integrating this scientifically-grounded, procedural guide into your laboratory's standard operating procedures, you contribute to a culture of safety, responsibility, and environmental stewardship.

References

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link][15]

  • University of California, San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link][12]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link][8]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link][10]

  • Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][13]

  • Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link][7]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link][9]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. YouTube. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethylphenol. PubChem. Retrieved from [Link]

  • CBG Biotech. (2024, December 26). How to Dispose of Methanol?. Retrieved from [Link]

  • Tradebe. (n.d.). Methanol Disposal In Laboratories | Collect and Recycle. Retrieved from [Link][11]

  • Oreate AI Blog. (2026, January 7). How to Dispose Methanol. Retrieved from [Link]

  • Brainly.com. (2023, August 17). How should you dispose of the remaining methanol solution?. Retrieved from [Link]

  • Methanol Institute. (n.d.). Methanol Small Quantities Bulletin. Retrieved from [Link]

  • Chem-Station. (n.d.). This compound. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (n.d.). (2,3-Dimethylphenyl)methanol. PubChem. Retrieved from [Link]

  • ChemBK. (n.d.). N-(2,3-dimethylphenyl)formamide. Retrieved from [Link]

  • Chemsrc. (2025, November 10). N-phenyl-2,3-dimethylphenylamine. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is a heterocyclic building block used in specialized industrial and scientific research applications.[1][2] Its complex structure, incorporating an imidazole core, a bulky trityl protecting group, and a dimethylphenyl moiety, necessitates a nuanced approach to laboratory safety.[2][3] This guide moves beyond generic safety protocols to provide a comprehensive, risk-assessed framework for handling this specific compound. Our objective is to empower researchers with the knowledge to implement self-validating safety systems, ensuring both personal protection and experimental integrity. The procedures outlined herein are synthesized from available safety data and established principles of chemical hygiene for handling complex heterocyclic and aromatic compounds.

Hazard Analysis: Understanding the "Why" Behind the "What"

A thorough risk assessment is the foundation of any effective safety protocol. The known hazards associated with this compound, as classified under the Globally Harmonized System (GHS), dictate the required level of protection.[1][4]

The primary hazards stem from its acute oral toxicity, severe eye irritation potential, and, most critically, its suspected reproductive toxicity.[1][4] The imidazole component itself is known to be corrosive, capable of causing severe skin burns and eye damage, and is also classified as a reproductive toxin.[5][6][7] Therefore, the personal protective equipment (PPE) strategy must prioritize preventing all routes of exposure: ingestion, inhalation, and dermal/ocular contact.

Hazard Classification GHS Category Hazard Statement Implication for Handling
Acute Toxicity, OralCategory 3H301: Toxic if swallowedStrict prohibition of eating, drinking, or smoking in the work area.[1][4] Gloved hands should not touch face or personal items.
Serious Eye IrritationCategory 2H319: Causes serious eye irritationMandatory use of sealed chemical safety goggles.[1] A face shield is required for splash-prone procedures.
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn childThis is a critical hazard requiring the highest level of containment and PPE to prevent any systemic exposure.[1][4]
Effects on or via LactationAdditional CategoryH362: May cause harm to breast-fed childrenReinforces the need for stringent contamination control.[1][4]

Core PPE Protocol: An Integrated System

Handling this compound requires a multi-layered PPE approach. Each component is critical and must be used in conjunction with the others. The following protocol is designed as a minimum standard for any procedure involving this material.

Hand Protection

Given that the imidazole class of compounds can cause severe skin burns, selecting the correct gloves is paramount.[5][6]

  • Primary Gloves: Nitrile rubber (NBR) gloves are a suitable choice, tested according to EN 374 standards.[5] Nitrile provides good resistance against a range of chemicals, including alcohols and aromatic hydrocarbons.[8]

  • Glove Thickness: A thicker glove material generally provides greater chemical resistance.[8] For procedures with a higher risk of splashes or prolonged contact, consider using heavy-duty nitrile gloves or double-gloving.

  • Integrity Check: Always inspect gloves for tears, pinholes, or signs of degradation before and during use. If contamination occurs, remove gloves immediately using the proper technique, wash hands, and don a new pair.

Eye and Face Protection

The risk of serious eye irritation necessitates robust protection.[1]

  • Mandatory: Use chemical safety goggles with side shields that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[9][10]

  • Recommended for Splash Risk: When handling solutions, transferring the material, or performing any operation with a risk of splashing, a full-face shield must be worn over the safety goggles.[6][11]

Body Protection

To prevent accidental skin contact, full body coverage is essential.

  • Lab Coat: A clean, fully-buttoned laboratory coat is the minimum requirement.

  • Chemical Apron: For weighing larger quantities or during procedures involving significant volumes of solutions, a chemically resistant apron should be worn over the lab coat.

  • Clothing: Wear long pants and closed-toe shoes. Shorts, skirts, and perforated shoes are not permitted in the laboratory.

Respiratory Protection

The compound is a solid that can form dust, and its vapors may be hazardous.[1][4][12]

  • Primary Engineering Control: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][9] Ensure the sash is at the appropriate height to maximize capture efficiency.

  • Respiratory Equipment: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.[9] The specific type of respirator should be determined by a formal risk assessment.

Procedural Guidance: Integrating Safety into Your Workflow

The following diagrams and steps provide a clear, logical flow for safely incorporating this compound into your research.

PPE Donning and Doffing Sequence

Properly putting on and removing PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat & Closed-Toe Shoes don2 2. Safety Goggles & Face Shield don1->don2 don3 3. Gloves (Pull over cuffs) don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat (Turn inside out) doff2->doff3

Caption: Correct sequence for donning and doffing PPE.

Safe Handling Workflow

This workflow outlines the critical safety checkpoints from material retrieval to use.

Handling_Workflow start Start prep Preparation Verify fume hood certification Gather all materials Don appropriate PPE start->prep 1. Plan weigh Weighing Perform in fume hood Use draft shield to control dust Handle with spatula prep->weigh 2. Retrieve dissolve Dissolution & Transfer Add solvent slowly Keep container covered Use secondary containment weigh->dissolve 3. Prepare Solution reaction Reaction Setup Maintain ventilation Monitor for any changes dissolve->reaction 4. Use end End of Procedure reaction->end 5. Complete

Caption: Step-by-step safe chemical handling workflow.

Emergency Operations and Disposal

Accidental Exposure

Immediate and correct first aid is crucial. Always seek medical advice if exposed or concerned.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[9][10]

  • Inhalation: Move the victim to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[6] Get emergency medical help immediately.[1][4]

Spill Management
  • Small Spills: For minor spills of the solid, carefully sweep or scoop up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[9][12] Clean the area with an appropriate solvent and decontaminating solution.

  • Large Spills: Evacuate the area. Wear full protective clothing, including respiratory protection.[12] Contain the spill using absorbent, non-combustible materials. Collect the material and place it in a sealed container for hazardous waste disposal. Ventilate the area thoroughly.[12]

Waste Disposal

Chemical waste must be managed according to institutional, local, and national regulations.[13][14]

  • Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.[4]

  • Containers: Use designated, sealed, and clearly labeled containers for solid and liquid waste. Do not mix with incompatible waste streams.

  • Disposal Route: Heterocyclic compounds can be persistent in the environment.[15] The primary disposal method for this type of waste is typically high-temperature incineration in a licensed facility.[14] Do not dispose of this chemical down the drain or in regular trash.[14]

Storage

Proper storage is essential for maintaining chemical integrity and safety.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Security: Due to its toxicity and reproductive hazards, the compound should be stored in a locked cabinet or area with restricted access.[1][4]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

References

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • ICSC 1721 - IMIDAZOLE. International Chemical Safety Cards (ICSCs). [Link]

  • Safety Data Sheet IMIDAZOLE. ChemSupply Australia. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • Personal Protective Equipment. Physical Facilities, Miami University. [Link]

  • This compound. Chembase. [Link]

  • 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol. PubChem, National Center for Biotechnology Information. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Global Product Strategy (GPS) Safety Summary Methanol. Methanol Institute. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. CanGardCare. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.